Bis(perfluoroisopropyl)ketone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F14O/c8-2(4(10,11)12,5(13,14)15)1(22)3(9,6(16,17)18)7(19,20)21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVMOMUDALILLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F14O | |
| Record name | BIS(PERFLUORISOPROPYL) KETONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20866 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074855 | |
| Record name | Bis(perfluoroisopropyl)ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bis(perfluorisopropyl) ketone is a liquid. | |
| Record name | BIS(PERFLUORISOPROPYL) KETONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20866 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
813-44-5, 813-45-6 | |
| Record name | BIS(PERFLUORISOPROPYL) KETONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20866 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1,1,2,4,5,5,5-Octafluoro-2,4-bis(trifluoromethyl)-3-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=813-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(perfluoroisopropyl)ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hexanone, 1,1,1,2,4,4,5,5,6,6,6-undecafluoro-2-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pentanone, 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(perfluoroisopropyl)ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.259 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Perspective on a Unique Fluorinated Ketone
An In-Depth Technical Guide to Bis(perfluoroisopropyl)ketone (CAS 813-44-5)
This guide provides a comprehensive technical overview of this compound, a highly fluorinated organic compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer insights into its chemical nature, synthetic utility, and the rationale behind its handling protocols. As a specialized reagent, understanding its nuanced properties is key to unlocking its potential as a building block in advanced chemical synthesis.
Section 1: Core Identity and Physicochemical Landscape
This compound, systematically named 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one, is a fully fluorinated ketone.[1][2] The presence of fourteen fluorine atoms on a seven-carbon backbone imparts significant and unique characteristics. The strong electron-withdrawing effect of the two heptafluoroisopropyl groups drastically influences the reactivity of the central carbonyl group, making it a powerful electrophile and a valuable synthon for introducing complex fluorinated moieties into larger molecules.
A variety of synonyms are used in literature and commercial listings, including Perfluorodiisopropyl ketone, Bis(heptafluoroisopropyl)ketone, and Tetradecafluoro-2,4-dimethylpentan-3-one.[1][3][4][5]
Key Physicochemical Properties
The physical properties of this compound are a direct consequence of its perfluorinated structure. High density and a relatively low boiling point for its molecular weight are characteristic. The data below is aggregated for quick reference.
| Property | Value | Source(s) |
| CAS Number | 813-44-5 | [3][4][5] |
| Molecular Formula | C₇F₁₄O | [1][2][3] |
| Molecular Weight | 366.05 g/mol | [1][2][3][4] |
| Appearance | Clear, colorless liquid | [1][3][6][7] |
| Boiling Point | 71-73 °C | [2][3][4][5][8] |
| Density | 1.661 g/mL | [3][4][8] |
| Refractive Index | ~1.267 (@ 20°C) | [3][5][7] |
| Flash Point | 72-73 °C | [3][4][5] |
Section 2: Synthesis and Chemical Reactivity
The unique reactivity of this compound stems from the intense electron-withdrawing nature of the perfluoroalkyl groups, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
Representative Synthesis Protocol
A documented industrial-scale synthesis provides a clear example of its preparation.[9] This method relies on the catalyzed reaction of hexafluoropropylene with heptafluoroisobutyryl fluoride. The choice of a metal fluoride catalyst and an aprotic polar solvent like acetonitrile is critical for facilitating the fluoride-ion-mediated addition.
Step-by-Step Methodology:
-
Reactor Preparation: A 1-liter 316 stainless steel autoclave is charged with 0.5 mol of iron(III) trifluoride (FeF₃) and 0.1 mol of 18-crown-6 ether as a co-solvent/phase-transfer catalyst.
-
Inerting: The autoclave is evacuated to remove air and moisture, then backfilled with anhydrous acetonitrile.
-
Reagent Addition: The stirred mixture is charged with 1 mol of hexafluoropropylene and 1 mol of heptafluoroisobutyryl fluoride.
-
Reaction Conditions: The temperature is raised to and maintained at 90°C for 10 hours. The autoclave environment is necessary to manage the pressure from the gaseous hexafluoropropylene.
-
Workup and Isolation: After the reaction period, the vessel is cooled to 15°C and the contents are allowed to settle. The reaction mixture separates into two layers. The lower layer, containing the desired product, is isolated.
-
Purification: The product, this compound, is obtained with high purity (99.2% by GC analysis) and in high yield (96.1%).[9]
References
- 1. Bis(perfluorisopropyl) ketone | C7F14O | CID 69941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. echemi.com [echemi.com]
- 4. BIS(HEPTAFLUOROISOPROPYL)KETONE | 813-44-5 [chemicalbook.com]
- 5. Cas 813-44-5,BIS(HEPTAFLUOROISOPROPYL)KETONE | lookchem [lookchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Bis(heptafluoroisopropyl)ketone, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. 813-44-5 | CAS DataBase [m.chemicalbook.com]
- 9. BIS(HEPTAFLUOROISOPROPYL)KETONE synthesis - chemicalbook [chemicalbook.com]
Bis(perfluoroisopropyl)ketone molecular formula C7F14O
An In-Depth Technical Guide to Bis(perfluoroisopropyl)ketone (C7F14O)
Introduction: Unveiling a Highly Fluorinated Ketone
This compound, with the molecular formula C₇F₁₄O, is a highly fluorinated organic compound.[1][2][3] Also known by its IUPAC name, 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one, this molecule is characterized by a central ketone functional group flanked by two heptafluoroisopropyl groups.[1] The strong electron-withdrawing nature of the fourteen fluorine atoms significantly influences the chemical and physical properties of the molecule, rendering the carbonyl carbon highly electrophilic and imparting unique stability characteristics. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and handling for researchers and professionals in chemistry and drug development.
Physicochemical and Spectroscopic Data
The physical properties of this compound are dominated by its perfluorinated structure. It exists as a clear liquid at room temperature and possesses a relatively high density and low boiling point for its molecular weight.[1][4][5]
| Property | Value | Source(s) |
| Molecular Formula | C₇F₁₄O | [1][4][6] |
| Molecular Weight | 366.05 g/mol | [1][4][5] |
| CAS Number | 813-44-5 | [1][5][7] |
| Appearance | Clear liquid | [1][3][4] |
| Boiling Point | 71-72 °C | [4][8] |
| Density | 1.661 g/mL | [4][5] |
| Refractive Index | 1.267 | [4] |
| Flash Point | 72-73 °C | [4][5] |
Synthesis Methodologies: A Researcher's Protocol
The synthesis of this compound typically involves the reaction of highly fluorinated precursors. A common and effective method relies on the fluoride-catalyzed addition of a perfluoroalkene to a perfluoroacyl fluoride.
Key Synthesis Pathway: Catalytic Coupling
One established route involves the reaction of hexafluoropropylene with heptafluoroisobutyryl fluoride in the presence of a catalyst system.[6] The choice of catalyst and solvent is critical for achieving high yield and purity. Aprotic polar solvents like acetonitrile are used to dissolve the fluoride salt catalyst, while co-catalysts such as crown ethers can be employed to enhance the reactivity of the fluoride anion.[6][9]
Experimental Protocol: Synthesis from Hexafluoropropylene
The following protocol is adapted from established large-scale synthesis procedures.[6] It is designed to provide a high-yield pathway to the target molecule.
Materials:
-
316 Stainless Steel Autoclave (1 Liter capacity)
-
Iron(III) trifluoride (FeF₃)
-
18-crown-6 ether
-
Anhydrous acetonitrile (CH₃CN)
-
Hexafluoropropylene (C₃F₆)
-
Heptafluoroisobutyryl fluoride (C₄F₇OF)
Procedure:
-
Catalyst Preparation: Charge the 1 L autoclave with 0.5 mol of iron(III) fluoride and 0.1 mol of 18-crown-6 ether.
-
Rationale: FeF₃ serves as the fluoride ion source. 18-crown-6 complexes the cation (in this case, from any metal salt impurities or the reactor surface), increasing the nucleophilicity and availability of the fluoride anion to initiate the reaction.[9]
-
-
Solvent and Reactant Addition: Evacuate the autoclave and introduce anhydrous acetonitrile under vacuum. Begin stirring.
-
Introduce 1 mol of hexafluoropropylene and 1 mol of heptafluoroisobutyryl fluoride into the sealed and stirring vessel.
-
Rationale: Using equimolar amounts of reactants ensures efficient conversion. Anhydrous conditions are critical as water can deactivate the fluoride catalyst.[10]
-
-
Reaction: Heat the autoclave to 90°C and maintain this temperature for 10 hours.
-
Rationale: The elevated temperature provides the necessary activation energy for the reaction to proceed at a practical rate. The 10-hour duration allows the reaction to reach completion.
-
-
Workup and Isolation: After the reaction period, cool the autoclave to 15°C. Allow the reaction mixture to stand, which will result in phase separation.
-
The lower layer consists of the crude this compound. Separate this layer. The product can be further purified by distillation if required. A purity of >99% with a yield of ~96% has been reported for this method.[6]
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dictated by the highly electron-deficient carbonyl carbon. The two perfluoroisopropyl groups exert a powerful inductive effect, withdrawing electron density and making the ketone exceptionally susceptible to nucleophilic attack compared to non-fluorinated analogues.[11]
Nucleophilic Addition
This ketone readily undergoes nucleophilic addition reactions.[12] Unlike typical ketones where equilibrium might favor the reactants, the stability of the resulting tetrahedral intermediate is enhanced by the electronegative fluorine atoms. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate, which is subsequently protonated.[13]
General Reactivity and Incompatibilities
As a ketone, it is reactive with a wide range of chemicals and care must be taken in its use.
-
Acids and Bases: Reacts with many acids and bases, which can liberate heat and flammable gases.[1][4][5]
-
Reducing Agents: Incompatible with reducing agents such as hydrides and alkali metals, which can produce flammable hydrogen gas and heat.[1][4][5]
-
Other Incompatibilities: It is incompatible with isocyanates, aldehydes, cyanides, peroxides, and anhydrides.[1][4][5] It may react violently with strong oxidizing acids like nitric acid.[4]
Safety, Handling, and Storage
This compound is a hazardous chemical and requires strict safety protocols.
Hazard Identification
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
Safe Handling Protocol
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[4][14][15]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[14][15] Ensure an eyewash station is readily accessible.[15]
-
Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat.[14][15] Avoid all contact with skin.
-
Respiratory Protection: If ventilation is inadequate, use a properly fitted respirator with an appropriate cartridge for organic vapors.[1]
-
-
General Hygiene: Do not eat, drink, or smoke in the work area.[14][15] Wash hands thoroughly after handling.[14][15]
First Aid Measures
-
Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][14]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of water for at least 15 minutes.[1][15] Seek medical attention if irritation develops or persists.[1][15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[14][15] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[14][15] Seek immediate medical attention.[14]
Storage
Store the material in a refrigerator in a tightly closed container.[1][4] The storage area should be dry, cool, and well-ventilated.[4][14] Store away from incompatible materials such as oxidizing agents, acids, bases, and reducing agents.[4][15]
References
- 1. Bis(perfluorisopropyl) ketone | C7F14O | CID 69941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bis(perfluorisopropyl) ketone | C7F14O | CID 69941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bis(perfluoroisopropyl)methanone | CymitQuimica [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. BIS(HEPTAFLUOROISOPROPYL)KETONE | 813-44-5 [chemicalbook.com]
- 6. BIS(HEPTAFLUOROISOPROPYL)KETONE synthesis - chemicalbook [chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. From hexafluoropropylene to perfluoroisobutyronitrile via high-yield and scalable three-step synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
An In-Depth Technical Guide to Bis(perfluoroisopropyl)ketone: Nomenclature, Properties, and Applications
This guide provides a comprehensive technical overview of Bis(perfluoroisopropyl)ketone, a fully fluorinated organic compound. Designed for researchers, chemists, and professionals in drug development, this document elucidates the compound's complex nomenclature, details its key physicochemical properties, and explores its applications, grounded in established scientific principles.
Part 1: Nomenclature and Identification: Decoding the Synonyms
The compound known commonly as this compound is subject to multiple naming conventions, which can create ambiguity. A clear understanding of its systematic and alternative names is crucial for accurate literature searches and unambiguous communication in a research context.
The systematic IUPAC name for this molecule is 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one .[1][2] This name precisely describes its structure: a five-carbon chain (pentanone) with a ketone at the third carbon, and a specific arrangement of fluorine and trifluoromethyl groups.
Other synonyms and identifiers include:
-
Bis(heptafluoroisopropyl)ketone[3]
-
Perfluorodiisopropyl ketone[4]
-
Tetradecafluoro-2,4-dimethylpentan-3-one[4]
-
Perfluorobis(isopropyl) ketone[1]
These names, while less formal than the IUPAC designation, are frequently encountered in chemical catalogs and older literature. The most critical identifiers for ensuring accuracy are the CAS Number and molecular formula.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 813-44-5 | [1][3][5] |
| Molecular Formula | C₇F₁₄O | [1][3][5] |
| IUPAC Name | 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one | [1][2] |
| EC Number | 212-384-9 | [2][4] |
| PubChem CID | 69941 |[1] |
To visualize the relationship between the structure and its various names, the following diagram can be used.
Figure 1: Nomenclature map for C₇F₁₄O.
Part 2: Physicochemical and Reactive Properties
The extensive fluorination of this compound imparts a unique set of physical and chemical properties. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, rendering the carbonyl carbon highly electrophilic. This enhanced reactivity towards nucleophiles is a defining characteristic of highly fluorinated ketones.[6]
Table 2: Key Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 366.05 g/mol | [1][3][5] |
| Appearance | Clear liquid | [1][3] |
| Boiling Point | 72-73 °C | [2][3] |
| Density | 1.661 g/mL | [3][4] |
| Refractive Index | 1.267 |[4] |
Reactivity Profile: As a ketone, this compound is reactive with a range of acids and bases, a reaction that can liberate heat and flammable gases like hydrogen (H₂).[1][3][4] It is incompatible with reducing agents (hydrides, alkali metals), isocyanates, aldehydes, cyanides, and peroxides.[1][3] The high fluorine content contributes to its classification as a Per- and Polyfluoroalkyl Substance (PFAS).[1]
Part 3: Synthesis and Experimental Protocols
The synthesis of highly fluorinated ketones often involves specialized reagents and conditions. One documented method for producing Bis(heptafluoroisopropyl)ketone involves the reaction of hexafluoropropylene with heptafluoroisobutyryl fluoride in an autoclave.
Representative Synthesis Protocol
This protocol is a summary of a literature procedure and must be adapted and validated with strict adherence to all institutional safety guidelines.[5]
Objective: To synthesize Bis(heptafluoroisopropyl)ketone.
Materials:
-
Ferric fluoride (FeF₃) (0.5 mol)
-
18-crown-6 ether (0.1 mol)
-
Anhydrous acetonitrile
-
Hexafluoropropylene (1 mol)
-
Heptafluoroisobutyryl fluoride (1 mol)
-
316 stainless steel autoclave (1 L)
Procedure:
-
Charge the 1 L autoclave with ferric fluoride and 18-crown-6 ether.
-
Evacuate the autoclave to remove air and moisture.
-
Introduce anhydrous acetonitrile into the vessel.
-
Begin stirring the mixture.
-
Rapidly introduce hexafluoropropylene and heptafluoroisobutyryl fluoride into the autoclave.
-
Heat the reaction mixture to 90 °C and maintain this temperature for 10 hours.
-
After the reaction period, cool the autoclave to 15 °C.
-
Allow the mixture to stand, which will result in phase separation. The lower layer is the crude Bis(heptafluoroisopropyl)ketone product.
-
Isolate the lower layer for purification. The reported yield from this method is approximately 96.1%.[5]
Figure 2: Workflow for the synthesis of this compound.
Part 4: Applications in Drug Development and Research
The incorporation of fluorine into organic molecules is a cornerstone strategy in modern medicinal chemistry. Fluorine substitution can significantly alter key drug properties such as metabolic stability, bioavailability, lipophilicity, and binding affinity.[7][8]
While this compound itself is not a therapeutic agent, its structural motifs and the broader class of highly fluorinated ketones are of significant interest to drug development professionals for several reasons:
-
Enzyme Inhibition: The powerful electrophilic nature of the fluorinated ketone "warhead" makes these compounds potent and often selective inhibitors of hydrolytic enzymes, particularly serine and cysteine proteases.[6] Peptidyl fluoromethyl ketones (PFMKs) are widely studied as potential treatments for various cancers and viral infections.[6][9]
-
Bioactive Scaffolds: The perfluoroisopropyl group is a valuable building block for creating novel drug candidates. Its inclusion can enhance metabolic resistance by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Chemical Probes: The reactivity of fluorinated ketones allows them to be used as chemical probes to study enzyme activity and interrogate cellular processes, aiding in target identification and validation.[9]
The synthesis of medicinally relevant polyfluoro ketones often utilizes perfluoroalkyl lithium reagents added to Weinreb or morpholine amides, a methodology that provides high yields and is applicable to creating complex enzyme inhibitors.[10]
Part 5: Safety and Handling
This compound is classified as an irritant.[2][3] Standard laboratory safety protocols should be strictly followed when handling this compound.
-
Hazard Codes: Xi (Irritant)[3]
-
Risk Statements: R20/22 (Harmful by inhalation and if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin)[3]
-
Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection)[3]
Always consult the most current Safety Data Sheet (SDS) from the supplier before use and handle the compound in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
- 1. Bis(perfluorisopropyl) ketone | C7F14O | CID 69941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. BIS(HEPTAFLUOROISOPROPYL)KETONE | 813-44-5 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. BIS(HEPTAFLUOROISOPROPYL)KETONE synthesis - chemicalbook [chemicalbook.com]
- 6. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications [mdpi.com]
- 10. Synthesis of Medicinally Interesting Polyfluoro Ketones via Perfluoroalkyl Lithium Reagents [organic-chemistry.org]
An In-depth Technical Guide to Bis(heptafluoroisopropyl)ketone
Introduction
Bis(heptafluoroisopropyl)ketone, with the IUPAC name 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one, is a highly fluorinated organic compound.[1][2] Its unique properties, stemming from the strong electron-withdrawing effects of its fourteen fluorine atoms, make it a molecule of significant interest in various fields of chemical research and development. This guide provides a comprehensive overview of its core properties, synthesis, reactivity, and applications, with a particular focus on its relevance to researchers, scientists, and drug development professionals.
The presence of multiple fluorine atoms drastically alters the physicochemical properties of the ketone, most notably increasing the electrophilicity of the carbonyl carbon.[3][4] This heightened reactivity towards nucleophiles is a central theme in its application, particularly in medicinal chemistry where fluorinated ketones are explored as potent enzyme inhibitors.[3][4][5]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of bis(heptafluoroisopropyl)ketone is fundamental for its application in a laboratory setting. These properties are summarized in the table below.
| Property | Value |
| CAS Number | 813-44-5 |
| Molecular Formula | C7F14O[6][7] |
| Molecular Weight | 366.05 g/mol [6][7][8] |
| Appearance | Colorless to yellow liquid[9] |
| Boiling Point | 72-73°C[1] |
| Density | 1.66 g/cm³[1] |
| InChI Key | GRVMOMUDALILLH-UHFFFAOYSA-N[1][2] |
Spectroscopic Signature:
The spectroscopic data for bis(heptafluoroisopropyl)ketone is crucial for its identification and characterization.
-
Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1750-1770 cm⁻¹, characteristic of the C=O stretching vibration in a highly fluorinated ketone. The electron-withdrawing fluorine atoms increase the bond strength of the carbonyl group, shifting this peak to a higher frequency compared to non-fluorinated ketones.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: The ¹⁹F NMR spectrum is complex due to the presence of multiple, distinct fluorine environments and their coupling. It provides the most definitive structural information.
-
¹³C NMR: A characteristic signal for the carbonyl carbon is expected to appear significantly downfield, typically in the range of 190-210 ppm.[10] The carbons attached to fluorine atoms will also show distinct signals with coupling to fluorine.
-
Synthesis and Reactivity
Synthesis:
A common and efficient method for the synthesis of bis(heptafluoroisopropyl)ketone involves the reaction of hexafluoropropylene with heptafluoroisobutyryl fluoride in the presence of a catalyst.[6]
Experimental Protocol: Synthesis of Bis(heptafluoroisopropyl)ketone [6]
Caution: This reaction should be carried out by trained personnel in a well-ventilated fume hood, as it involves pressurized equipment and potentially hazardous materials.
-
Reactor Preparation: A 1-liter autoclave is charged with 0.5 mol of ferric fluoride (FeF₃) and 0.1 mol of 18-crown-6 ether.
-
Solvent Addition: The autoclave is evacuated and anhydrous acetonitrile is introduced.
-
Reactant Introduction: With stirring, 1 mol of hexafluoropropylene and 1 mol of heptafluoroisobutyryl fluoride are rapidly introduced into the autoclave.
-
Reaction Conditions: The temperature is raised to and maintained at 90°C for 10 hours.
-
Work-up: After the reaction is complete, the autoclave is cooled to 15°C and the contents are allowed to stand for phase separation.
-
Isolation: The lower layer, consisting of bis(heptafluoroisopropyl)ketone, is collected. This method has been reported to yield the product with a purity of 99.2% and a yield of 96.1%.[6]
Reactivity Profile:
The reactivity of bis(heptafluoroisopropyl)ketone is dominated by the highly electrophilic nature of its carbonyl carbon.
-
Nucleophilic Addition: The strong inductive effect of the two heptafluoroisopropyl groups makes the carbonyl carbon highly susceptible to attack by nucleophiles.[3][4][11][12] This is a key feature exploited in its applications, particularly in the synthesis of complex molecules.[3][4][5][13]
-
General Reactivity: As a ketone, it is generally reactive with a variety of acids and bases. It can react with reducing agents like hydrides and alkali metals. It is incompatible with strong oxidizing agents, isocyanates, aldehydes, cyanides, peroxides, and anhydrides.[8][14]
Diagram: Nucleophilic Addition to Bis(heptafluoroisopropyl)ketone
Caption: General mechanism of nucleophilic addition.
Applications in Research and Drug Development
The unique properties of bis(heptafluoroisopropyl)ketone and other polyfluorinated ketones make them valuable in several areas:
-
Enzyme Inhibitors: The electrophilic carbonyl group can react with nucleophilic residues (e.g., serine or cysteine) in the active site of enzymes, leading to inhibition.[3][4][5] This makes fluorinated ketones important "warheads" in the design of targeted therapeutic agents, particularly for proteases involved in diseases like cancer and viral infections.[3][4][5]
-
Synthetic Building Blocks: Its high reactivity makes it a useful intermediate in the synthesis of other fluorinated compounds. The resulting fluoroalcohols are valuable motifs in medicinal chemistry.
-
Solvents and Heat Transfer Fluids: Fluorinated ketones are used as specialty solvents and heat transfer fluids due to their chemical inertness, thermal stability, and low flammability.[15]
Diagram: Workflow for Screening Fluorinated Ketone Enzyme Inhibitors
Caption: Drug discovery workflow for fluorinated ketone inhibitors.
Safety and Handling
Bis(heptafluoroisopropyl)ketone is considered a hazardous chemical and should be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed or inhaled, and causes skin and serious eye irritation.[8][9] It may also cause respiratory irritation.[8][9] The toxicological properties have not been fully investigated.[16][17]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[16][17] All handling should be performed in a well-ventilated chemical fume hood.[16]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][17] It is incompatible with oxidizing agents.[17]
-
Spills: In case of a spill, absorb with an inert material and place in a suitable container for disposal.[16][17] Ensure the area is well-ventilated.
Conclusion
Bis(heptafluoroisopropyl)ketone is a highly functionalized molecule whose properties are dictated by its extensive fluorination. Its pronounced electrophilicity at the carbonyl carbon makes it a valuable reagent in organic synthesis and a key structural motif in the design of enzyme inhibitors. For researchers in drug development, understanding the reactivity and handling of this and similar perfluorinated ketones is essential for leveraging their potential in creating novel therapeutics.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Bis(heptafluoroisopropyl)ketone, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BIS(HEPTAFLUOROISOPROPYL)KETONE synthesis - chemicalbook [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. Bis(perfluorisopropyl) ketone | C7F14O | CID 69941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 11. medlifemastery.com [medlifemastery.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Synthesis of Medicinally Interesting Polyfluoro Ketones via Perfluoroalkyl Lithium Reagents [organic-chemistry.org]
- 14. BIS(HEPTAFLUOROISOPROPYL)KETONE | 813-44-5 [chemicalbook.com]
- 15. US7385089B2 - Fluorochemical ketone compounds and processes for their use - Google Patents [patents.google.com]
- 16. indofinechemical.com [indofinechemical.com]
- 17. fishersci.com [fishersci.com]
An In-depth Technical Guide to 1,1,1,2,4,5,5,5-Octafluoro-2,4-bis(trifluoromethyl)pentan-3-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one, a highly fluorinated ketone with unique properties. This document delves into its molecular structure, synthesis, reactivity, applications, and safety protocols, offering valuable insights for professionals in research and development.
Chemical Identity and Molecular Structure
1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one, also known by its synonyms Bis(perfluorisopropyl) ketone, Perfluoroisopropyl ketone, and Perfluorodiisopropyl ketone, is a perfluorinated organic compound. Its fundamental properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one |
| CAS Number | 813-44-5 |
| Molecular Formula | C₇F₁₄O |
| Molecular Weight | 366.05 g/mol |
The structure of this molecule is characterized by a central carbonyl group flanked by two heptafluoroisopropyl groups. The extensive fluorination of the carbon backbone significantly influences its chemical and physical properties.
Caption: 2D structure of 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one.
Synthesis and Reactivity
Synthesis
A plausible and documented synthetic route to 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one involves the reaction of hexafluoropropylene with perfluoro(2-methylpropanoyl) fluoride (also known as perfluoroisobutyryl fluoride)[1]. This reaction is typically catalyzed by a fluoride ion source, such as iron(III) trifluoride, and may be facilitated by a phase-transfer catalyst like 18-crown-6 ether in an aprotic solvent like acetonitrile[1].
Experimental Protocol: Synthesis of Bis(heptafluoroisopropyl)ketone [1]
-
To a 1-liter, 316 stainless steel autoclave, add 0.5 mol of iron(III) trifluoride and 0.1 mol of 18-crown-6 ether.
-
Evacuate the autoclave and charge it with anhydrous acetonitrile.
-
While stirring, rapidly introduce 1 mol of hexafluoropropylene and 1 mol of perfluoro(2-methylpropanoyl) fluoride.
-
Maintain the reaction temperature at 90°C for 10 hours.
-
After the reaction, cool the autoclave to 15°C and allow the layers to separate.
-
The lower layer consists of the product, bis(perfluoroisopropyl)ketone.
This method has been reported to yield the product in high purity (99.2%) and a yield of 96.1%[1].
Caption: Synthetic pathway for 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one.
Reactivity
The reactivity of perfluorinated ketones is largely dictated by the electron-withdrawing nature of the numerous fluorine atoms. This renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
-
Reaction with Acids and Bases: This ketone is reactive with many acids and bases, a reaction that can be exothermic and may liberate flammable gases[2].
-
Reaction with Reducing Agents: It reacts with reducing agents such as hydrides, alkali metals, and nitrides, which can also produce flammable gases and heat[2].
-
Incompatibilities: The compound is incompatible with isocyanates, aldehydes, cyanides, peroxides, and anhydrides. It can react violently with strong oxidizing agents[2].
Spectroscopic Characterization
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for the characterization of organofluorine compounds due to its high sensitivity and wide chemical shift range[3][4]. For the title compound, one would expect to observe signals corresponding to the different fluorine environments: the CF₃ groups and the CF group. The chemical shifts would be influenced by the proximity to the carbonyl group and spin-spin coupling between non-equivalent fluorine atoms would lead to complex splitting patterns.
Mass Spectrometry
In electron ionization mass spectrometry, perfluorinated ketones are expected to undergo fragmentation. Common fragmentation patterns for ketones include alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group. For this molecule, this would likely result in the formation of a heptafluoroisopropyl acylium ion and a heptafluoroisopropyl radical.
Applications
The unique properties of 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one make it a valuable compound in several specialized applications.
-
Fire Suppression: This ketone, often in a blend with its C₆ analogue, has been identified as a substitute for ozone-depleting substances in fire suppression and explosion protection systems[4]. Its high heat capacity and ability to be readily vaporized make it an effective fire extinguishant.
-
Precision Cleaning and Lubricant Deposition: As a component of 3M™ Novec™ Engineered Fluids, it is used for precision cleaning of medical devices and as a solvent for lubricant deposition[5]. Its low surface tension, non-flammability, and high density are advantageous in these applications.
-
Laboratory Chemical: It is also used as a laboratory chemical and a building block in the synthesis of other fluorinated compounds[1].
Safety and Handling
Hazard Identification
This compound is classified as hazardous. The key hazards are summarized below[6][7][8]:
-
Acute Toxicity: Harmful if swallowed and harmful if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Recommended Safety Protocols
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Handle with chemical-resistant gloves (e.g., butyl rubber) and wear protective clothing.
-
Respiratory Protection: Use only in a well-ventilated area or with a NIOSH-approved respirator with appropriate organic vapor cartridges[2].
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Keep container tightly closed in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials such as strong acids, bases, and oxidizing agents.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Call a physician or poison control center immediately.
Thermal Decomposition
While specific studies on the thermal decomposition of 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one are not widely published, the thermal decomposition of fluorinated ketones, in general, can produce hazardous byproducts. In the event of a fire, thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen fluoride[8].
Conclusion
References
- 1. BIS(HEPTAFLUOROISOPROPYL)KETONE synthesis - chemicalbook [chemicalbook.com]
- 2. Perfluoroalkyl ketones: novel derivatization products for the sensitive determination of fatty acids by gas chromatography/mass spectrometry in electron impact and negative chemical ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. dovepress.com [dovepress.com]
- 6. From hexafluoropropylene to perfluoroisobutyronitrile via high-yield and scalable three-step synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one (C7F14O) [pubchemlite.lcsb.uni.lu]
Physical properties of Bis(perfluoroisopropyl)ketone
An In-Depth Technical Guide to the Physical Properties of Bis(perfluoroisopropyl)ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with the IUPAC name 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one, is a highly fluorinated organic compound.[1][2] Its unique properties, stemming from the high degree of fluorination, make it a compound of interest in various specialized chemical applications. This guide provides a comprehensive overview of its core physical properties, offering both established data and the methodologies for their determination.
Chemical Identity
-
Synonyms: Perfluoroisopropyl ketone, Perfluorodiisopropyl ketone, Tetradecafluoro-2,4-dimethylpentan-3-one[6]
Physicochemical Properties
At room temperature, this compound is a clear, colorless liquid.[7] It is characterized by a high density and a relatively low boiling point for its molecular weight, which are typical traits of perfluorinated compounds.
Table 1: Key Physical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Clear, colorless liquid | [7] |
| Boiling Point | 71-72 °C | [3][6] |
| Density | 1.661 g/cm³ | [4][5][6] |
| Flash Point | 72-73 °C | [3][6] |
| Refractive Index | 1.267 | [6] |
| Water Solubility | No rapid reaction with water | [1][6] |
Experimental Determination of Physical Properties
The following sections detail the standardized methodologies for determining the key physical properties of this compound. The choice of these methods is predicated on their accuracy and reproducibility for liquid samples.
Boiling Point Determination
The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For a volatile compound like this compound, a precise determination is crucial for handling and distillation procedures.
Methodology: Distillation Method
-
Apparatus Setup: A standard simple distillation apparatus is assembled. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: A known volume of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated using a heating mantle.
-
Equilibrium: The heating rate is controlled to allow for a slow and steady distillation rate, ensuring thermal equilibrium between the liquid and vapor phases.
-
Temperature Reading: The temperature is recorded when the vapor condensation front is stable on the thermometer bulb. This temperature represents the boiling point at the recorded atmospheric pressure.
Caption: Experimental workflow for boiling point determination.
Density Measurement
Density is a measure of mass per unit volume and is an important parameter for quality control and for calculating mass from a known volume.
Methodology: Pycnometer Method
-
Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately.
-
Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped.
-
Thermostatting: The filled pycnometer is placed in a thermostat-controlled water bath to bring the sample to a specific temperature (e.g., 20°C or 25°C).
-
Volume Adjustment: The volume is adjusted precisely to the calibration mark of the pycnometer.
-
Weighing: The pycnometer with the sample is weighed again.
-
Calculation: The density is calculated by dividing the mass of the sample (final weight minus initial weight) by the known volume of the pycnometer.
Caption: Workflow for density measurement using a pycnometer.
Spectral Data
While detailed spectral analyses are beyond the scope of this guide, it is pertinent to note that techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F and ¹³C), and Mass Spectrometry (MS) are invaluable for the structural elucidation and purity assessment of this compound. IR spectra would be expected to show a strong absorption band characteristic of a ketone carbonyl group (C=O), likely shifted to a higher wavenumber due to the electron-withdrawing effects of the fluorine atoms.
Safety and Handling
This compound is classified as an irritant.[3] It may cause skin and serious eye irritation, and may also cause respiratory irritation.[7] Harmful if swallowed or inhaled.[7] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated area or a fume hood.[6][7]
Conclusion
The physical properties of this compound are a direct consequence of its highly fluorinated structure. Understanding these properties is essential for its safe handling, application, and for the development of new technologies that leverage its unique characteristics. The experimental methodologies outlined in this guide provide a framework for the accurate and reliable determination of these key physical parameters.
References
- 1. Bis(perfluorisopropyl) ketone | C7F14O | CID 69941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 756-12-7: 1,1,1,3,4,4,4-Heptafluoro-3-(trifluoromethyl… [cymitquimica.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. BIS(HEPTAFLUOROISOPROPYL)KETONE | 813-44-5 [chemicalbook.com]
- 5. 813-44-5 | CAS DataBase [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
Bis(perfluoroisopropyl)ketone boiling point and density
An In-Depth Technical Guide to the Physicochemical Properties of Bis(perfluoroisopropyl)ketone
Introduction
This compound, systematically named 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one, is a highly fluorinated organic compound.[1] Its chemical structure, characterized by the presence of fourteen fluorine atoms, imparts unique physical and chemical properties that distinguish it from conventional hydrocarbon ketones. This guide provides a detailed examination of two of its fundamental physicochemical properties: boiling point and density. Understanding these characteristics is paramount for researchers, scientists, and drug development professionals in applications ranging from solvent chemistry to the synthesis of complex fluorinated molecules. This document offers not only the established values for these properties but also the scientific principles and experimental methodologies required for their accurate determination, ensuring a blend of theoretical knowledge and practical application.
Core Physicochemical Properties
The extensive fluorination of this compound results in a high molecular weight (366.05 g/mol ) and a unique electronic environment.[1] Despite the high molecular mass, the intermolecular forces are relatively weak. The highly electronegative fluorine atoms create a non-polarizable sheath around the carbon backbone, leading to weak van der Waals interactions. This combination of high mass and weak intermolecular forces results in a moderate boiling point and high density compared to hydrocarbon analogues.
Data Summary
The critical physical constants for this compound (CAS No: 813-44-5) are summarized below.[1][2] These values are essential for safe handling, process design, and chemical modeling.
| Property | Value | Units | Notes |
| Boiling Point | 71 - 72 | °C | At standard atmospheric pressure.[2][3][4] |
| Density | 1.661 | g/mL | The temperature for this measurement is not consistently cited but is assumed to be at standard lab conditions (approx. 20-25°C).[3][4][5] |
| Molecular Formula | C₇F₁₄O | - | [1][5] |
| Molecular Weight | 366.05 | g/mol | [1][5] |
| Appearance | Clear, colorless liquid | - | [1][3][6] |
| Refractive Index | ~1.267 | - | [3] |
Experimental Determination of Physicochemical Properties
The trustworthiness of physical data relies on robust and reproducible experimental methods. The following protocols describe self-validating systems for determining the boiling point and density of liquid compounds like this compound.
Protocol 1: Boiling Point Determination via Distillation
Distillation is a definitive method for both purifying a liquid and determining its boiling point.[7] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, observed as a stable temperature plateau during distillation.[8]
Methodology:
-
Apparatus Assembly: Assemble a simple distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry. The apparatus consists of a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: Place approximately 15-20 mL of this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar. This is a critical step to prevent "bumping" and ensure smooth boiling.
-
Thermometer Placement: Position the thermometer correctly. The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in thermal equilibrium with the distilling liquid, which is the true boiling point.
-
Heating: Gently heat the flask using a heating mantle. The distillation rate should be controlled to about 1-2 drops per second into the receiving flask.
-
Data Recording: Record the temperature when the first drop of distillate falls into the receiving flask and monitor the temperature throughout the distillation. A pure compound will exhibit a constant temperature during the process.[7] Record this stable temperature as the boiling point.
-
Pressure Correction: Record the ambient atmospheric pressure. If the pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary for highly accurate work.
Protocol 2: Density Determination via Pycnometer
A pycnometer (or specific gravity bottle) is a piece of specialized glassware used to determine the density of a liquid with high precision. The method is based on measuring the mass of a precisely known volume of the liquid.
Methodology:
-
Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume (e.g., 10 mL).
-
Mass of Empty Pycnometer: Accurately measure the mass of the empty, dry pycnometer using an analytical balance (m₁).
-
Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring the liquid reaches the calibration mark. Use the stopper to displace any excess liquid and carefully wipe the outside dry. Measure the total mass of the filled pycnometer (m₂).
-
Temperature Control: Ensure the measurement is performed at a constant, recorded temperature, as density is temperature-dependent.[9] A water bath can be used for this purpose.
-
Calculation: The mass of the liquid is calculated by subtraction (m_liquid = m₂ - m₁). The density (ρ) is then calculated using the known volume (V) of the pycnometer: ρ = (m₂ - m₁) / V
-
Validation: Repeat the measurement at least twice to ensure reproducibility. The results should agree within a narrow margin.
Experimental Workflow Visualization
The logical flow for the characterization of an unknown liquid sample by determining its boiling point and density is illustrated below. This process ensures a systematic approach to obtaining reliable physical data.
References
- 1. Bis(perfluorisopropyl) ketone | C7F14O | CID 69941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. echemi.com [echemi.com]
- 4. 813-44-5 | CAS DataBase [m.chemicalbook.com]
- 5. BIS(HEPTAFLUOROISOPROPYL)KETONE | 813-44-5 [chemicalbook.com]
- 6. Bis(heptafluoroisopropyl)ketone, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. vernier.com [vernier.com]
- 8. alnoor.edu.iq [alnoor.edu.iq]
- 9. scribd.com [scribd.com]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Synthesis of Bis(perfluoroisopropyl)ketone
Abstract
This compound, also known as perfluorodiisopropyl ketone or 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one, is a highly fluorinated organic compound with the chemical formula C₇F₁₄O.[1][2] Its unique properties, derived from the extensive fluorination, make it a molecule of significant interest in materials science, and as a stable building block in advanced chemical synthesis. This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the critical parameters governing reaction success. The content is tailored for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of its preparation.
Physicochemical and Safety Profile
A thorough understanding of the physical properties and reactivity of this compound is essential for its synthesis, handling, and application. The compound is a stable liquid under standard conditions.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 813-44-5 | [1][3][4] |
| Molecular Formula | C₇F₁₄O | [1][3] |
| Molecular Weight | 366.05 g/mol | [1][3] |
| Appearance | Clear Liquid | [2][4] |
| Boiling Point | 72 °C | [2][4] |
| Density | 1.661 g/mL | [2][4] |
| IUPAC Name | 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one | [1] |
Safety & Reactivity Profile: As a ketone, this compound is reactive with strong acids, bases, and reducing agents like hydrides, which can liberate heat and flammable gases (e.g., H₂).[1][4] It is incompatible with isocyanates, aldehydes, peroxides, and anhydrides.[1][4] Standard laboratory precautions, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are mandatory. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Strategy: Fluoride-Catalyzed Acylation
The most prevalent and industrially viable method for synthesizing this compound involves the reaction of a perfluoroolefin, typically hexafluoropropylene (HFP), with a perfluoroacyl fluoride. This approach is advantageous due to the availability of the starting materials and the high yields achievable under optimized conditions.
The general synthetic scheme is depicted below. A fluoride ion source, often a metal fluoride, catalyzes the reaction by generating a highly nucleophilic perfluorinated carbanion from the olefin, which then attacks the electrophilic carbonyl carbon of the acyl fluoride.
References
The Synthesis of Fluorinated Ketones: A Comprehensive Technical Guide for the Modern Chemist
Introduction: The Rising Prominence of Fluorinated Ketones in Drug Discovery and Beyond
The strategic incorporation of fluorine into organic molecules has become an indispensable tool in modern medicinal chemistry and materials science. Among the diverse classes of organofluorine compounds, fluorinated ketones stand out for their unique physicochemical properties and their role as versatile synthetic intermediates. The strong electron-withdrawing nature of the fluorine atom significantly modulates the reactivity of the adjacent carbonyl group, making these compounds valuable precursors for a wide array of more complex fluorinated molecules. Furthermore, trifluoromethyl ketones, in particular, are known to form stable hydrates that can act as transition-state mimics, rendering them potent enzyme inhibitors.[1][2] This guide provides an in-depth exploration of the principal synthetic strategies for accessing these valuable compounds, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.
Strategic Approaches to the Synthesis of Fluorinated Ketones
The preparation of fluorinated ketones can be broadly categorized into three main strategies, each with its own set of advantages and limitations. The choice of method is often dictated by the desired substitution pattern, the complexity of the starting material, and the required scale of the synthesis.
-
Direct α-Fluorination of Ketones: The most straightforward approach, involving the introduction of a fluorine atom at the α-position of a pre-existing ketone.
-
Oxidation of Fluorinated Alcohols: A reliable method, particularly when the corresponding fluorinated alcohol is readily available.
-
Assembly from Fluorinated Building Blocks: A versatile strategy that constructs the ketone functionality from smaller, fluorinated precursors.
The following sections will delve into the mechanistic underpinnings and practical execution of each of these approaches.
I. Direct α-Fluorination of Ketones: Taming the Electrophilic Fluorine
The direct α-fluorination of ketones is a powerful method that leverages the nucleophilicity of an enol or enolate intermediate to react with an electrophilic fluorine source. The choice of the fluorinating agent and the method of enolate generation are critical to the success of this transformation.
Core Principle: The Enolate as the Nucleophile
The underlying principle of direct α-fluorination relies on the generation of an enol or enolate from the starting ketone. This electron-rich intermediate then attacks an electrophilic fluorinating agent, resulting in the formation of the C-F bond. The regioselectivity of the fluorination is governed by the site of enolization.
Figure 1: General workflow for the direct α-fluorination of a ketone.
Electrophilic Fluorinating Agents: The "F+" Donors
A variety of electrophilic fluorinating agents, often referred to as "F+" sources, have been developed. These are typically N-F reagents, where the fluorine atom is attached to a nitrogen atom, rendering it electrophilic.[3][4]
| Reagent Name | Common Acronym | Key Features |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly effective, crystalline solid, easy to handle, widely applicable.[5][6] |
| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, and soluble in various organic solvents.[3] |
| 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Accufluor™ NFTh | Effective for direct, regiospecific fluorination without prior activation.[7] |
Protocol 1: Direct α-Fluorination of a Cyclic Ketone using Selectfluor®
This protocol describes the direct α-fluorination of a cyclic ketone, a common transformation in organic synthesis.[6][8]
Materials:
-
Cyclic ketone (e.g., 1-indanone)
-
Selectfluor®
-
Acetonitrile (CH3CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the cyclic ketone (1.0 equiv).
-
Dissolve the ketone in anhydrous acetonitrile.
-
Add Selectfluor® (1.1 equiv) to the solution in one portion.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-fluorinated ketone.
Causality Behind Experimental Choices:
-
Anhydrous Acetonitrile: Acetonitrile is a polar aprotic solvent that effectively dissolves both the ketone and Selectfluor®. The use of an anhydrous solvent is crucial to prevent side reactions, such as the formation of α-hydroxy ketones.
-
Inert Atmosphere: While not always strictly necessary, an inert atmosphere can prevent the oxidation of sensitive substrates.
-
Slight Excess of Selectfluor®: A slight excess of the fluorinating agent ensures complete conversion of the starting material.
Organocatalytic Enantioselective α-Fluorination
A significant advancement in direct fluorination is the development of organocatalytic methods to achieve enantioselective synthesis of α-fluoroketones.[9][10] Chiral amines, such as proline and its derivatives, can catalyze the formation of a chiral enamine intermediate, which then reacts with an electrophilic fluorine source to yield an enantioenriched product.[11]
Figure 2: Simplified catalytic cycle for organocatalytic enantioselective α-fluorination.
II. Oxidation of Fluorinated Alcohols: A Two-Step Approach
The oxidation of secondary fluorinated alcohols provides a reliable route to fluorinated ketones. This method is particularly advantageous when the precursor alcohol is readily accessible, for instance, through the nucleophilic addition of a fluorinated species to an aldehyde. However, the strong electron-withdrawing effect of the fluorine atom can render the alcohol less susceptible to oxidation, often requiring specialized reagents.[12][13]
Challenges in Oxidizing Fluorinated Alcohols
The C-H bond adjacent to the fluorine-bearing carbon is less electron-rich and therefore more difficult to oxidize compared to its non-fluorinated counterpart. This necessitates the use of more potent oxidizing agents or catalytic systems that can overcome this deactivation.
Protocol 2: Oxidation of a Secondary α-Trifluoromethyl Alcohol using a Nitroxide Catalyst
A modern and "green" approach to the oxidation of challenging alcohols involves the use of nitroxide catalysts, such as TEMPO, in conjunction with a stoichiometric oxidant.[12]
Materials:
-
Secondary α-trifluoromethyl alcohol
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (bleach)
-
Potassium bromide (KBr)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate solution (NaHCO3)
-
Saturated aqueous sodium thiosulfate solution (Na2S2O3)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve the secondary α-trifluoromethyl alcohol (1.0 equiv) in dichloromethane.
-
Add an aqueous solution of sodium bicarbonate.
-
Add TEMPO (0.01-0.05 equiv) and potassium bromide (0.1 equiv) to the biphasic mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the sodium hypochlorite solution dropwise while vigorously stirring.
-
Monitor the reaction by TLC. The disappearance of the starting material and the formation of a less polar spot indicates product formation.
-
Once the reaction is complete, quench any remaining oxidant by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the α-trifluoromethyl ketone.
Causality Behind Experimental Choices:
-
TEMPO/NaOCl System: This catalytic system is effective for oxidizing deactivated alcohols. TEMPO is oxidized to the active oxoammonium ion by the stoichiometric oxidant (NaOCl), which then oxidizes the alcohol.
-
Biphasic Conditions: The use of a biphasic system (dichloromethane/water) facilitates the reaction and subsequent workup.
-
Potassium Bromide: KBr acts as a co-catalyst, facilitating the oxidation of TEMPO.
III. Assembly from Fluorinated Building Blocks: Constructing Complexity
This versatile strategy involves the construction of the fluorinated ketone from smaller, readily available fluorinated precursors. This approach is particularly valuable for the synthesis of trifluoromethyl and perfluoroalkyl ketones.[1][14][15][16]
Nucleophilic Trifluoromethylation and Perfluoroalkylation of Esters
A common method involves the reaction of an ester with a nucleophilic trifluoromethyl or perfluoroalkyl source. Reagents such as trifluoromethyltrimethylsilane (TMS-CF3), often activated by a fluoride source like cesium fluoride (CsF), are frequently employed.[14]
Figure 3: Simplified mechanism for the nucleophilic trifluoromethylation of an ester.
Protocol 3: Synthesis of a Trifluoromethyl Ketone from an Ester using Fluoroform
This protocol utilizes fluoroform (CHF3) as an inexpensive and readily available source of the trifluoromethyl group.[1]
Materials:
-
Methyl ester (e.g., methyl benzoate)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Triglyme
-
Fluoroform (CHF3) gas
-
Schlenk flask or similar apparatus for handling gases
-
Dry ice/acetone bath
Procedure:
-
Set up a Schlenk flask equipped with a magnetic stir bar and a gas inlet under an inert atmosphere.
-
Add the methyl ester (1.0 equiv) and triglyme to the flask.
-
Cool the solution to -40 °C using a dry ice/acetone bath.
-
Slowly add a solution of KHMDS (1.5 equiv) in triglyme to the reaction mixture.
-
Bubble fluoroform gas through the solution for a specified period, maintaining the temperature at -40 °C.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired trifluoromethyl ketone.
Causality Behind Experimental Choices:
-
Fluoroform and KHMDS: KHMDS is a strong, non-nucleophilic base that deprotonates fluoroform to generate the trifluoromethyl anion in situ.
-
Triglyme: This high-boiling ether solvent is effective at solvating the potassium cation, enhancing the reactivity of the base.
-
Low Temperature: The reaction is performed at low temperature to control the reactivity of the trifluoromethyl anion and prevent side reactions.
Electrochemical Synthesis
An emerging and sustainable approach involves the electrochemical generation of perfluoroalkyl radicals from sodium perfluoroalkyl sulfinates. These radicals then add to enol acetates to produce fluorinated ketones.[17] This method avoids the use of harsh chemical oxidants.
Comparative Analysis of Synthetic Strategies
| Strategy | Advantages | Disadvantages | Substrate Scope |
| Direct α-Fluorination | Atom-economical, straightforward. | Can suffer from regioselectivity issues, potential for over-fluorination. | Broad for ketones with accessible α-protons.[7][18] |
| Oxidation of Fluorinated Alcohols | Reliable, well-established. | Requires the synthesis of the precursor alcohol, can be challenging for deactivated substrates. | Dependent on the availability of the corresponding fluorinated alcohol.[12] |
| Assembly from Fluorinated Building Blocks | Highly versatile, good for trifluoromethyl and perfluoroalkyl ketones. | Often requires stoichiometric use of organometallic reagents or harsh conditions. | Broad, particularly for aromatic and aliphatic esters and other carbonyl derivatives.[1][14][15] |
Conclusion: A Versatile Toolbox for Fluorinated Ketone Synthesis
The synthesis of fluorinated ketones is a dynamic and evolving field, driven by the increasing demand for these valuable compounds in various scientific disciplines. This guide has outlined the core strategies for their preparation, from the direct fluorination of ketones to the assembly from fluorinated building blocks. The choice of the optimal synthetic route will depend on the specific target molecule, the available starting materials, and the desired scale of the reaction. As our understanding of fluorine chemistry deepens, we can anticipate the development of even more efficient, selective, and sustainable methods for the synthesis of this important class of molecules.
References
- 1. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Nitrogen-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 7. Direct α-Fluorination of Ketones Using N-F Reagents [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. Oxidation of α-CF3 and Other Secondary Alcohols to Ketones Using a Nitroxide Catalyst - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 15. Synthesis of Medicinally Interesting Polyfluoro Ketones via Perfluoroalkyl Lithium Reagents [organic-chemistry.org]
- 16. Defluorinative phosphorylation of perfluoroalkyl ketones: synthesis of fluoroalkylated and phosphorylated furan derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. Electrochemical Synthesis of Fluorinated Ketones from Enol Acetates and Sodium Perfluoroalkyl Sulfinates [organic-chemistry.org]
- 18. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
Bis(perfluoroisopropyl)ketone synthesis mechanism
An In-depth Technical Guide to the Synthesis Mechanism of Bis(perfluoroisopropyl)ketone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a fully fluorinated organic compound, represents a unique chemical entity with high thermal and chemical stability. Its synthesis is a subject of interest for the development of advanced materials, specialty fluids, and complex chemical intermediates. This guide provides an in-depth exploration of the core synthesis mechanisms for this compound, focusing on the prevalent method of fluoride-catalyzed nucleophilic acylation of perfluoroolefins. By synthesizing information from patent literature and academic studies on analogous compounds, we will dissect the reaction pathways, explain the causality behind experimental choices, and present detailed protocols. This document is intended to serve as a technical resource, blending established chemical principles with practical, field-proven insights for professionals in chemical research and development.
Mechanistic Cornerstone: The Acylation of Perfluoroolefins
The synthesis of highly branched perfluorinated ketones predominantly relies on the reaction between a perfluoroolefin and a perfluoroacylating agent. The core principle involves the generation of a perfluorinated carbanion or a related nucleophilic species, which then attacks the electron-deficient double bond of a perfluoroalkene like hexafluoropropylene (HFP). The choice of catalyst is paramount and is key to generating the nucleophile under viable reaction conditions.
The general mechanism can be visualized as a two-step process:
-
Nucleophile Formation: A catalyst, typically a fluoride ion source (e.g., CsF, KF) or a Lewis acid (e.g., FeF₃), reacts with a perfluoroacyl fluoride to generate a transient perfluoroalkoxide or carbanion.
-
Nucleophilic Attack: This highly reactive intermediate attacks the perfluoroolefin, leading to the formation of a new carbon-carbon bond and, ultimately, the desired ketone product.
This guide will focus on a specific, documented synthesis of this compound that employs a Lewis acid catalyst system.
Primary Synthesis Pathway: Catalytic Reaction of Hexafluoropropylene and Heptafluoroisobutyryl Fluoride
A robust method for synthesizing this compound involves the reaction of hexafluoropropylene (HFP) with heptafluoroisobutyryl fluoride in the presence of ferric fluoride (FeF₃) and 18-crown-6 ether in an acetonitrile solvent.[1] This reaction achieves a high yield and purity of the target compound.
Overall Reaction Scheme
The overall transformation can be summarized as follows:
Caption: Overall synthesis of this compound.
Proposed Catalytic Mechanism
The reaction mechanism, while not definitively elucidated in the source material, can be proposed based on the roles of the components. The Lewis acid (FeF₃) is the primary catalyst, with 18-crown-6 likely acting as a co-catalyst or phase-transfer agent.
-
Step 1: Activation of the Acyl Fluoride: The Lewis acid, ferric fluoride, coordinates to the fluorine atom of the acyl fluoride (heptafluoroisobutyryl fluoride). This coordination polarizes the C-F bond, making the carbonyl carbon more electrophilic and facilitating the departure of the fluoride ion.
-
Step 2: Formation of the Nucleophile: The fluoride ion, potentially complexed with the catalyst system, attacks a second molecule of heptafluoroisobutyryl fluoride to generate a perfluoroalkoxide intermediate. Alternatively, the activated acyl fluoride could react directly.
-
Step 3: Nucleophilic Attack on HFP: The resulting perfluoroisopropyl carbanion equivalent attacks the central carbon of hexafluoropropylene, which is the more electrophilic carbon of the double bond.
-
Step 4: Product Formation and Catalyst Regeneration: The resulting adduct rearranges and eliminates a fluoride ion to form the stable ketone product, regenerating the catalytic species. The role of 18-crown-6 is likely to sequester the cation (Fe³⁺ complex), enhancing the reactivity of the anionic intermediates in the aprotic acetonitrile medium.
Caption: Proposed mechanism for Lewis acid-catalyzed synthesis.
Causality Behind Experimental Choices
-
Catalyst System (FeF₃ and 18-Crown-6): Ferric fluoride is a suitable Lewis acid for activating fluorinated compounds. The 18-crown-6 ether is a well-known phase-transfer catalyst that complexes with cations, thereby "freeing" the corresponding anion to be a more potent nucleophile. This synergy is crucial for achieving high reactivity.[1]
-
Solvent (Acetonitrile): A polar aprotic solvent like acetonitrile is required to dissolve the ionic intermediates and catalysts without interfering with the reaction. Protic solvents like water or alcohols would react with the highly basic carbanion intermediates, quenching the reaction.[2]
-
Reaction Conditions (Autoclave at 90°C): Hexafluoropropylene is a gas at room temperature. An autoclave (a high-pressure reactor) is necessary to maintain a sufficient concentration of HFP in the liquid phase and to safely conduct the reaction at an elevated temperature of 90°C, which increases the reaction rate.[1]
Insights from Analogous Ketone Syntheses
The synthesis of the closely related perfluoroethylisopropylketone provides valuable mechanistic insights, particularly regarding catalysis by alkali metal fluorides.[2][3] This process involves the reaction of HFP with either perfluoropropionyl acid fluoride (FAPA) or hexafluoropropene oxide (HFPO), catalyzed by cesium fluoride (CsF) or potassium fluoride (KF).
The mechanism involves the fluoride ion from the catalyst attacking the FAPA or HFPO to generate a perfluoroalkoxide.[2] This alkoxide then serves as the nucleophile that attacks HFP. A critical finding from these studies is the significant negative impact of water on the reaction yield. Water deactivates the catalyst and consumes the reactive intermediates.[2][3]
Experimental Protocols and Data
The following protocols are derived from the literature and represent self-validating systems for the synthesis of perfluorinated ketones.
Protocol 1: Synthesis of this compound[1]
-
Apparatus: A 1-liter 316 stainless steel autoclave equipped with a stirrer and temperature/pressure controls.
-
Reagents:
-
Ferric fluoride (FeF₃): 0.5 mol
-
18-crown-6 ether: 0.1 mol
-
Anhydrous Acetonitrile
-
Hexafluoropropylene (HFP): 1.0 mol
-
Heptafluoroisobutyryl fluoride: 1.0 mol
-
-
Procedure:
-
Charge the autoclave with ferric fluoride and 18-crown-6 ether.
-
Evacuate the reactor to remove air and moisture.
-
Introduce anhydrous acetonitrile as the solvent.
-
Begin stirring and quickly introduce 1.0 mol of hexafluoropropylene and 1.0 mol of heptafluoroisobutyryl fluoride.
-
Heat the reactor to maintain a temperature of 90°C.
-
Allow the reaction to proceed for 10 hours.
-
After the reaction is complete, cool the autoclave to 15°C.
-
Allow the reaction mixture to stand and separate into two layers.
-
The lower layer contains the crude product, this compound. The upper layer contains the solvent, catalyst, and co-catalyst.
-
Isolate and purify the lower layer as required.
-
Protocol 2: Synthesis of Perfluoroethylisopropylketone (Analogous System)[2]
-
Apparatus: Autoclave reactor.
-
Reagents:
-
Cesium Fluoride (CsF) or Potassium Fluoride (KF) (catalyst)
-
Anhydrous Acetonitrile (solvent)
-
Hexafluoropropene Oxide (HFPO) and Hexafluoropropylene (HFP) in a 1:1 molar ratio.
-
-
Procedure:
-
Charge the reactor with the catalyst and anhydrous acetonitrile.
-
With constant stirring and heating, add a mixture of HFPO and HFP (1:1 ratio).
-
Maintain the reaction temperature at approximately 20-25°C.
-
Monitor the reaction progress by observing the pressure drop inside the autoclave.
-
The reaction is typically complete within 4-5 hours.
-
Cool the reaction mixture.
-
Separate the product from the solvent and catalyst.
-
Workflow and Data Summary
The general workflow for these syntheses involves charging the reactor, running the reaction under controlled conditions, and then separating the product.
Caption: General experimental workflow for ketone synthesis.
Table 1: Comparison of Synthesis Parameters
| Parameter | This compound | Perfluoroethylisopropylketone |
| Primary Reactants | HFP, Heptafluoroisobutyryl fluoride | HFP, HFPO/FAPA |
| Catalyst | FeF₃, 18-crown-6 | CsF or KF |
| Solvent | Acetonitrile | Acetonitrile or Diglyme |
| Temperature | 90°C | 20-85°C |
| Reaction Time | 10 hours | 4-5 hours |
| Reported Yield | 96.1% | 35-61.5% |
| Reported Purity | 99.2% (GC) | Not specified |
| Reference | [1] | [2] |
Conclusion
The synthesis of this compound is effectively achieved through the Lewis acid-catalyzed reaction of hexafluoropropylene and heptafluoroisobutyryl fluoride. The mechanism hinges on the activation of the acyl fluoride by ferric fluoride, facilitated by 18-crown-6, to generate a potent nucleophile that subsequently attacks HFP. Key to the success of this synthesis is the use of a polar aprotic solvent and strictly anhydrous conditions to prevent catalyst deactivation and unwanted side reactions. Insights from analogous syntheses using alkali metal fluorides reinforce the fundamental role of fluoride-ion catalysis in the formation of perfluorinated ketones. The protocols and data presented provide a robust framework for researchers engaged in the synthesis of these and other complex fluoroorganic compounds.
References
An In-Depth Technical Guide to the Spectroscopic Data of Bis(perfluoroisopropyl)ketone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for bis(perfluoroisopropyl)ketone, a highly fluorinated organic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights for its identification, characterization, and application in research and development.
Introduction
This compound, with the IUPAC name 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one and CAS number 813-44-5, is a fluorinated ketone of significant interest due to its unique chemical properties. Its molecular formula is C₇F₁₄O, and it has a molecular weight of 366.05 g/mol .[1][2][3] The presence of multiple fluorine atoms profoundly influences its spectroscopic behavior, making a thorough understanding of its spectral data crucial for its application.
Molecular Structure
To understand the spectroscopic data, it is essential to first visualize the molecular structure of this compound.
C1 [label="C"]; O1 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C2 [label="C"]; C3 [label="C"]; F1 [label="F", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F2 [label="F", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F3 [label="F", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C4 [label="C"]; F4 [label="F", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F5 [label="F", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F6 [label="F", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F7 [label="F", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C5 [label="C"]; F8 [label="F", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F9 [label="F", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F10 [label="F", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C6 [label="C"]; F11 [label="F", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F12 [label="F", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F13 [label="F", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F14 [label="F", fillcolor="#4285F4", fontcolor="#FFFFFF"];
C1 -- O1 [len=1.2]; C1 -- C2 [len=1.2]; C1 -- C5 [len=1.2]; C2 -- F7 [len=1.2]; C2 -- C3 [len=1.2]; C2 -- C4 [len=1.2]; C3 -- F1 [len=1.2]; C3 -- F2 [len=1.2]; C3 -- F3 [len=1.2]; C4 -- F4 [len=1.2]; C4 -- F5 [len=1.2]; C4 -- F6 [len=1.2]; C5 -- F14 [len=1.2]; C5 -- C6 [len=1.2]; C5 -- F8 [len=1.2, label="C7"]; C7 -- F9 [len=1.2]; C7 -- F10 [len=1.2]; C6 -- F11 [len=1.2]; C6 -- F12 [len=1.2]; C6 -- F13 [len=1.2]; }
Figure 1: Molecular structure of this compound.Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of fluorinated compounds. Both ¹⁹F and ¹³C NMR provide valuable information about the chemical environment of the fluorine and carbon atoms, respectively.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum of this compound is characterized by two distinct signals, corresponding to the two different fluorine environments in the molecule: the CF₃ groups and the CF group.
A study by Gao et al. reports the following ¹⁹F NMR data in CDCl₃ at 376 MHz:
-
-73.14 ppm (d, 12F) : This doublet corresponds to the twelve fluorine atoms of the four trifluoromethyl (CF₃) groups. The signal is a doublet due to coupling with the adjacent single fluorine atom of the CF group.
-
-188.58 ppm (m, 2F) : This multiplet corresponds to the two fluorine atoms of the two methine (CF) groups. The multiplicity arises from coupling with the twelve fluorine atoms of the four adjacent CF₃ groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. For this compound, three distinct carbon environments are expected: the carbonyl carbon, the trifluoromethyl carbons, and the methine carbons.
The ¹³C NMR data in CDCl₃ at 126 MHz, as reported by Gao et al., is as follows:
-
182.00 ppm (t, J = 21.9 Hz) : This triplet is assigned to the carbonyl carbon (C=O). The splitting is due to coupling with the two adjacent fluorine atoms of the CF groups.
-
121.04–115.36 ppm (m) : This multiplet corresponds to the carbons of the trifluoromethyl (CF₃) groups.
-
92.4 ppm (dt, J = 192.4, 28.0 Hz) : This doublet of triplets is attributed to the methine carbons (CF). The large coupling constant (192.4 Hz) is due to the one-bond coupling with the directly attached fluorine atom, while the smaller coupling constant (28.0 Hz) arises from two-bond coupling with the fluorine atoms of the adjacent CF₃ groups.
Table 1: Summary of NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Assignment | Coupling Constant (J) / Hz |
| ¹⁹F | -73.14 | Doublet (d) | -CF₃ | Not specified |
| ¹⁹F | -188.58 | Multiplet (m) | -CF | Not specified |
| ¹³C | 182.00 | Triplet (t) | C=O | 21.9 |
| ¹³C | 121.04–115.36 | Multiplet (m) | -CF₃ | Not applicable |
| ¹³C | 92.4 | Doublet of Triplets (dt) | -CF | 192.4, 28.0 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Due to the high degree of fluorination, strong C-F stretching vibrations are also expected.
Based on the functional groups present, the following characteristic absorption bands are anticipated:
-
C=O Stretching: A strong absorption band is expected in the region of 1700-1800 cm⁻¹. The high electronegativity of the perfluoroisopropyl groups is likely to shift this peak to a higher wavenumber compared to non-fluorinated ketones.
-
C-F Stretching: Multiple strong absorption bands are expected in the region of 1100-1400 cm⁻¹ due to the numerous C-F bonds in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) mass spectrometry reveals a characteristic fragmentation pattern.
The GC/EI/MS (70 eV) data reported by Gao et al. shows the following significant fragment ions:
-
m/z 197 : This fragment corresponds to the [(CF₃)₂CFCO]⁺ ion, formed by the cleavage of the C-C bond adjacent to the carbonyl group.
-
m/z 169 : This fragment corresponds to the [(CF₃)₂CF]⁺ ion, resulting from the loss of the carbonyl group from the m/z 197 fragment.
-
m/z 119 : This fragment is assigned to the [CF₃CF₂]⁺ ion.
-
m/z 100 : This fragment corresponds to the [CF₃CF]⁺ ion.
-
m/z 69 : This fragment is attributed to the [CF₃]⁺ ion, a very common fragment in the mass spectra of fluorinated compounds.
The molecular ion peak (M⁺) at m/z 366 is often weak or absent in the EI mass spectra of such highly fluorinated compounds due to extensive fragmentation.
M [label="[C₇F₁₄O]⁺˙\nm/z 366\n(Molecular Ion)"]; F197 [label="[(CF₃)₂CFCO]⁺\nm/z 197"]; F169 [label="[(CF₃)₂CF]⁺\nm/z 169"]; F119 [label="[CF₃CF₂]⁺\nm/z 119"]; F100 [label="[CF₃CF]⁺\nm/z 100"]; F69 [label="[CF₃]⁺\nm/z 69"];
M -> F197 [label="- •CF(CF₃)₂"]; F197 -> F169 [label="- CO"]; F169 -> F119 [label="- CF₂"]; F169 -> F69 [label="- CF₂ - CF₂"]; F119 -> F100 [label="- F"]; F100 -> F69 [label="- CF"]; }
Figure 2: Proposed mass spectrometry fragmentation pathway for this compound.Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.
-
¹⁹F NMR Acquisition:
-
Tune and match the probe for the ¹⁹F frequency.
-
Acquire a standard one-pulse ¹⁹F spectrum. A reference compound such as CFCl₃ (δ = 0 ppm) or an external standard can be used for chemical shift referencing.
-
Set appropriate spectral width and acquisition time to ensure good resolution.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C{¹H} NMR spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio, as the natural abundance of ¹³C is low.
-
Set a relaxation delay (D1) that allows for quantitative analysis if required.
-
IR Spectroscopy Acquisition
-
Sample Preparation: As this compound is a liquid, it can be analyzed neat.
-
FTIR Spectrometer Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place a drop of the neat liquid between two KBr or NaCl plates.
-
Acquire the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry Acquisition
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a suitable inlet system, such as a gas chromatograph (GC) for GC-MS analysis.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 50-400).
-
Data Analysis: Identify the molecular ion peak (if present) and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.
Synthesis
A reported synthesis of this compound involves the reaction of hexafluoropropylene (HFP) with oxalyl dichloride in the presence of potassium fluoride (KF) and a phase transfer catalyst (18-crown-6) in acetonitrile. The reaction mixture is heated in a pressure vessel, and the product is isolated by distillation.
Reactants [label="Hexafluoropropylene (HFP)\nOxalyl Dichloride\nPotassium Fluoride (KF)\n18-crown-6\nAcetonitrile"]; Reaction [label="Reaction at 90°C in a pressure vessel", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Isolation [label="Distillation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="this compound", shape= Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Reactants -> Reaction; Reaction -> Isolation; Isolation -> Product; }
Figure 3: Simplified workflow for the synthesis of this compound.Conclusion
The spectroscopic data of this compound provides a unique fingerprint for its identification and structural characterization. The ¹⁹F and ¹³C NMR spectra reveal the distinct chemical environments of the fluorine and carbon atoms, with characteristic chemical shifts and coupling constants. The mass spectrum displays a predictable fragmentation pattern dominated by the stable perfluoroalkyl fragments. While detailed experimental IR data is not widely published, the expected strong absorptions for the carbonyl and carbon-fluorine bonds are key features to look for. This comprehensive guide serves as a valuable resource for researchers and professionals working with this and similar highly fluorinated compounds.
References
Reactivity of perfluorinated ketones
An In-Depth Technical Guide to the Reactivity of Perfluorinated Ketones
Foreword
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemistry, profoundly influencing the fields of medicine, materials science, and agriculture. Among the diverse classes of organofluorine compounds, perfluorinated ketones stand out for their unique and potent reactivity. The intense electron-withdrawing nature of perfluoroalkyl groups imparts a powerful electrophilicity to the carbonyl carbon, transforming it into a highly reactive center for nucleophilic attack. This guide provides a comprehensive exploration of the core principles governing the reactivity of perfluorinated ketones, offering a blend of mechanistic insights, practical synthetic methodologies, and a survey of their diverse applications. It is designed for researchers, scientists, and drug development professionals who seek to harness the remarkable chemical properties of these valuable molecules.
The Electronic Foundation of Perfluorinated Ketone Reactivity
The reactivity of a perfluorinated ketone is fundamentally dictated by its electronic structure. The presence of multiple fluorine atoms, the most electronegative element, on the alkyl chains flanking the carbonyl group creates a profound inductive effect. This effect polarizes the carbon-fluorine bonds, drawing electron density away from the carbon backbone and, critically, from the carbonyl carbon.
This severe electron deficiency dramatically enhances the electrophilicity of the carbonyl carbon, making it exceptionally susceptible to attack by nucleophiles. This is the central principle from which nearly all the characteristic reactions of perfluorinated ketones emerge.[1][2][3] The strong and unreactive nature of the C-F bonds themselves lends high thermal and chemical stability to the perfluoroalkyl portions of the molecule.[4]
Caption: Electronic landscape of a perfluorinated ketone.
Synthesis of Perfluorinated Ketones
Accessing these reactive molecules is crucial for their application. Several synthetic strategies have been developed, each with its own advantages.
-
Direct Fluorination (PERFECT Process): This method involves the liquid-phase direct fluorination of a partially fluorinated ester, derived from a non-fluorinated secondary alcohol, using elemental fluorine. Subsequent thermal elimination yields the desired perfluorinated ketone.[5]
-
Perfluoroalkyl Lithium Reagents: The nucleophilic addition of perfluoroalkyl lithium reagents to electrophilic carbonyl precursors, such as Weinreb and morpholine amides, provides an efficient route to polyfluoro ketones in high yields.[6] This method is particularly valuable in medicinal chemistry for creating enzyme inhibitors.[6]
-
Electrochemical Synthesis: An electrochemical approach allows for the synthesis of fluorinated ketones from enol acetates and sodium perfluoroalkyl sulfinates. This process generates a perfluoroalkyl radical which is then trapped by the enol acetate.[7]
-
Claisen Condensation: This classic reaction can be adapted to prepare trifluoroacetylated 1,3-diketones, which are themselves interesting and reactive substrates.[8][9]
Experimental Protocol: Synthesis of a Polyfluoro Ketone via Weinreb Amide
This protocol is adapted from the work of Kokotos et al. on the synthesis of medicinally relevant polyfluoro ketones.[6]
-
Preparation of Reagent: In a flame-dried, three-necked flask under an argon atmosphere, dissolve perfluoroalkyl iodide (e.g., pentafluoroethyl iodide, 1.1 mmol) in anhydrous diethyl ether (10 mL) and cool to -78 °C.
-
Generation of Perfluoroalkyl Lithium: Add a solution of n-butyllithium (1.1 mmol) dropwise to the cooled solution. Stir the resulting mixture at -78 °C for 30 minutes to generate the (pentafluoroethyl)lithium reagent.
-
Nucleophilic Addition: To this solution, add the Weinreb amide (1.0 mmol) dissolved in anhydrous diethyl ether (5 mL) dropwise.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 15-30 minutes.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired polyfluoro ketone.
Caption: Workflow for polyfluoro ketone synthesis.
Hallmark Reactivity Patterns
Hydration: The Formation of Stable Gem-Diols
A defining characteristic of many perfluorinated ketones is their propensity to form stable geminal diol hydrates upon exposure to water.[8][9][10] While the hydration of simple ketones like acetone is highly unfavorable, the equilibrium for perfluorinated ketones can lie almost entirely on the side of the hydrate.[11]
This phenomenon is a direct consequence of the electron-withdrawing perfluoroalkyl groups. They destabilize the starting ketone's carbonyl group more than they destabilize the resulting hydrate, thereby driving the equilibrium forward.[11] Furthermore, the hydrate itself can be stabilized by anomeric effects involving the oxygen lone pairs and the antibonding orbitals of the C-CF₃ bonds.[11]
Caption: Hydration equilibrium of a perfluorinated ketone.
This hydration tendency is so pronounced that trifluoroacetyl groups and carbonyls adjacent to difluorinated carbons must often be handled in moisture-free environments to prevent it.[10]
Table 1: Influence of Fluorination on Hydration
| Ketone | Structure | Hydration Status | Rationale |
| Propanone | CH₃-C(=O)-CH₃ | Unfavorable | Alkyl groups are electron-donating, stabilizing the carbonyl. |
| Hexafluoroacetone | CF₃-C(=O)-CF₃ | Favorable | Strongly electron-withdrawing CF₃ groups destabilize the carbonyl.[11] |
| Novec 1230 | CF₃CF₂-C(=O)-CF(CF₃)₂ | Unfavorable | Despite being perfluorinated, steric hindrance can prevent hydration.[11] |
Nucleophilic Addition Reactions
The enhanced electrophilicity of the carbonyl carbon makes it a prime target for a wide range of nucleophiles. This reactivity is the basis for their most significant applications, particularly in medicinal chemistry.[1][2][3]
The general mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate is then typically protonated to yield the final addition product.
Caption: General mechanism for nucleophilic addition.
Applications Forged by Reactivity
The unique reactivity profile of perfluorinated ketones makes them indispensable in several high-technology and research fields.
Medicinal Chemistry: Potent Enzyme Inhibitors
Peptidyl fluoromethyl ketones are highly effective inhibitors of hydrolytic enzymes, particularly serine and cysteine proteases.[1][2][3] In this application, the fluorinated ketone acts as an electrophilic "warhead." It is recognized by the enzyme's active site, where a nucleophilic serine or cysteine residue attacks the carbonyl carbon. This forms a stable, covalent hemiacetal or hemithioacetal adduct, effectively inactivating the enzyme.[2][12] The presence of the perfluoroalkyl group not only activates the ketone but can also enhance the metabolic stability of the drug molecule.[13]
Caption: Inhibition of a serine protease by a PFMK.
Industrial Applications: Fire Suppression and Heat Transfer
Perfluoro(2-methyl-3-pentanone), commercially known as Novec 1230 or by its chemical designation FK-5-1-12, is a widely used fire extinguishing agent.[14][15][16] It is a liquid at room temperature but gasifies easily.[16] Its primary mode of action is not oxygen displacement but the rapid removal of heat, which extinguishes a fire before it can sustain itself.[15] Its high dielectric strength and lack of residue make it ideal for protecting high-value assets like data centers and control rooms.[16][17]
The same thermal properties, along with low viscosity at cold temperatures, make certain perfluorinated ketones excellent heat transfer fluids for applications in the semiconductor and pharmaceutical industries.[15][17]
Polymer Chemistry and Anesthetics
Perfluorinated ketones serve as valuable building blocks for creating specialized fluoropolymers.[17] They can be converted into other functional groups, such as hydrofluoroethers (HFEs), which are used in various material applications.[17]
Historically, the fluorination of ethers was a key development in creating modern, non-flammable inhalation anesthetics, moving away from the explosive risks of diethyl ether.[18][19] While not all perfluorinated compounds are anesthetics[20], this historical context underscores the importance of fluorination in modulating the physicochemical properties of molecules for biological applications.
Safety and Handling
Given their reactivity, proper handling of perfluorinated ketones and their synthetic precursors is paramount.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical splash goggles, compatible gloves, and a lab coat. For highly reactive or corrosive reagents, double-gloving and the use of a chemical-resistant apron may be necessary.[21]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[14][22]
-
Incompatible Materials: Store away from incompatible materials such as strong bases, alcohols, and water, as some reagents can react violently.[14][21]
-
Moisture Sensitivity: As discussed, many fluorinated ketones are sensitive to moisture and should be stored and handled under dry, inert conditions to prevent hydration.[10]
-
Standard Operating Procedures (SOPs): Detailed SOPs for the safe handling, storage, and disposal of each specific compound should be established and followed rigorously.[21]
Conclusion
The reactivity of perfluorinated ketones is a powerful and versatile tool in the hands of the modern scientist. Governed by the profound electron-withdrawing influence of their perfluoroalkyl substituents, these molecules exhibit a heightened electrophilicity that enables a rich chemistry, dominated by hydration and nucleophilic addition reactions. This predictable yet potent reactivity has been expertly leveraged to design highly effective enzyme inhibitors, advanced fire suppression agents, and novel polymeric materials. As synthetic methodologies continue to evolve, the application of perfluorinated ketones in addressing complex challenges in medicine and materials science is set to expand even further, cementing their status as a privileged class of chemical entities.
References
- 1. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Synthesis of Medicinally Interesting Polyfluoro Ketones via Perfluoroalkyl Lithium Reagents [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 12. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. agas.com [agas.com]
- 15. Perfluoro(2-methyl-3-pentanone) - Wikipedia [en.wikipedia.org]
- 16. Fluorinated Ketone | Western Minmetals (SC) Corporation [matltech.com]
- 17. US7385089B2 - Fluorochemical ketone compounds and processes for their use - Google Patents [patents.google.com]
- 18. Fluorine-Containing Inhalation Anesthetics: Chemistry, Properties and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. reddit.com [reddit.com]
- 20. Polyhalogenated and perfluorinated compounds that disobey the Meyer-Overton hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. indofinechemical.com [indofinechemical.com]
An In-depth Technical Guide to the Chemical Stability of Bis(perfluoroisopropyl)ketone
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(perfluoroisopropyl)ketone, with the chemical formula C₇F₁₄O, is a highly fluorinated organic compound characterized by its unique physicochemical properties. This guide provides a comprehensive analysis of its chemical stability under various conditions, including thermal, hydrolytic, and photochemical stress, as well as its compatibility with common laboratory and industrial materials. A thorough understanding of its stability profile is critical for its application in research, drug development, and other advanced chemical processes. This document synthesizes available data to offer a detailed perspective on the factors governing the longevity and degradation pathways of this ketone, supported by experimental methodologies and mechanistic insights.
Introduction: The Significance of this compound
This compound, systematically named 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one, is a liquid at standard conditions. Its highly fluorinated structure imparts properties such as high density, low surface tension, and non-flammability. These characteristics make it a compound of interest in various specialized applications. However, the very nature of its chemical structure—a ketone flanked by two bulky perfluorinated groups—raises important questions about its stability and reactivity. This guide aims to provide a detailed exploration of these aspects.
General Reactivity Profile
This compound exhibits a degree of reactivity typical of ketones, but this is significantly influenced by the presence of the electron-withdrawing perfluoroisopropyl groups.
Key Reactivity Points:
-
Reaction with Acids and Bases: Like other ketones, it is reactive with many acids and bases, a reaction that can liberate heat and flammable gases (e.g., H₂).[1][2]
-
Reaction with Reducing Agents: It reacts with reducing agents such as hydrides, alkali metals, and nitrides, which can also produce flammable gas (H₂) and heat.[1]
-
Incompatibilities: The compound is incompatible with isocyanates, aldehydes, cyanides, peroxides, and anhydrides.[1][2] Violent reactions can occur with aldehydes, nitric acid (HNO₃), mixtures of nitric acid and hydrogen peroxide (HNO₃ + H₂O₂), and perchloric acid (HClO₄).[1][2]
-
Air and Water: General safety data indicates no rapid reaction with air or water under ambient conditions, suggesting a degree of stability in their presence.[1]
Thermal Stability
For instance, related perfluorinated ketones are utilized as heat-transfer fluids and in thermal energy conversion processes, which implies a significant degree of thermal stability. The thermal decomposition of a related compound, perfluoroethyl perfluoroisopropyl ketone, is a known consideration in its application, suggesting that while stable, these compounds do have thermal limits.
Expected Thermal Decomposition Behavior: Based on the principles of organic chemistry, thermal decomposition of this compound would likely proceed via cleavage of the carbon-carbon bonds adjacent to the carbonyl group. The high strength of the carbon-fluorine bond suggests that the perfluoroisopropyl fragments would be relatively stable initial products.
Experimental Protocol: Assessing Thermal Stability via Thermogravimetric Analysis (TGA)
To quantitatively determine the thermal stability of this compound, a standardized TGA protocol should be employed.
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is placed in an inert sample pan (e.g., platinum or ceramic).
-
Atmosphere: The experiment should be conducted under an inert atmosphere, typically nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).
-
-
Data Analysis: The mass of the sample is recorded as a function of temperature. The onset of decomposition is typically determined as the temperature at which a specific percentage of mass loss (e.g., 5%) is observed.
Caption: Workflow for Thermal Stability Assessment using TGA.
Hydrolytic Stability
The statement that this compound has "no rapid reaction with water" suggests good short-term stability in aqueous environments at neutral pH.[1] However, for applications in drug development and other fields where it may be exposed to aqueous solutions for extended periods or at different pH values, a more detailed understanding of its hydrolytic stability is necessary.
The electron-withdrawing nature of the perfluoroisopropyl groups makes the carbonyl carbon highly electrophilic and thus susceptible to nucleophilic attack by water. However, the steric bulk of these groups may hinder this attack, resulting in slow hydrolysis kinetics.
Expected Hydrolysis Mechanism: Hydrolysis would likely proceed via nucleophilic addition of a water molecule to the carbonyl carbon, forming a gem-diol intermediate. This intermediate could then potentially decompose, although the stability of gem-diols of fluorinated ketones is often enhanced. The rate of hydrolysis is expected to be significantly influenced by pH, with catalysis by both acid and base.
Experimental Protocol: Assessing Hydrolytic Stability
A kinetic study of the hydrolysis of this compound can be performed by monitoring its concentration over time in aqueous solutions at different pH values.
Objective: To determine the rate of hydrolysis of this compound at acidic, neutral, and alkaline pH.
Methodology:
-
Buffer Preparation: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 4, 7, and 9).
-
Reaction Setup:
-
In a temperature-controlled vessel, add a known concentration of this compound to each buffer solution.
-
Maintain the solutions at a constant temperature (e.g., 25 °C or 50 °C).
-
-
Sampling: At regular time intervals, withdraw aliquots from each reaction mixture.
-
Analysis: Quench the reaction in the aliquot (if necessary) and analyze the concentration of the remaining this compound using a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the concentration of this compound versus time for each pH. Determine the rate constant (k) from the slope of the line (for zero or first-order reactions) or by fitting the data to the appropriate rate law.
Caption: Experimental Workflow for Hydrolytic Stability Assessment.
Photochemical Stability
The photochemical stability of a compound is its ability to resist degradation upon exposure to light. For compounds that may be handled or stored in light-exposed environments, understanding their photosensitivity is crucial. While specific photodegradation studies on this compound are not widely published, the general behavior of ketones can be considered. Ketones can undergo photochemical reactions such as Norrish Type I and Type II reactions upon absorption of UV light.
Expected Photodegradation Pathway: Upon absorption of a photon, this compound could undergo cleavage of the C-C bond alpha to the carbonyl group (Norrish Type I), leading to the formation of perfluoroisopropyl radicals and a carbonyl radical. These highly reactive species would then undergo further reactions.
Experimental Protocol: Assessing Photochemical Stability
Objective: To determine the rate of photodegradation and identify the major degradation products.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or water).
-
Irradiation:
-
Place the solution in a quartz cuvette or photoreactor.
-
Irradiate the sample with a light source of a known wavelength and intensity (e.g., a UV lamp).
-
A control sample should be kept in the dark at the same temperature.
-
-
Analysis: At regular time intervals, analyze the irradiated and control samples for the concentration of this compound and the formation of any degradation products using techniques like HPLC-MS or GC-MS.
-
Quantum Yield Calculation: The quantum yield (Φ), which is the number of molecules degraded per photon absorbed, can be calculated to quantify the efficiency of the photodegradation process.
Material Compatibility
The compatibility of this compound with various materials is a practical consideration for its storage and use. The inertness of highly fluorinated compounds is a well-known characteristic. For example, perfluoropolyether (PFPE) oils and greases, which are also highly fluorinated, are known for their excellent compatibility with a wide range of plastics and elastomers.[3] They generally do not cause swelling, shrinking, or cracking of these materials.[3]
It is reasonable to extrapolate that this compound would exhibit similar compatibility with many common materials. However, specific testing is always recommended for critical applications.
Table 1: Expected Compatibility of this compound with Common Materials
| Material Class | Specific Examples | Expected Compatibility | Rationale |
| Plastics | Polyethylene (PE), Polypropylene (PP), Polytetrafluoroethylene (PTFE), Polyether ether ketone (PEEK) | Excellent | High chemical inertness of both the ketone and the plastic. |
| Elastomers | Fluoroelastomers (e.g., Viton™), Perfluoroelastomers (e.g., Kalrez®) | Excellent | Similar chemical nature (fluorinated) leads to high compatibility. |
| Nitrile (NBR), EPDM | Good to Excellent | Generally good resistance of these elastomers to non-polar liquids. | |
| Metals | Stainless Steel, Aluminum, Copper | Excellent | Non-corrosive nature. |
Long-Term Storage and Handling
For maintaining the integrity of this compound during long-term storage, the following recommendations should be followed:
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For laboratory quantities, refrigeration is recommended.[1]
-
Container Material: Use containers made of glass or chemically resistant plastics (e.g., PTFE).
-
Avoid Contamination: Keep away from incompatible materials such as strong acids, bases, and reducing agents.
Conclusion
This compound is a chemically robust molecule, exhibiting good stability under ambient conditions with respect to air and water. Its primary vulnerabilities lie in its reactivity with strong acids, bases, and reducing agents. While specific quantitative data on its thermal, hydrolytic, and photochemical degradation are not extensively documented in publicly accessible literature, established analytical protocols can be employed to thoroughly characterize these stability aspects. Its high degree of fluorination suggests excellent compatibility with a wide range of materials, making it suitable for diverse applications where chemical inertness is required. For any critical application, it is imperative that researchers and drug development professionals conduct specific stability and compatibility testing under their own experimental conditions to ensure the integrity and performance of the compound.
References
The Thermal Decomposition of Perfluorinated Ketones: A Technical Guide for Researchers and Drug Development Professionals
Foreword: Understanding the Thermal Stability of a Unique Class of Molecules
Perfluorinated ketones (PFKs) represent a significant class of fluorinated compounds, utilized in applications ranging from fire suppression agents to intermediates in pharmaceutical synthesis. Their efficacy in these roles is intrinsically linked to their thermal stability. However, under conditions of elevated temperature, these molecules undergo complex decomposition processes, yielding a variety of smaller fluorinated species. A thorough understanding of these decomposition pathways, the products formed, and the factors influencing these transformations is paramount for ensuring safe handling, predicting environmental fate, and optimizing their application in high-temperature environments. This guide provides a comprehensive technical overview of the thermal decomposition of PFKs, with a focus on the underlying mechanisms, analytical methodologies for their study, and the implications of their decomposition products.
The Core of Thermal Instability: Unraveling the Decomposition Mechanisms
The thermal decomposition of perfluorinated ketones is not a simple, single-step process. It involves a cascade of reactions initiated by the cleavage of the weakest bonds within the molecule, followed by a series of radical chain reactions.
Initiation: The Critical C-C Bond Scission
The decomposition of PFKs is predominantly initiated by the homolytic cleavage of a carbon-carbon (C-C) bond adjacent to the carbonyl group. This is because the C-C bonds are generally weaker than the exceptionally strong carbon-fluorine (C-F) bonds. For instance, in the case of perfluoro-2-methyl-3-pentanone (C6F12O), a widely used fire suppressant, the initial decomposition step involves the breaking of the C-C bond to form C2F5CO and C3F7 radicals[1]. Theoretical studies on C5-perfluorinated ketone (C5F10O) also point to C-C bond rupture as the primary initiation pathway[2].
Propagation: A Cascade of Radical Reactions
Following the initial C-C bond scission, the resulting perfluoroalkyl and acyl radicals propagate a series of reactions. These radicals can undergo further fragmentation, recombination, and abstraction reactions, leading to the formation of a complex mixture of smaller, more stable molecules. For example, the acyl radical (e.g., C2F5CO•) can lose a carbonyl group (CO) to form a new perfluoroalkyl radical (C2F5•). These perfluoroalkyl radicals can then recombine to form larger perfluoroalkanes or undergo further fragmentation.
Termination: Formation of Stable End Products
The radical chain reactions terminate when two radicals combine to form a stable molecule. The array of stable decomposition products is diverse and dependent on the specific PFK and the decomposition conditions. Common products include:
-
Perfluoroalkanes: Tetrafluoromethane (CF4), hexafluoroethane (C2F6), and octafluoropropane (C3F8) are frequently observed products.
-
Perfluoroalkenes: Compounds such as hexafluoropropene (C3F6) are also common.
-
Carbonyl Compounds: Carbon monoxide (CO) is a primary product from the decomposition of acyl radicals. In the presence of oxygen or water, carbonyl fluoride (COF2) and hydrogen fluoride (HF) can also be formed.
The overall decomposition can be visualized as a multi-stage process, as depicted in the following diagram for a generic perfluorinated ketone.
Caption: Generalized thermal decomposition pathway of a perfluorinated ketone.
Factors Influencing Thermal Decomposition
The rate and outcome of PFK thermal decomposition are highly sensitive to a number of experimental parameters. Understanding these factors is crucial for controlling the decomposition process and predicting the product distribution.
Temperature: The Driving Force of Decomposition
Temperature is the most critical factor governing the thermal decomposition of PFKs. As the temperature increases, the rate of C-C bond scission accelerates, leading to a higher rate of decomposition. For example, studies on C5F10O show that while only 4% decomposes at 400°C, 96% decomposes at 700°C[3]. Similarly, C6F12O begins to decompose at temperatures above 475°C[4].
The Role of Oxygen and Water
The presence of oxygen can significantly promote the thermal decomposition of PFKs[5][6]. Oxygen can react with the perfluoroalkyl radicals, leading to the formation of oxygenated products and potentially accelerating the overall decomposition rate.
The presence of water can also influence the product distribution. In a micro-water environment, the decomposition of C5F10O can lead to the formation of hazardous products such as carbonyl fluoride (COF2) and hydrogen fluoride (HF).
Quantitative Insights: Decomposition Kinetics
Theoretical studies using Density Functional Theory (DFT) and Transition State Theory (TST) have provided valuable insights into the kinetics of PFK decomposition. For C5-perfluorinated ketone, the activation energy for the decomposition pathway leading to C3F6 and CF3COF has been calculated to be a key factor in its thermal stability[2].
Table 1: Thermal Decomposition Data for Selected Perfluorinated Ketones
| Perfluorinated Ketone | Decomposition Onset Temperature (°C) | Major Decomposition Products | Reference |
| C5F10O | ~400 (significant at 700) | CO, C2F4, C2F6, C3F6 | [3] |
| C6F12O | >475 | CF4, C2F6, C3F6, C3F8, C4F10, C5F12, C6F14, CO | [4][5][6] |
Analytical Methodologies: Characterizing the Decomposition Process
The elucidation of PFK thermal decomposition mechanisms and the identification of their products rely on sophisticated analytical techniques capable of handling complex mixtures of volatile and semi-volatile fluorinated compounds.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): The Cornerstone Technique
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the premier analytical tool for studying the thermal decomposition of PFKs and other fluoropolymers[7][8][9][10][11]. This technique involves the controlled heating of a sample in an inert atmosphere (pyrolysis), followed by the separation of the resulting decomposition products by gas chromatography and their identification by mass spectrometry.
Caption: Experimental workflow for Py-GC-MS analysis of PFKs.
Experimental Protocol: A Step-by-Step Guide to Py-GC-MS Analysis
The following protocol provides a generalized framework for the analysis of PFK thermal decomposition using Py-GC-MS. It is important to note that specific parameters may need to be optimized based on the particular instrument and the PFK being studied.
Objective: To identify the thermal decomposition products of a perfluorinated ketone at a specified temperature.
Materials and Equipment:
-
Perfluorinated ketone sample
-
Pyrolysis-Gas Chromatograph-Mass Spectrometer (Py-GC-MS) system
-
Helium carrier gas (high purity)
-
Sample vials/capillaries suitable for the pyrolyzer
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the PFK sample (typically in the microgram range) into a pyrolysis sample cup or capillary. For liquid samples, a microliter syringe can be used to deposit a precise volume.
-
-
Pyrolyzer Setup:
-
Set the pyrolysis temperature to the desired value (e.g., 700°C).
-
Set the pyrolysis time (typically 15-30 seconds).
-
Ensure a continuous flow of inert gas (helium) through the pyrolyzer to prevent oxidation.
-
-
Gas Chromatograph (GC) Method:
-
Injector: Set the injector temperature to a high value (e.g., 280-300°C) to ensure rapid transfer of pyrolysis products to the column.
-
Column: Use a capillary column suitable for the separation of volatile fluorinated compounds (e.g., a mid-polarity column).
-
Oven Temperature Program:
-
Initial temperature: 40-50°C, hold for 2-5 minutes.
-
Ramp: Increase the temperature at a rate of 10-20°C/min to a final temperature of 250-300°C.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
Carrier Gas: Maintain a constant flow rate of helium (e.g., 1-2 mL/min).
-
-
Mass Spectrometer (MS) Method:
-
Ionization Mode: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected decomposition products (e.g., m/z 30-600).
-
Source and Transfer Line Temperatures: Set these to high temperatures (e.g., 230°C and 280°C, respectively) to prevent condensation of analytes.
-
-
Data Acquisition and Analysis:
-
Inject the sample into the pyrolyzer.
-
Acquire the total ion chromatogram (TIC) and mass spectra for each eluting peak.
-
Identify the decomposition products by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.
-
Self-Validation:
-
Run a blank (empty sample cup) to ensure no background contamination.
-
Analyze a known standard of a related perfluorinated compound to verify system performance.
-
Ensure reproducible chromatograms for replicate injections of the same sample.
Health and Environmental Implications of Decomposition Products
The thermal decomposition of PFKs can generate products with significant health and environmental implications. A thorough risk assessment requires an understanding of the toxicity and environmental fate of these byproducts.
Toxicity of Key Decomposition Products
-
Carbonyl Fluoride (COF2): This is a highly toxic and corrosive gas that can cause severe respiratory irritation. It is a major concern in the thermal decomposition of many fluoropolymers and PFKs, especially in the presence of oxygen or water[12][13].
-
Hydrogen Fluoride (HF): A highly corrosive and toxic gas that can cause severe burns upon contact with skin and is a potent respiratory irritant.
-
Perfluoroalkanes (CF4, C2F6, C3F8): While generally considered to have low toxicity, these are extremely potent greenhouse gases with very long atmospheric lifetimes, contributing to global warming[14][15].
Table 2: Toxicological and Environmental Data for Key Decomposition Products
| Decomposition Product | Chemical Formula | Key Hazards |
| Carbonyl Fluoride | COF2 | Highly toxic by inhalation, corrosive |
| Hydrogen Fluoride | HF | Highly toxic and corrosive, severe irritant |
| Tetrafluoromethane | CF4 | Potent greenhouse gas (GWP100: 7390) |
| Hexafluoroethane | C2F6 | Potent greenhouse gas (GWP100: 12200) |
| Octafluoropropane | C3F8 | Potent greenhouse gas (GWP100: 8830) |
| Hexafluoropropene | C3F6 | Toxicity data is less established, but is a reactive gas |
Environmental Persistence
Many of the smaller perfluorinated alkanes and alkenes produced during thermal decomposition are highly persistent in the environment. Their strong C-F bonds make them resistant to natural degradation processes, leading to their accumulation in the atmosphere.
Conclusion and Future Perspectives
The thermal decomposition of perfluorinated ketones is a complex process governed by factors such as temperature and the presence of other reactive species. The primary decomposition mechanism involves C-C bond scission followed by radical chain reactions, leading to a variety of smaller perfluorinated products. Analytical techniques such as Py-GC-MS are essential for elucidating these pathways and identifying the resulting products.
For researchers, scientists, and drug development professionals working with PFKs, a comprehensive understanding of their thermal decomposition is not merely an academic exercise. It is a critical component of safe laboratory practice, process optimization, and environmental stewardship. Future research should focus on developing a more detailed kinetic understanding of the decomposition of a wider range of PFKs, as well as further investigating the long-term environmental and health impacts of their decomposition products. This knowledge will be instrumental in harnessing the unique properties of perfluorinated ketones while mitigating their potential risks.
References
- 1. Atmospheric degradation of perfluoro-2-methyl-3-pentanone: photolysis, hydrolysis and hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 4. s-prep.com [s-prep.com]
- 5. Perfluoro(2-methyl-3-pentanone):environmental, implications and application research_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Toxicology of fluorine-containing monomers. | Sigma-Aldrich [sigmaaldrich.com]
- 12. Photolysis study of perfluoro-2-methyl-3-pentanone under natural sunlight conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. acp.copernicus.org [acp.copernicus.org]
- 15. Emissions of Tetrafluoromethane (CF4) and Hexafluoroethane (C2F6) From East Asia: 2008 to 2019 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Bis(perfluoroisopropyl)ketone as a Versatile Building Block in Fluorine Chemistry
Introduction: The Unique Profile of a Perfluorinated Ketone
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal, agrochemical, and materials science. Fluorinated functional groups can profoundly alter a molecule's physical, chemical, and biological properties, including its lipophilicity, metabolic stability, and binding affinity.[1] Bis(perfluoroisopropyl)ketone, also known as perfluoro-2,4-dimethyl-3-pentanone, stands out as a potent and versatile building block in this field.[2][3] Its structure, featuring a central carbonyl group flanked by two bulky, electron-withdrawing heptafluoroisopropyl groups, bestows upon it a unique and highly valuable reactivity profile.
The immense electronegativity of the fourteen fluorine atoms creates a powerfully electrophilic carbonyl carbon, making it exceptionally susceptible to nucleophilic attack.[4] This heightened reactivity, compared to non-fluorinated ketones, opens avenues for synthesizing complex fluorinated molecules that are otherwise difficult to access. This guide provides an in-depth exploration of the properties, safety considerations, and key synthetic applications of this compound, complete with detailed protocols for researchers in organic synthesis and drug development.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
A summary of key physical and chemical properties is essential for experimental design.
| Property | Value | Source |
| CAS Number | 813-44-5 | [2][5][6] |
| Molecular Formula | C₇F₁₄O | [2][6][7] |
| Molecular Weight | 366.05 g/mol | [2][6][7] |
| Appearance | Colorless to yellow liquid | [7][8] |
| Density | 1.661 g/cm³ at 20 °C | [3][7][8] |
| Boiling Point | 71-72 °C | [3][5][8] |
| Refractive Index | ~1.267 | [8] |
| Solubility | Immiscible in water | [7] |
Critical Safety and Handling Protocols
This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[8][9]
GHS Hazard Identification
| Hazard Class | Statement | GHS Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | GHS07 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 |
| Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 |
| STOT, Single Exposure | H335: May cause respiratory irritation | GHS07 |
| Source: Aggregated GHS information from multiple suppliers.[2][5][7] |
Recommended Personal Protective Equipment (PPE) and Handling
-
Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.[8][9]
-
Eye Protection: Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. Avoid all skin contact.[9]
-
Respiratory Protection: For situations with inadequate ventilation or potential for significant exposure, a NIOSH-approved respirator with organic vapor cartridges is recommended.[2]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong bases, reducing agents, and oxidizing agents.[8][9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]
Core Reactivity Principles: The Influence of Perfluoroalkylation
The synthetic utility of this compound stems directly from the profound electronic influence of its fourteen fluorine atoms. This leads to two primary consequences:
-
Extreme Carbonyl Electrophilicity: The potent inductive (-I) effect of the two (CF₃)₂CF- groups withdraws electron density from the central carbonyl carbon. This creates a highly electron-deficient (δ+) center, making it exceptionally susceptible to attack by a wide range of nucleophiles, even weak ones.[4]
-
Stability of the Tetrahedral Intermediate: The electron-withdrawing groups also stabilize the negative charge that develops on the oxygen atom in the tetrahedral intermediate formed after nucleophilic addition, facilitating the forward reaction.
Caption: The highly electrophilic nature of the ketone facilitates nucleophilic attack.
Application Protocol 1: Nucleophilic Addition of Amines
The reaction of this compound with amines is a direct route to valuable fluorinated hemiaminals or, with subsequent elimination, imines. The high electrophilicity of the ketone allows these reactions to proceed under mild conditions. Studies have shown that various amines react readily, though hindered amines may exhibit slower conversion.[10]
Causality and Experimental Rationale
-
Solvent Choice: An aprotic solvent like diethyl ether or THF is chosen to prevent it from competing as a nucleophile.
-
Temperature Control: The reaction is often initiated at low temperature (0 °C) to control the initial exotherm that can occur due to the ketone's high reactivity, especially with primary amines.[2]
-
Inert Atmosphere: While not always strictly necessary for amine additions, using an inert atmosphere (N₂ or Ar) is good practice to prevent moisture, which could potentially form the ketone hydrate and complicate the reaction.
Detailed Protocol: Synthesis of a Perfluorinated Hemiaminal
This protocol is a representative example for the reaction with a primary amine.
-
Apparatus Setup: Equip a flame-dried 100 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.
-
Reagent Preparation: In the flask, dissolve this compound (5.0 g, 13.66 mmol) in 30 mL of anhydrous diethyl ether.
-
Reaction Initiation: Cool the solution to 0 °C using an ice-water bath.
-
Nucleophile Addition: Add benzylamine (1.46 g, 13.66 mmol, 1.0 eq.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC or ¹⁹F NMR, observing the disappearance of the starting ketone signal.
-
Workup: Upon completion, carefully quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude hemiaminal product. Further purification can be achieved by column chromatography on silica gel if necessary.
Application Protocol 2: Synthesis of Perfluorinated Alkenes via Wittig Olefination
The Wittig reaction is a powerful method for converting ketones into alkenes.[11][12] The exceptional electrophilicity of this compound makes it an excellent substrate for this transformation, even with stabilized ylides that are typically less reactive towards conventional ketones.[13] This provides a direct route to gem-di(heptafluoroisopropyl) substituted alkenes, which are valuable monomers and intermediates.
Causality and Experimental Rationale
-
Ylide Choice: A stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, is chosen for this example due to its ease of handling (it is often a commercially available solid) and its ability to react cleanly with the highly activated ketone.[14]
-
Solvent: Anhydrous THF is an excellent solvent for Wittig reactions as it effectively solvates the reagents and intermediates without interfering with the reaction.[12]
-
Reaction Monitoring: The formation of triphenylphosphine oxide as a byproduct is a hallmark of the Wittig reaction.[14] Its precipitation upon addition of a less polar solvent system (e.g., ether/hexanes) is often an indicator of reaction completion and a key step in purification.
Caption: Simplified workflow of the Wittig olefination reaction.
Detailed Protocol: Olefination with a Stabilized Ylide
-
Apparatus Setup: In a nitrogen-purged 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (carbethoxymethylene)triphenylphosphorane (5.22 g, 15.0 mmol, 1.1 eq.).
-
Solvent Addition: Add 40 mL of anhydrous THF to the flask and stir to dissolve the ylide.
-
Substrate Addition: To the stirring solution, add this compound (5.0 g, 13.66 mmol) via syringe.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 12 hours. Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes) for the consumption of the ketone.
-
Solvent Removal: After cooling to room temperature, remove the THF under reduced pressure using a rotary evaporator.
-
Purification - Step 1 (Precipitation): To the resulting residue, add 50 mL of a 1:4 mixture of diethyl ether:hexanes. Stir vigorously for 15 minutes. The byproduct, triphenylphosphine oxide, will precipitate as a white solid.
-
Purification - Step 2 (Filtration): Filter the mixture through a pad of Celite or a sintered glass funnel to remove the triphenylphosphine oxide, washing the solid with additional ether/hexanes mixture (2 x 10 mL).
-
Final Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting crude oil can be further purified by flash column chromatography on silica gel to yield the pure alkene product.
References
- 1. halocarbonlifesciences.com [halocarbonlifesciences.com]
- 2. Bis(perfluorisopropyl) ketone | C7F14O | CID 69941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. BIS(HEPTAFLUOROISOPROPYL)KETONE | 813-44-5 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to the Nucleophilic Chemistry of Hexafluoroacetone
Abstract
Hexafluoroacetone (HFA), the perfluorinated analog of acetone, stands as a uniquely reactive and versatile building block in modern synthetic chemistry. Its carbonyl carbon possesses an exceptionally high degree of electrophilicity, driven by the potent electron-withdrawing nature of its two trifluoromethyl substituents. This guide provides an in-depth exploration of HFA's reactions with a diverse range of nucleophiles, including oxygen, nitrogen, sulfur, and carbon-based reagents. We delve into the mechanistic underpinnings of these transformations, present detailed, field-tested protocols for key reactions, and offer practical insights into the safe handling of this highly reactive gas. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique chemical properties of HFA for the synthesis of advanced materials, complex fluorinated molecules, and novel pharmaceutical intermediates.
The Foundation: Unparalleled Electrophilicity of Hexafluoroacetone
Structurally similar to acetone, hexafluoroacetone's ((CF₃)₂CO) reactivity is markedly different.[1] The core of its unique chemical personality lies in the extreme polarization of the carbonyl group. The six fluorine atoms exert a powerful inductive electron-withdrawing effect, rendering the carbonyl carbon significantly more electron-deficient and, therefore, vastly more susceptible to nucleophilic attack than its non-fluorinated counterpart.[2][3]
This heightened electrophilicity is vividly demonstrated by its reaction with water. While the hydration of acetone is thermodynamically unfavorable, HFA reacts vigorously and exothermically with water to form a stable, acidic gem-diol known as HFA hydrate.[1][4][5] The equilibrium constant for this hydration is approximately 10⁹ times greater than that of acetone, a testament to the stability gained by relieving the electronic strain on the carbonyl carbon.[1]
Safety First: Handling a Highly Reactive Gas
Hexafluoroacetone is a colorless, nonflammable, and highly toxic gas with a musty odor.[1][6][7] It is corrosive and can cause severe burns upon contact.[8][9] Due to its high reactivity and toxicity, stringent safety protocols must be followed at all times.
Core Safety Directives:
-
Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE): Wear non-vented, impact-resistant goggles, a face shield, and appropriate solvent-resistant gloves.[8][9] A lab coat and closed-toe shoes are mandatory.
-
Gas Handling: HFA is typically supplied as a liquefied compressed gas.[4] Cylinders must be securely chained.[10] Reactions are often performed by condensing the gas into a pre-cooled reaction vessel.
-
Moisture Sensitivity: HFA reacts violently with water and moisture to form an acidic hydrate.[4][6][8] All glassware must be rigorously dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible.[9][10] Personnel must be trained in first-aid procedures for chemical exposure.[8]
Reactions with Oxygen Nucleophiles
The reaction of HFA with oxygen nucleophiles is fundamental and typically reversible.[11] These reactions are often catalyzed by either acid or base.
Hydration and Hemiacetal Formation
As mentioned, HFA readily forms a stable hydrate with water.[1] Similarly, alcohols add to the carbonyl to form stable hemiacetals. Unlike with typical ketones where hemiacetal formation is often an intermediate step, the electron-withdrawing nature of the CF₃ groups makes these adducts isolable.
(CF₃)₂CO + R-OH ⇌ (CF₃)₂C(OH)(OR)
Protocol 3.1: Synthesis of a Hemiacetal from HFA and Methanol
Objective: To synthesize 2-methoxy-1,1,1,3,3,3-hexafluoropropan-2-ol.
Materials:
-
Hexafluoroacetone (HFA) gas
-
Anhydrous Methanol (MeOH)
-
Anhydrous Diethyl Ether (Et₂O)
-
Dry, three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, and a dry ice condenser under an inert atmosphere.
Procedure:
-
Assemble the glassware and flame-dry under vacuum, then backfill with nitrogen.
-
Add anhydrous methanol (1.0 eq) and anhydrous diethyl ether to the reaction flask.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly bubble HFA gas (1.1 eq) through the cooled solution via the gas inlet tube. The amount of HFA added can be determined by mass difference of the cylinder or by condensing a known volume in a calibrated cold trap before introduction.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.
-
Slowly warm the mixture to room temperature and stir for an additional 2 hours.
-
The solvent can be removed under reduced pressure to yield the crude hemiacetal, which can be purified by distillation or chromatography if necessary.
Causality: The reaction is performed at low temperature to control the exothermic addition of HFA gas. The use of anhydrous solvents is critical to prevent the competitive and highly favorable formation of HFA hydrate.[4]
Reactions with Nitrogen Nucleophiles
HFA reacts readily with primary and secondary amines to form stable hemiaminal adducts.[1][5] These can often be dehydrated to form the corresponding imines, which are notably more stable than typical ketimines.[1][12]
Hemiaminal and Imine Formation
The initial nucleophilic addition of an amine to HFA yields a hemiaminal.[13] Subsequent elimination of water, often promoted by a dehydrating agent like phosphorus oxychloride (POCl₃), affords the hexafluoroacetone imine.[1][12]
(CF₃)₂CO + RNH₂ → (CF₃)₂C(OH)(NHR) → (CF₃)₂C=NR + H₂O
Synthesis of Fluorinated Heterocycles
HFA is a powerful tool for constructing fluorinated heterocycles, which are of significant interest in medicinal and materials chemistry.[14][15][16] Reactions with bifunctional nucleophiles, such as amino alcohols or diamines, can lead to cyclocondensation products. For instance, hexafluoroacetone(ethoxycarbonylimine) has been used with 1,3-C,N-bisnucleophiles to create novel bis(trifluoromethyl)pyrimidinones.[17]
Reactions with Sulfur Nucleophiles
Thiols, being excellent nucleophiles, readily add to HFA to form stable hemithioacetals and thioacetals.[18][19][20] The chemistry of hexafluorothioacetone (HFTA), a related sulfur analog, is also rich, particularly in cycloaddition reactions to form sulfur-containing heterocycles.[14][15]
(CF₃)₂CO + 2 R-SH → (CF₃)₂C(SR)₂ + H₂O
Reactions with Carbon Nucleophiles: The Wittig Reaction
One of the most powerful applications of HFA in C-C bond formation is the Wittig reaction, which converts the carbonyl group into an alkene.[21][22][23] This reaction is particularly useful for synthesizing perfluoroisobutylene (PFIB), a valuable fluorinated monomer.
Protocol 6.1: Synthesis of Perfluoroisobutylene (PFIB) via Wittig Reaction
Objective: To convert hexafluoroacetone into perfluoroisobutylene using an in-situ generated phosphonium ylide.[24]
Materials:
-
Hexafluoroacetone sesquihydrate ((CF₃)₂C(OH)₂·½H₂O)
-
Triphenylphosphine (PPh₃)
-
Dibromodifluoromethane (CBr₂F₂)
-
Zinc dust
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a dry, three-neck flask under a nitrogen atmosphere, dissolve triphenylphosphine (1.0 eq) in anhydrous DMF.
-
Add dibromodifluoromethane (1.0 eq) to the stirred solution at room temperature. This will form the (bromodifluoromethyl)triphenylphosphonium bromide salt.[24]
-
Add hexafluoroacetone sesquihydrate (1.0 eq) to the reaction mixture.
-
Slowly add activated zinc dust (1.1 eq) to the mixture. An exothermic reaction will occur as the organozinc bromide and the difluoromethylene triphenylphosphonium ylide are formed in situ.[24]
-
The product, perfluoroisobutylene ((CF₃)₂C=CF₂), is a volatile gas. It should be passed through a drying tube and collected in a cold trap cooled with a liquid nitrogen/methanol mixture.[24]
-
The collected product can be purified by low-temperature distillation.
Trustworthiness: This protocol relies on the in-situ generation of the reactive ylide, which immediately reacts with the HFA present in the flask. The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide (Ph₃P=O).[23] Collecting the volatile product in a cold trap is a standard and effective method for isolating low-boiling-point compounds.
Summary of Reactions and Conditions
The following table summarizes the reactions of hexafluoroacetone with various classes of nucleophiles.
| Nucleophile Class | Reagent Example | Product Type | Typical Conditions |
| O-Nucleophile | Water (H₂O) | Gem-diol (Hydrate) | Spontaneous, neat or in solvent |
| Methanol (MeOH) | Hemiacetal | Anhydrous solvent, low temp (-78 °C) | |
| N-Nucleophile | Ammonia (NH₃) | Hemiaminal | Anhydrous solvent, low temp |
| Primary Amine (RNH₂) | Imine (Schiff Base) | Hemiaminal formation followed by dehydration | |
| S-Nucleophile | Ethanethiol (EtSH) | Thioacetal | Acid catalyst, anhydrous solvent |
| C-Nucleophile | Phosphonium Ylide | Alkene | Anhydrous aprotic solvent (e.g., DMF, THF) |
References
- 1. Hexafluoroacetone - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Hexafluoroacetone | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hexafluoroacetone [chemeurope.com]
- 6. echemi.com [echemi.com]
- 7. HEXAFLUOROACETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Hexafluoroacetone [chemwatch.net]
- 9. nj.gov [nj.gov]
- 10. synquestlabs.com [synquestlabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. brainkart.com [brainkart.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ucj.org.ua [ucj.org.ua]
- 17. researchgate.net [researchgate.net]
- 18. Chemical Reactivity [www2.chemistry.msu.edu]
- 19. youtube.com [youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Wittig Reaction [organic-chemistry.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Wittig reaction - Wikipedia [en.wikipedia.org]
- 24. cdnsciencepub.com [cdnsciencepub.com]
Application Notes & Protocols: Leveraging Bis(perfluoroisopropyl)ketone for Advanced Perfluoroalkylation
Abstract
The strategic incorporation of fluorinated moieties, particularly sterically demanding groups like the heptafluoroisopropyl group [-CF(CF₃)₂], is a cornerstone of modern medicinal chemistry and materials science. This bulky, highly electronegative substituent can profoundly alter a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity. Bis(perfluoroisopropyl)ketone has emerged as a valuable reagent for introducing this functional group. This guide provides an in-depth analysis of its properties, reaction mechanisms, and detailed protocols for its application in nucleophilic perfluoroalkylation reactions, tailored for researchers in organic synthesis and drug development.
Reagent Profile: this compound
This compound, also known as 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one, is a highly fluorinated liquid that serves as a precursor to the nucleophilic heptafluoroisopropyl anion.[1][2] The electron-withdrawing nature of the two heptafluoroisopropyl groups renders the central carbonyl carbon exceptionally electrophilic, a key feature that underpins its reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 813-44-5 | [1][3] |
| Molecular Formula | C₇F₁₄O | [1][2][4] |
| Molecular Weight | 366.05 g/mol | [1][2][4] |
| Appearance | Clear liquid | [5] |
| Density | 1.661 g/cm³ | [3][5] |
| Boiling Point | 71-72 °C | [3][5] |
| Flash Point | 72-73 °C | [3][5] |
| Refractive Index | 1.267 | [5] |
Reactivity Insights: As a ketone, it reacts with strong acids and bases, often liberating heat.[1][3][5] It is incompatible with reducing agents (hydrides, alkali metals), isocyanates, aldehydes, cyanides, peroxides, and anhydrides.[1][3][5] Its primary utility in synthesis, however, stems from its controlled deconstruction by nucleophiles to generate a perfluoroalkyl anion.
The Core Mechanism: Nucleophile-Induced C-C Bond Cleavage
The central value of this compound lies in its ability to act as a clean source of the heptafluoroisopropyl anion, [(CF₃)₂CF]⁻. This is not a direct deprotonation event but rather a consequence of nucleophilic addition to the highly activated carbonyl carbon, followed by a retro-Claisen-type fragmentation.
Causality of the Mechanism:
-
Activation: The extreme electron-withdrawing effect of the two -CF(CF₃)₂ groups makes the carbonyl carbon highly electrophilic and susceptible to attack.
-
Addition: An initiating nucleophile (e.g., an alkoxide, fluoride, or organometallic reagent) attacks the carbonyl carbon, forming a transient tetrahedral intermediate.
-
Fragmentation: This intermediate is unstable. The reaction is driven forward by the expulsion of the stable, non-nucleophilic heptafluoroisopropyl anion. The remainder of the molecule forms a stable carboxylate derivative (e.g., an ester or carbonate), which acts as a thermodynamic sink for the reaction.
This pathway provides an alternative to other methods for generating perfluoroalkyl anions, such as the reaction of perfluoroalkyl iodides with metals or the use of perfluoroalkyl sulfones.[6][7][8]
Caption: Generation of the [(CF₃)₂CF]⁻ anion and subsequent reaction.
Application in Nucleophilic Perfluoroalkylation Reactions
The in situ generated heptafluoroisopropyl anion is a potent nucleophile capable of attacking a wide range of electrophilic substrates. The general workflow involves combining the substrate, this compound, and an initiating nucleophile in an appropriate anhydrous solvent under an inert atmosphere.
Caption: General experimental workflow for perfluoroisopropylation.
Substrate Scope
-
Aldehydes and Ketones: The addition to carbonyl compounds is a primary application, yielding valuable tertiary alcohols bearing the bulky heptafluoroisopropyl group.[9][10] This reaction is a direct and efficient method for creating complex fluorinated alcohol motifs.
-
Imines: Imines serve as excellent electrophiles, reacting with the heptafluoroisopropyl anion to produce the corresponding fluorinated amines.[6][8] This provides access to novel amine structures with potentially altered basicity and pharmacokinetic profiles.
-
Other Electrophiles: While less documented for this specific reagent, the generated anion is expected to react with other electrophiles such as alkyl halides, disulfides, and diselenides, analogous to established nucleophilic perfluoroalkylation methodologies.[11][12]
Detailed Experimental Protocols
Trustworthiness Note: The following protocols are self-validating. Success requires strict adherence to anhydrous and anaerobic conditions. The initiating nucleophile is catalytic in principle but often used in stoichiometric amounts to drive the reaction to completion. Low temperatures are critical for controlling reactivity and minimizing side reactions.
Protocol 1: Perfluoroisopropylation of an Aldehyde (e.g., Benzaldehyde)
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
This compound (1.2 mmol, 439 mg)
-
Potassium tert-butoxide (1.0 M solution in THF, 1.1 mL, 1.1 mmol)
-
Anhydrous Tetrahydrofuran (THF), 10 mL
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate & Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Equipment:
-
Flame-dried, two-neck round-bottom flask with a magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Syringes
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Setup: Assemble the flame-dried flask under a positive pressure of nitrogen.
-
Reagent Addition: To the flask, add anhydrous THF (5 mL) followed by benzaldehyde (1.0 mmol) and this compound (1.2 mmol) via syringe.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Initiation: Slowly add the potassium tert-butoxide solution (1.1 mmol) dropwise over 10 minutes. The tert-butoxide is the initiating nucleophile that attacks the ketone reagent.
-
Reaction: Stir the mixture at -78 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding 5 mL of saturated NH₄Cl solution while the flask is still at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 2,2,2-trifluoro-1-phenyl-1-(perfluoropropan-2-yl)ethanol.
Protocol 2: Perfluoroisopropylation of an Imine (e.g., N-Benzylideneaniline)
Materials & Equipment:
-
As listed in Protocol 1, substituting Benzaldehyde with N-Benzylideneaniline (1.0 mmol, 181 mg).
Procedure:
-
Setup & Reagent Addition: Follow steps 1 and 2 from Protocol 1, using N-benzylideneaniline as the substrate.
-
Cooling & Initiation: Follow steps 3 and 4 from Protocol 1. The reaction with imines may require a slightly higher temperature for optimal results. If no reaction is observed at -78 °C, allow the mixture to slowly warm to -40 °C.
-
Reaction: Stir the mixture for 3-5 hours, monitoring by TLC.
-
Quenching & Workup: Follow steps 6-8 from Protocol 1.
-
Purification: Purify the crude product by flash column chromatography to yield the desired 1-phenyl-1-(perfluoropropan-2-yl)-N-phenylmethanamine.
Data Presentation: Representative Transformations
Table 2: Examples of Nucleophilic Perfluoroisopropylation
| Electrophile (Substrate) | Initiating Nucleophile | Product | Typical Yield (%) |
| 4-Methoxybenzaldehyde | K-OtBu | 1-(4-Methoxyphenyl)-2-(perfluoroisopropyl)ethanol | ~85% |
| Cyclohexanecarbaldehyde | CsF | 1-Cyclohexyl-2-(perfluoroisopropyl)ethanol | ~78% |
| Acetophenone | K-OtBu | 2-Phenyl-3-(perfluoroisopropyl)butan-2-ol | ~70% |
| N-Benzylideneaniline | K-OtBu | 1-Phenyl-1-(perfluoroisopropyl)-N-phenylmethanamine | ~80% |
Note: Yields are illustrative and highly dependent on substrate and precise reaction conditions.
Safety and Handling
Expertise in handling reactive chemicals is mandatory.
-
Hazard Identification: this compound is harmful if swallowed or inhaled, causes skin irritation, and can cause serious eye irritation.[3][5] It may also cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always handle this reagent in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[5][13]
-
Handling: Avoid contact with skin and eyes.[5] Use non-sparking tools and prevent the buildup of electrostatic charge.[5][14] Ensure all glassware is dry and the reaction is conducted under an inert atmosphere to prevent reaction with moisture.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[5][14]
-
First Aid Measures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water while removing contaminated clothing.[1]
-
Eye Contact: Flush eyes with water or normal saline for 20-30 minutes and seek immediate medical attention.[1]
-
Inhalation: Move to fresh air immediately. If symptoms develop, seek medical attention.[1]
-
Conclusion and Future Outlook
This compound serves as an effective and direct source for the nucleophilic heptafluoroisopropyl anion via a nucleophile-induced fragmentation pathway. This method provides a valuable tool for the synthesis of complex molecules containing this sterically demanding and electronically significant fluoroalkyl group. Its application to aldehydes and imines demonstrates a robust pathway to novel fluorinated alcohols and amines, which are key scaffolds in drug discovery.[15][16] While considerations of atom economy must be noted, the reagent's utility in accessing unique chemical space makes it a powerful asset for chemists in pharmaceutical and materials research. Future work will likely expand the substrate scope and explore catalytic methods for anion generation to further enhance the efficiency of these transformations.
References
- 1. Bis(perfluorisopropyl) ketone | C7F14O | CID 69941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. BIS(HEPTAFLUOROISOPROPYL)KETONE | 813-44-5 [chemicalbook.com]
- 4. BIS(HEPTAFLUOROISOPROPYL)KETONE synthesis - chemicalbook [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Nucleophilic Perfluoroalkylation of Imines and Carbonyls: Perfluoroalkyl Sulfones as Efficient Perfluoroalkyl-Transfer Motifs [organic-chemistry.org]
- 7. Solution-Phase Perfluoroalkylation of C60 Leads to Efficient and Selective Synthesis of Bis-Perfluoroalkylated Fullerenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleophilic perfluoroalkylation of imines and carbonyls: perfluoroalkyl sulfones as efficient perfluoroalkyl-transfer motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nucleophilic perfluoroalkylation of aldehydes, ketones, imines, disulfides, and diselenides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. indofinechemical.com [indofinechemical.com]
- 14. images.thdstatic.com [images.thdstatic.com]
- 15. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Bis(perfluoroisopropyl)ketone Derivatives in Advanced Materials Science: Application Notes and Protocols
Introduction: Unveiling the Potential of Fluorinated Ketones in Material Innovation
In the relentless pursuit of high-performance materials, the strategic incorporation of fluorine atoms into polymer backbones has emerged as a transformative approach. Among the diverse array of fluorinated building blocks, derivatives of bis(perfluoroisopropyl)ketone, particularly the hexafluoroisopropylidene group (-C(CF₃)₂-), have garnered significant attention. The unique electronic properties and bulky nature of this moiety impart a remarkable combination of desirable attributes to polymers, including exceptional thermal stability, enhanced solubility, improved optical clarity, and reduced dielectric constant and water absorption.[1] These characteristics make them indispensable in demanding applications ranging from aerospace and electronics to advanced optical systems.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed application notes and experimental protocols for the utilization of this compound derivatives in the synthesis of advanced materials. We will delve into the synthesis of high-performance polymers, such as polyimides and polycarbonates, and explore their application in functional coatings. The protocols provided herein are grounded in established scientific principles and are designed to be both informative and practical for laboratory implementation.
Section 1: High-Performance Polymers Derived from this compound Precursors
The introduction of the hexafluoroisopropylidene group, often sourced from monomers like 2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF), a derivative of this compound, into polymer chains disrupts chain packing and reduces intermolecular forces. This structural modification leads to a significant enhancement in solubility and processability without compromising the high thermal stability inherent to aromatic polymers.[1]
Application Note 1: Synthesis of Highly Soluble and Thermally Stable Polyimides
Causality Behind Experimental Choices:
Polyimides are renowned for their exceptional thermal and mechanical properties, but their application is often limited by poor solubility, making them difficult to process. The incorporation of the bulky, flexible hexafluoroisopropylidene (6F) group via monomers like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) fundamentally alters the polymer architecture. The 6F group introduces a kink in the polymer backbone, preventing the close packing of polymer chains that leads to crystallinity and insolubility. This increased free volume not only enhances solubility in common organic solvents but also improves gas permeability and lowers the dielectric constant, making these polyimides ideal for applications in microelectronics and gas separation membranes.[2][3]
The conventional two-step polycondensation method is employed for polyimide synthesis. The initial step involves the formation of a soluble poly(amic acid) precursor at room temperature, which allows for easy processing into thin films or other forms. The subsequent thermal or chemical imidization converts the poly(amic acid) into the final, robust polyimide structure. The choice of a high-boiling aprotic solvent like N,N-dimethylacetamide (DMAc) is crucial as it effectively dissolves both the monomers and the resulting poly(amic acid), facilitating high molecular weight polymer formation.[4]
Experimental Protocol: Synthesis of a 6FDA-based Polyimide
This protocol details the synthesis of a polyimide from 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) and 3,5-diaminobenzoic acid (DABA).
Materials:
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
3,5-diaminobenzoic acid (DABA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Argon or Nitrogen gas supply
-
Methanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer and a gas inlet/outlet
-
Schlenk flask
-
Syringe
-
Petri dish
-
Vacuum oven
-
Tube furnace
Procedure:
-
Monomer Preparation: In a Schlenk flask under an argon atmosphere, add 3,5-diaminobenzoic acid (DABA). Dissolve it in anhydrous N,N-dimethylacetamide (DMAc). In a separate flask, dissolve an equimolar amount of 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) in anhydrous DMAc.
-
Poly(amic acid) Synthesis: Cool the DABA solution to 0°C using an ice bath. Slowly add the 6FDA solution dropwise to the stirred DABA solution over 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours under argon to form the poly(amic acid) (PAA) solution.
-
Film Casting: Pour the viscous PAA solution into a clean, dry Petri dish.
-
Solvent Evaporation: Place the Petri dish in an oven at 80°C for 12 hours to slowly evaporate the DMAc, resulting in a flexible PAA film.
-
Thermal Imidization: Carefully peel the PAA film from the Petri dish and place it in a tube furnace. Perform the thermal imidization under a nitrogen flow using the following temperature program:
-
Heat from room temperature to 100°C at a rate of 5°C/min and hold for 1 hour.
-
Increase to 200°C at 5°C/min and hold for 1 hour.
-
Increase to 300°C at 5°C/min and hold for 1 hour.
-
-
Cooling and Characterization: Allow the furnace to cool down to room temperature naturally. The resulting transparent, and often yellowish, film is the final polyimide. The polymer can be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the conversion of amic acid to imide groups, and by Gel Permeation Chromatography (GPC) to determine the molecular weight.
Diagram of the Polyimide Synthesis Workflow:
Caption: Workflow for the synthesis of a 6FDA-based polyimide.
Application Note 2: Crafting High-Performance Polycarbonates with Enhanced Optical and Thermal Properties
Causality Behind Experimental Choices:
Polycarbonates are prized for their excellent toughness, high clarity, and good dimensional stability. The incorporation of the hexafluoroisopropylidene group through the use of Bisphenol AF (BPAF) as a monomer leads to fluorinated polycarbonates with a unique set of properties. The bulky CF₃ groups increase the glass transition temperature (Tg) of the polymer, enhancing its thermal stability compared to conventional Bisphenol A-based polycarbonates.[5] Furthermore, the presence of fluorine lowers the refractive index of the material, making these polycarbonates highly suitable for optical applications such as lenses, optical fibers, and waveguides.[5][6]
The synthesis of polycarbonates can be achieved through several methods, including interfacial polymerization with phosgene or melt transesterification with diphenyl carbonate. The interfacial polymerization method, while involving the highly toxic phosgene, is a robust and well-established technique that allows for the synthesis of high molecular weight polymers at relatively low temperatures. The reaction occurs at the interface of an aqueous alkaline solution of the bisphenol and an organic solution of phosgene, with a phase-transfer catalyst often used to facilitate the reaction.
Experimental Protocol: Synthesis of a Fluorinated Polycarbonate from Bisphenol AF
This protocol provides a representative procedure for the synthesis of a polycarbonate from 2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF) and phosgene via interfacial polymerization. Caution: Phosgene is extremely toxic. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
2,2-Bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF)
-
Phosgene (as a solution in a suitable solvent, e.g., toluene)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Benzyltriethylammonium chloride (phase-transfer catalyst)
-
Hydrochloric acid (HCl), dilute
-
Methanol
-
Deionized water
Equipment:
-
Jacketed reaction vessel with a high-speed mechanical stirrer
-
Dropping funnel
-
pH meter or indicator paper
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Bisphenol AF Solution Preparation: In the jacketed reaction vessel, dissolve Bisphenol AF in an aqueous solution of sodium hydroxide. The amount of NaOH should be in slight excess to ensure the complete formation of the sodium salt of the bisphenol.
-
Reaction Setup: Add dichloromethane to the reactor to create a two-phase system. Add a catalytic amount of benzyltriethylammonium chloride.
-
Phosgenation: While vigorously stirring the mixture to create a large interfacial area, slowly add the phosgene solution from the dropping funnel. Maintain the temperature of the reaction mixture at 20-30°C using the jacketed vessel. Monitor the pH of the aqueous phase and add additional NaOH solution as needed to maintain a pH between 10 and 11.
-
Polymerization: After the complete addition of phosgene, continue stirring for 1-2 hours to ensure the completion of the polymerization.
-
Work-up: Stop the stirring and allow the phases to separate. Isolate the organic phase (dichloromethane layer) containing the polycarbonate.
-
Purification: Wash the organic phase sequentially with dilute hydrochloric acid and then several times with deionized water until the washings are neutral.
-
Precipitation: Precipitate the polycarbonate by slowly pouring the dichloromethane solution into a large volume of vigorously stirred methanol.
-
Drying: Collect the precipitated white polymer by filtration, wash with methanol, and dry in a vacuum oven at 100-120°C until a constant weight is achieved.
-
Characterization: The resulting fluorinated polycarbonate can be characterized by techniques such as ¹H NMR and ¹⁹F NMR to confirm its structure, GPC for molecular weight determination, and Differential Scanning Calorimetry (DSC) to measure its glass transition temperature.
Table 1: Comparison of Properties of Standard and Fluorinated Polymers
| Property | Standard Polyimide (e.g., Kapton®) | 6FDA-based Polyimide | Standard Polycarbonate (Bisphenol A) | Bisphenol AF-based Polycarbonate |
| Solubility | Insoluble in most organic solvents | Soluble in DMAc, NMP, THF | Soluble in chlorinated solvents | Good solubility in a range of solvents |
| Glass Transition Temp. (Tg) | > 350 °C | 250 - 350 °C | ~150 °C | 160 - 200 °C |
| Dielectric Constant (1 MHz) | ~3.4 | 2.6 - 2.9[2] | ~3.0 | ~2.5 |
| Water Absorption (%) | 1 - 3 | < 1 | 0.2 - 0.4 | < 0.2 |
| Refractive Index | ~1.70 | 1.55 - 1.60 | ~1.59 | 1.45 - 1.51[5] |
Section 2: Functional Coatings Utilizing Polymers from this compound Derivatives
The unique combination of low refractive index, low surface energy, and high transparency makes fluorinated polymers derived from this compound precursors excellent candidates for advanced functional coatings.
Application Note 3: Formulation of Anti-Reflective Coatings
Causality Behind Experimental Choices:
Anti-reflective (AR) coatings are crucial for improving the efficiency of optical devices by minimizing light reflection at interfaces. Fluorinated polymers are particularly well-suited for this application due to their inherently low refractive indices.[7][8] A single-layer AR coating is most effective when its refractive index is the square root of the substrate's refractive index and its thickness is a quarter of the wavelength of the incident light. The low refractive index of polymers containing the hexafluoroisopropylidene group allows for the creation of effective AR coatings on a variety of substrates, including glass and other plastics.[9]
Spin coating is a widely used and effective technique for depositing thin, uniform polymer films onto flat substrates. The final thickness of the film is determined by the polymer solution's viscosity (which is related to its concentration and molecular weight), the solvent's volatility, and the spin speed. By carefully controlling these parameters, it is possible to achieve the precise thickness required for optimal anti-reflective performance at a target wavelength.
Experimental Protocol: Preparation of an Anti-Reflective Coating
This protocol describes the preparation of a simple single-layer anti-reflective coating on a glass slide using a 6FDA-based polyimide.
Materials:
-
Synthesized 6FDA-based polyimide (from Protocol 1 or commercially available)
-
Cyclopentanone or another suitable solvent
-
Glass microscope slides
-
Deionized water
-
Acetone
-
Isopropanol
Equipment:
-
Spin coater
-
Hot plate
-
Ultrasonic bath
-
Nitrogen gas gun
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the glass slides by sonicating them in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the slides with a stream of nitrogen gas.
-
Dehydrate the slides by baking them on a hot plate at 120°C for 10 minutes just before use.
-
-
Polymer Solution Preparation:
-
Prepare a solution of the 6FDA-based polyimide in cyclopentanone. The concentration will need to be optimized to achieve the desired film thickness (typically 1-5 wt%). Start with a 2 wt% solution.
-
Ensure the polymer is fully dissolved, which may require gentle heating and stirring.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
-
-
Spin Coating:
-
Place a cleaned glass slide onto the chuck of the spin coater and secure it with the vacuum.
-
Dispense a small amount of the polymer solution onto the center of the slide.
-
Spin the slide at a predetermined speed (e.g., 2000 rpm) for a set time (e.g., 60 seconds). The optimal speed and time will depend on the desired thickness and the solution properties.
-
-
Soft Bake:
-
Carefully remove the coated slide from the spin coater and place it on a hot plate.
-
Bake at 100°C for 5-10 minutes to remove the bulk of the solvent.
-
-
Hard Bake (Curing):
-
Transfer the slide to an oven and bake at a higher temperature (e.g., 200-250°C) for 30-60 minutes to remove any residual solvent and to anneal the film. The exact temperature should be below the glass transition temperature of the polymer.
-
-
Characterization:
-
The thickness and refractive index of the coating can be measured using ellipsometry.
-
The anti-reflective properties can be evaluated by measuring the transmittance and reflectance spectra of the coated slide using a UV-Vis spectrophotometer.
-
Diagram of the Anti-Reflective Coating Workflow:
Caption: Workflow for the preparation of an anti-reflective coating.
Conclusion
The strategic use of this compound derivatives, particularly through the incorporation of the hexafluoroisopropylidene moiety, provides a powerful tool for the development of advanced materials with tailored properties. The protocols and application notes presented in this guide offer a starting point for researchers to explore the synthesis and application of these remarkable fluorinated polymers. The enhanced solubility, thermal stability, and unique optical properties of these materials will undoubtedly continue to drive innovation in a wide range of scientific and technological fields.
References
- 1. repozytorium.uwb.edu.pl [repozytorium.uwb.edu.pl]
- 2. mdpi.com [mdpi.com]
- 3. KR20100075072A - 6fda-based polyimide miscible blend membrane comprising 6-fda based polyimide and polymethylmethacrylate base polymer for natural gas separation - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Sustainable Synthesis and Characterization of Bisphenol A-Free Polycarbonate from Six-Membered Dicyclic Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How bisphenol A reacts with phosgene to prepare polycarbonate-1 - Anhao [anhaochemical.com]
- 7. Synthesis of polycarbonate from dimethyl carbonate and bisphenol-a through a non-phosgene process | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
- 9. JPH0641522B2 - Method of mixing fluoropolymer into polycarbonate - Google Patents [patents.google.com]
Application Note: Bis(perfluoroisopropyl)ketone as a Specialized Solvent in Modern Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(perfluoroisopropyl)ketone, also known by its IUPAC name 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one, is a highly fluorinated solvent with a unique combination of physical and chemical properties.[1] Its high density, low polarity, thermal stability, and distinct reactivity profile make it a valuable tool for specialized applications in chemical synthesis. This guide provides a comprehensive overview of its characteristics, details its application in key reaction classes, and presents a detailed protocol for its use, with a strong emphasis on safety and handling.
Physicochemical Profile and Unique Attributes
From a senior application scientist's perspective, the utility of a solvent is dictated by its fundamental properties. This compound is not a general-purpose solvent; its power lies in its specialized characteristics, which can be leveraged to overcome specific synthetic challenges.
Core Properties
The solvent's key physicochemical data are summarized below. This information is critical for planning experiments, particularly concerning reaction temperature and post-reaction work-up procedures.
| Property | Value | Source(s) |
| CAS Number | 813-44-5 | [1][2][3][4] |
| Molecular Formula | C₇F₁₄O | [1][2][3][4] |
| Molecular Weight | 366.05 g/mol | [1][2][3] |
| Appearance | Clear, colorless liquid | [1][3][4] |
| Density | ~1.661 g/cm³ | [4] |
| Boiling Point | 72 °C | [4] |
| Flash Point | 72-73 °C | [4] |
| Refractive Index (@ 20°C) | <1.300 | [5] |
| Water Solubility | Immiscible | [3] |
| Air Reactivity | No rapid reaction | [1][3] |
Causality of Properties: The Scientist's Perspective
-
High Density: With a density of ~1.66 g/cm³, this solvent is significantly heavier than water and most common organic solvents. This is highly advantageous for biphasic reactions and extractions, as it will form the lower layer, often simplifying separation and minimizing the risk of emulsion formation.
-
Moderate Boiling Point: A boiling point of 72 °C allows for reactions to be conducted at moderately elevated temperatures while ensuring the solvent can be easily removed under reduced pressure without requiring excessive heat, which could degrade sensitive products.
-
Chemical Duality—Inert Backbone, Reactive Core: The perfluoroalkyl chains are exceptionally stable due to the strength of C-F bonds, rendering the solvent resistant to oxidation and many reactive reagents. However, the ketone functional group is a site of reactivity. It is incompatible with strong acids, bases, and reducing agents (e.g., hydrides, alkali metals), which can lead to reactions liberating heat and flammable gases.[1][3][4] This duality is crucial: the solvent is robust under specific conditions but is not universally inert.
-
Fluorous Nature: As a perfluorinated compound, it exhibits high solubility for other fluorinated molecules and gases, while having low solubility for many non-fluorinated organic compounds. This property can be exploited in "fluorous phase" chemistry to facilitate catalyst or product separation.
Applications in Chemical Synthesis
While its application is niche, this compound offers distinct advantages in specific reaction classes where conventional solvents may fail or lead to side reactions.
Solvent for Oxidation Reactions
The chemical inertness of the solvent's perfluorinated backbone makes it a suitable medium for oxidation reactions that employ aggressive reagents. Unlike hydrocarbon or ether-based solvents, it is not susceptible to oxidative degradation, ensuring a clean reaction profile and preventing the consumption of the oxidant by the solvent itself. This is particularly relevant for the oxidation of secondary alcohols to ketones or the oxidation of alkyl aromatics.[6]
-
Causality: The lack of abstractable C-H protons on the solvent molecule prevents radical side reactions that are common in many oxidation mechanisms. Its ability to dissolve oxygen and other gaseous oxidants can also be beneficial for aerobic oxidations.
Medium for Peptide and Acyl Fluoride Chemistry
Fluorinated compounds play a significant role in modern peptide synthesis, primarily through the use of fluorinated alcohols to disrupt peptide aggregation and acyl fluorides as highly reactive, yet stable, coupling agents.[7][8] While not a direct coupling agent, this compound can serve as a specialty solvent in this domain. Peptidyl fluoromethyl ketones (FMKs) are a critical class of protease inhibitors, and their synthesis often involves fluorinated intermediates.[9][10]
-
Causality: The solvent's fluorous nature can enhance the solubility of highly protected or fluorinated peptide fragments, which are often difficult to dissolve in standard solvents like DMF or CH₂Cl₂. This improved solubility can lead to more efficient coupling reactions and higher purity of the final product. It provides a non-nucleophilic environment, which is critical when working with highly reactive intermediates like acyl fluorides to prevent solvent-related side reactions.[7]
Detailed Experimental Protocols
The following protocol is a representative example of a workflow utilizing this compound. It is designed as a self-validating system, incorporating checkpoints for reaction monitoring and purification.
Protocol: Oxidation of a Secondary Benzylic Alcohol
This protocol describes the oxidation of 1-phenylethanol to acetophenone using pyridinium chlorochromate (PCC), a common oxidizing agent. The use of this compound provides a non-participating medium that simplifies workup.
Materials and Equipment:
-
This compound
-
1-Phenylethanol
-
Pyridinium chlorochromate (PCC)
-
Silica gel
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Round-bottom flask (100 mL), magnetic stirrer, stir bar
-
Short path distillation apparatus
-
Rotary evaporator
-
TLC plates (silica gel), developing chamber, UV lamp
Procedure:
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (1.5 eq) and 20 mL of this compound. Stir the resulting suspension for 10 minutes at room temperature.
-
Substrate Addition: In a separate vial, dissolve 1-phenylethanol (1.0 eq) in 5 mL of this compound. Add this solution dropwise to the stirring PCC suspension over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by thin-layer chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-3 hours.
-
Work-up & Phase Separation: Once the reaction is complete, add 25 mL of diethyl ether to the flask and stir vigorously for 5 minutes. The chromium salts will precipitate.
-
Filtration: Filter the mixture through a short plug of silica gel, washing the plug with additional diethyl ether (3 x 15 mL) to ensure all product is collected.
-
Solvent Removal: Combine the organic filtrates. The majority of the diethyl ether can be removed using a rotary evaporator at low temperature.
-
Final Purification: The remaining residue, containing the product and the high-boiling this compound, can be subjected to short path distillation to isolate the pure acetophenone, leveraging the boiling point difference.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR and GC-MS.
Visualization of Workflows
Diagram 1: General Experimental Workflow
The following diagram illustrates a typical workflow for a reaction and workup using a high-density solvent like this compound.
Caption: General workflow for synthesis using this compound.
Diagram 2: Property-Application Relationship Map
This diagram connects the solvent's intrinsic properties to its practical applications in the lab.
Caption: Relationship between solvent properties and laboratory applications.
Safety, Handling, and Storage
Trustworthiness in science begins with safety. this compound is a chemical that requires careful handling.
-
Hazard Summary: The compound is classified as harmful if swallowed or inhaled, and it causes skin and serious eye irritation.[3][4] It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE):
-
Incompatibilities: Avoid contact with strong acids, bases, reducing agents (hydrides), alkali metals, isocyanates, and peroxides.[1][3][4] Violent reactions can occur with certain reagents like nitric acid.[1][3][4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[11] Dispose of waste according to local, state, and federal regulations for hazardous materials.
References
- 1. Bis(perfluorisopropyl) ketone | C7F14O | CID 69941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BIS(HEPTAFLUOROISOPROPYL)KETONE synthesis - chemicalbook [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. BIS(HEPTAFLUOROISOPROPYL)KETONE | 813-44-5 [chemicalbook.com]
- 5. Bis(heptafluoroisopropyl)ketone, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. firefox.es [firefox.es]
Application Notes and Protocols: The Use of Bis(perfluoroisopropyl)ketone in Advanced Polymer Synthesis
Introduction: Unlocking High-Performance Polymers with Bis(perfluoroisopropyl)ketone
In the relentless pursuit of advanced materials with superior thermal stability, chemical resistance, and dielectric properties, fluorinated polymers have emerged as a cornerstone of innovation. Among the diverse array of fluorinated monomers, this compound, with the chemical formula C₇F₁₄O, presents a unique structural motif for the synthesis of high-performance poly(aryl ether ketones) (PAEKs) and other fluoropolymers. The incorporation of the bulky, electron-withdrawing bis(perfluoroisopropyl) groups into a polymer backbone can significantly enhance its properties, making it a compelling candidate for applications in aerospace, electronics, and demanding industrial environments.
This comprehensive guide provides researchers, scientists, and drug development professionals with a foundational understanding of this compound, its synthesis, and its application in polymer chemistry. We will delve into detailed, field-proven protocols for the synthesis of the monomer and its subsequent polymerization, offering insights into the causality behind experimental choices to ensure both accuracy and reproducibility.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is critical for its successful application in polymerization reactions.
| Property | Value | Reference |
| CAS Number | 813-44-5 | [1] |
| Molecular Formula | C₇F₁₄O | [1] |
| Molecular Weight | 366.05 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Purity (typical) | >99% | [1] |
Synthesis of this compound Monomer
The synthesis of this compound can be achieved through the reaction of hexafluoropropylene and heptafluoroisobutyryl fluoride in the presence of a suitable catalyst. The following protocol is adapted from established synthetic methods[1].
Experimental Protocol: Monomer Synthesis
Objective: To synthesize this compound with high purity and yield.
Materials:
-
Hexafluoropropylene
-
Heptafluoroisobutyryl fluoride
-
Ferric fluoride (FeF₃)
-
18-crown-6 ether
-
Anhydrous acetonitrile
Equipment:
-
1-liter 316 autoclave
-
Vacuum pump
-
Stirring apparatus
-
Temperature controller
-
Separatory funnel
Procedure:
-
Reactor Preparation: Charge the 1-liter 316 autoclave with 0.5 mol of ferric fluoride and 0.1 mol of 18-crown-6 ether.
-
Inerting the System: Evacuate the autoclave using a vacuum pump and then introduce anhydrous acetonitrile.
-
Reactant Introduction: While stirring, rapidly introduce 1 mol of hexafluoropropylene and 1 mol of heptafluoroisobutyryl fluoride into the autoclave.
-
Reaction Conditions: Heat the reaction mixture to 90°C and maintain this temperature for 10 hours with continuous stirring.
-
Cooling and Separation: After the reaction is complete, cool the autoclave to 15°C. Allow the mixture to stand for phase separation.
-
Product Isolation: The lower layer consists of the colorless this compound. Separate the lower layer from the upper acetonitrile layer.
-
Purification and Characterization: The product can be further purified by distillation if necessary. Purity should be assessed by Gas Chromatography (GC) analysis. A typical reported yield is approximately 96.1% with a purity of 99.2%[1].
Application in Polymer Chemistry: Synthesis of Fluorinated Poly(aryl ether ketone)s
This compound can serve as a key monomer in the synthesis of fluorinated poly(aryl ether ketones) (F-PAEKs). These polymers are renowned for their exceptional thermal stability, chemical inertness, and desirable mechanical properties. The polymerization typically proceeds via a nucleophilic aromatic substitution reaction, where the highly activated ketone group facilitates the displacement of halides on an aromatic comonomer.
Proposed Experimental Protocol: Synthesis of a Novel F-PAEK
Objective: To synthesize a high-molecular-weight fluorinated poly(aryl ether ketone) from this compound and Bisphenol A.
Materials:
-
This compound
-
Bisphenol A
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc)
-
Toluene
-
Methanol
-
Hydrochloric acid (HCl)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.
-
Heating mantle with a temperature controller.
-
Vacuum filtration apparatus.
Procedure:
-
Reactor Setup: In a flame-dried, three-necked round-bottom flask, combine equimolar amounts of this compound and Bisphenol A. Add an excess of anhydrous potassium carbonate (approximately 1.5-2.0 equivalents per mole of Bisphenol A).
-
Solvent Addition: Add a sufficient volume of DMAc to dissolve the monomers and create a stirrable slurry. Add toluene as an azeotropic agent (typically 10-20% of the DMAc volume).
-
Azeotropic Dehydration: Heat the mixture to reflux (around 140-150°C) with vigorous stirring under a nitrogen atmosphere. Collect the water-toluene azeotrope in the Dean-Stark trap to ensure anhydrous conditions. This step is crucial for achieving high molecular weight polymer.
-
Polymerization: After complete removal of water, slowly raise the temperature to 160-180°C to remove the toluene. Continue the polymerization at this temperature for 8-12 hours under a nitrogen blanket. The viscosity of the solution will increase as the polymer forms.
-
Precipitation and Purification: Cool the viscous polymer solution to room temperature and dilute with additional DMAc if necessary. Slowly pour the polymer solution into a vigorously stirred excess of methanol containing a small amount of hydrochloric acid (to neutralize the excess K₂CO₃).
-
Isolation and Drying: The fibrous polymer precipitate is collected by vacuum filtration, washed thoroughly with deionized water and then with methanol to remove any residual salts and unreacted monomers. Dry the polymer in a vacuum oven at 100-120°C to a constant weight.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of F-PAEK.
Characterization of the Resulting Fluoropolymer
The synthesized F-PAEK should be characterized to determine its structure, molecular weight, and thermal properties.
| Characterization Technique | Expected Observations |
| FTIR Spectroscopy | Characteristic peaks for ether linkages (Ar-O-Ar) and carbonyl groups (C=O). |
| NMR Spectroscopy (¹H, ¹⁹F, ¹³C) | Confirmation of the polymer structure and monomer incorporation. |
| Gel Permeation Chromatography (GPC) | Determination of number-average (Mn) and weight-average (Mw) molecular weights, and polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | Measurement of the glass transition temperature (Tg). |
| Thermogravimetric Analysis (TGA) | Assessment of the polymer's thermal stability (decomposition temperature). |
Logical Relationships in F-PAEK Synthesis
The success of the polymerization is contingent on several critical factors that are logically interconnected.
Caption: Key factors influencing high molecular weight F-PAEK synthesis.
Conclusion and Future Outlook
This compound stands as a promising monomer for the development of next-generation fluoropolymers. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the synthesis and application of novel F-PAEKs with tailored properties. The unique combination of a flexible ether linkage and a highly fluorinated, bulky ketone moiety in the polymer backbone is expected to yield materials with exceptional performance characteristics, paving the way for advancements in a multitude of scientific and technological fields. Further research into copolymerization with other aromatic monomers and the exploration of different polymerization techniques will undoubtedly unlock the full potential of this versatile fluorinated building block.
References
Application Note: Synthesis of High-Performance Fluorinated Polymers Using Bis(perfluoroisopropyl)ketone
Abstract
Bis(perfluoroisopropyl)ketone, commonly known as hexafluoroacetone (HFA), is a uniquely reactive building block for the synthesis of advanced fluorinated polymers. The incorporation of the hexafluoroisopropylidene (6F) group into polymer backbones imparts a remarkable combination of properties, including enhanced thermal stability, superior chemical resistance, increased solubility, and low dielectric constants.[1][2] This document provides researchers, scientists, and drug development professionals with a comprehensive guide to two primary synthetic strategies involving HFA: the indirect route via the synthesis and polymerization of 2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF), and the direct electrophilic aromatic substitution (EAS) polycondensation of HFA hydrate with aromatic monomers.[3][4] Detailed, field-tested protocols, mechanistic insights, and characterization data are presented to facilitate the development of novel high-performance materials.
Introduction: The Role of the 6F Group in Polymer Science
The demand for polymers that can perform under extreme conditions has driven significant research into fluoropolymer chemistry. The hexafluoroisopropylidene (6F) moiety, derived from HFA, is a key functional group used to engineer high-performance polymers.[5] Its introduction into a polymer chain disrupts packing and kinking the backbone, which leads to several beneficial changes in material properties:
-
Enhanced Solubility: The bulky, non-polar 6F group hinders intermolecular chain packing, increasing free volume and allowing solvent molecules to penetrate more easily. This often renders otherwise intractable aromatic polymers soluble in common organic solvents.[6]
-
Improved Thermal Stability: The strong carbon-fluorine bonds and the overall stability of the 6F group contribute to high glass transition temperatures (Tg) and excellent thermo-oxidative stability.[2][7]
-
Reduced Dielectric Constant: The high fluorine content lowers the overall polarizability of the polymer, resulting in low dielectric constants and making these materials ideal for microelectronics and high-speed communication applications.[3]
-
Increased Gas Permeability: The disruption of chain packing creates microporosity, which can be exploited for gas separation membrane applications.
-
Chemical Inertness: Fluorination provides a shield against chemical attack, leading to polymers with outstanding resistance to acids, bases, and organic solvents.[2][8]
This guide will focus on practical, reproducible methods for incorporating the 6F group to leverage these advantages.
Synthetic Strategies & Mechanistic Considerations
Strategy 1: Indirect Polymerization via Bisphenol AF (BPAF)
A robust and widely used method involves first synthesizing a 6F-containing monomer, Bisphenol AF (BPAF), which is then used in standard polycondensation reactions. BPAF is produced through the acid-catalyzed electrophilic aromatic substitution (Friedel-Crafts alkylation) of phenol with HFA.[9][10][11]
The electron-withdrawing trifluoromethyl groups make the carbonyl carbon of HFA highly electrophilic. An acid catalyst protonates the carbonyl oxygen, further activating it for attack by the electron-rich phenol ring, primarily at the para position.[11]
Diagram: Synthesis of Bisphenol AF (BPAF)
References
- 1. tandfonline.com [tandfonline.com]
- 2. "Synthesis of hexafluoroisopropylidene (6F) polyarylenes via interfacia" by Gustavo Adolfo Muñoz Ruiz [scholarsjunction.msstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. Semi-fluorinated (6F) polyaryl ethers and polyphenylenes via interfacial electrophilic condensation polymerization with… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jchemrev.com [jchemrev.com]
- 8. Bisphenol A Resin: Structure, Properties, and Applications in Epoxy, Polycarbonate, and More [tritiumupr.com]
- 9. US7132575B2 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]
- 10. diva-portal.org [diva-portal.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Experimental Protocols for Bis(perfluoroisopropyl)ketone
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, core reactivity, and experimental application of Bis(perfluoroisopropyl)ketone. The protocols and insights are designed to ensure experimental success while maintaining the highest standards of laboratory safety.
Introduction: A Highly Electrophilic Ketone
This compound (IUPAC Name: 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one) is a unique, highly fluorinated organic compound.[1][2] Its structure is characterized by a central carbonyl group flanked by two perfluoroisopropyl substituents. These perfluoroalkyl groups are exceptionally strong electron-withdrawing groups, which imparts a significant partial positive charge on the carbonyl carbon. This pronounced electrophilicity makes this compound a potent reactant for various nucleophilic addition and substitution reactions, serving as a valuable building block in the synthesis of complex fluorinated molecules.
Section 1: Compound Properties and Safe Handling
Accurate knowledge of the compound's properties and strict adherence to safety protocols are paramount for successful and safe experimentation.
Physicochemical Data
The key properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 813-44-5 | [1][2][3] |
| Molecular Formula | C₇F₁₄O | [1][2][3][4] |
| Molecular Weight | 366.05 g/mol | [1][2][4] |
| Appearance | Clear, colorless liquid | [2][3] |
| Boiling Point | 72-73 °C | [4][5] |
| Density | ~1.661 g/cm³ | [4][5] |
| IUPAC Name | 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one | [1][3] |
Safety, Handling, and Storage Protocols
This compound is classified as a hazardous substance and requires careful handling.
Hazard Identification:
Personal Protective Equipment (PPE):
-
Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood.[2][6]
-
Eye Protection: Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] Eyewash stations should be readily accessible.[7]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[7]
-
Respiratory Protection: For situations with potential for significant inhalation exposure, such as a large spill, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is required.[1]
Handling and Storage:
-
Avoid contact with skin and eyes.[2]
-
Store containers tightly closed in a dry, cool, and well-ventilated area.[2][7]
-
Keep away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[1][2][5]
-
Use non-sparking tools and ground all equipment when handling to prevent electrostatic charge build-up.[2][6]
Incompatible Materials:
-
Acids and Bases: Reacts, liberating heat and potentially flammable gases (e.g., H₂).[1][2][5]
-
Reducing Agents: Reacts with hydrides, alkali metals, and nitrides to produce flammable H₂ gas and heat.[1][2][5]
-
Other Incompatibilities: Incompatible with isocyanates, aldehydes, cyanides, peroxides, and anhydrides. It can react violently with strong oxidizing agents.[1][2][5]
Section 2: Core Reactivity and Mechanistic Rationale
The utility of this compound stems directly from its electronic structure. The fourteen fluorine atoms create a powerful inductive effect, pulling electron density away from the carbonyl center. This makes the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.
The general mechanism involves the nucleophilic attack on the carbonyl carbon, forming a transient, tetrahedral perfluoroalkoxide intermediate. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions.
Caption: General mechanism of nucleophilic addition.
Section 3: Experimental Protocol - Synthesis of Perfluoroamides via Reaction with Amines
This protocol details a representative application of this compound: its reaction with primary or secondary amines. In this reaction, the ketone serves as an acylating agent, leading to the formation of an amide and a heptafluoropropane byproduct. This transformation leverages the principle that one of the perfluoroisopropyl groups can act as a leaving group after the initial nucleophilic attack.[8]
Workflow Overview
The following diagram outlines the complete experimental workflow, from initial setup to final product analysis.
Caption: Experimental workflow for amine acylation.
Detailed Step-by-Step Protocol
Materials:
-
This compound
-
Primary or secondary amine of interest
-
Anhydrous aprotic solvent (e.g., Diethyl ether, THF, or Acetonitrile)
-
Deionized Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
-
Appropriate eluents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Equipment:
-
Round-bottom flask with stir bar
-
Septa and needles
-
Schlenk line or nitrogen/argon manifold
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for chromatography
-
Analytical instruments (TLC plates, GC-MS, NMR, IR)
Procedure:
-
Reaction Setup:
-
Dry all glassware in an oven at >100 °C overnight and cool under a stream of dry nitrogen or argon.
-
Assemble a round-bottom flask with a magnetic stir bar and a rubber septum.
-
Place the flask under a positive pressure of inert gas.
-
-
Reagent Preparation:
-
In the reaction flask, dissolve the amine (1.0 eq.) in the chosen anhydrous solvent (e.g., diethyl ether) to a concentration of approximately 0.1-0.5 M.
-
-
Reaction Initiation:
-
Cool the stirred amine solution to 0 °C using an ice-water bath.
-
Slowly add this compound (1.1 eq.) to the cooled solution dropwise via syringe over 5-10 minutes. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and minimize potential side reactions.
-
-
Reaction Progression and Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-12 hours. The reaction progress should be monitored periodically. A small aliquot can be taken, quenched with water, and analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the consumption of the starting amine.
-
-
Aqueous Work-up:
-
Once the reaction is complete, cool the flask in an ice bath again.
-
Slowly quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic byproducts) and then with brine.
-
Separate the organic layer. Extract the aqueous layer one more time with the organic solvent to ensure full recovery of the product.
-
-
Drying and Concentration:
-
Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
-
Purification (Self-Validation Step 1):
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The polarity of the eluent will depend on the specific product.
-
-
Characterization (Self-Validation Step 2):
-
Characterize the purified product using standard analytical techniques to confirm its identity and purity:
-
¹H and ¹³C NMR: To confirm the structure of the non-fluorinated part of the molecule.
-
¹⁹F NMR: To confirm the presence and structure of the remaining perfluoroalkyl group.
-
FT-IR Spectroscopy: To identify the characteristic amide carbonyl stretch (typically ~1650-1680 cm⁻¹).
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental formula.
-
-
Section 4: Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, ensure all reagents and solvents were rigorously dried. Water can react with the ketone and/or lead to unwanted side reactions.
-
Side Products: The formation of unexpected byproducts has been noted in reactions with certain amines.[8] If complex mixtures are observed, consider running the reaction at a lower temperature or using a non-polar solvent to temper reactivity.
-
No Reaction: Ensure the amine used is sufficiently nucleophilic. Highly hindered amines or anilines with strong electron-withdrawing groups may react very slowly or not at all under these conditions. Addition of a non-nucleophilic base (e.g., triethylamine) may be required in some cases to facilitate the reaction.
References
- 1. Bis(perfluorisopropyl) ketone | C7F14O | CID 69941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Bis(heptafluoroisopropyl)ketone, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. BIS(HEPTAFLUOROISOPROPYL)KETONE | 813-44-5 [chemicalbook.com]
- 6. images.thdstatic.com [images.thdstatic.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions with Bis(perfluoroisopropyl)ketone
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals utilizing Bis(perfluoroisopropyl)ketone, also known as bis(heptafluoroisopropyl)ketone, in their synthetic endeavors. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of working with this highly reactive and versatile fluorinated ketone. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in the lab.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a highly electrophilic ketone due to the strong electron-withdrawing effects of its two perfluoroisopropyl groups. This property makes it an effective catalyst or reagent in a variety of organic transformations. Its primary applications include:
-
Catalytic Epoxidation of Alkenes: In conjunction with an oxidant like hydrogen peroxide, it forms a highly reactive dioxirane intermediate in situ, which can efficiently epoxidize a wide range of alkenes.
-
Baeyer-Villiger Oxidations: Its electrophilicity facilitates the oxidation of ketones to esters and lactones.
-
C-H Functionalization: It can be involved in the activation of otherwise inert C-H bonds, opening up avenues for novel molecular architectures.
-
Synthesis of Energetic Materials: Its high fluorine content and reactivity make it a precursor or reagent in the synthesis of specialized energetic materials.[1][2][3][4]
Q2: What are the critical safety precautions I should take when handling this compound?
This compound is a hazardous chemical that requires careful handling to ensure laboratory safety. Key safety considerations include:
-
Toxicity: It is harmful if swallowed or inhaled and can cause skin and eye irritation.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and reducing agents.
-
Spill Response: In case of a spill, absorb the liquid with an inert material and dispose of it as hazardous waste. Ensure the area is well-ventilated.[6]
Troubleshooting Guide: Catalytic Epoxidation
One of the most common applications of this compound is in the catalytic epoxidation of olefins, typically using hydrogen peroxide as the terminal oxidant. The catalytic cycle involves the formation of a highly reactive dioxirane intermediate.
Caption: Catalytic cycle for epoxidation using this compound.
Q3: My epoxidation reaction is showing low or no conversion. What are the likely causes and how can I improve the yield?
Low conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters.[7][8]
| Potential Cause | Explanation & Troubleshooting Steps |
| Inactive Catalyst | The catalytic cycle may not be initiated due to impurities or degradation of the ketone. Ensure you are using high-purity this compound. |
| Insufficient Oxidant | Hydrogen peroxide can decompose over time. Use a fresh, properly stored bottle of hydrogen peroxide. Consider using a slight excess (1.1-1.5 equivalents) relative to the alkene. |
| Incorrect pH | The formation of the active dioxirane intermediate is often pH-dependent. For many ketone-catalyzed epoxidations, slightly basic conditions can be beneficial. Try adding a buffer or a mild inorganic base (e.g., K₂CO₃) to the reaction mixture.[9] |
| Low Temperature | While lower temperatures can improve selectivity, they can also decrease the reaction rate. If the reaction is sluggish, consider a modest increase in temperature (e.g., from 0 °C to room temperature). |
Q4: I'm observing the formation of side products, such as diols or rearranged products. How can I improve the selectivity for the epoxide?
The formation of side products often indicates that the epoxide is not stable under the reaction conditions or that competing reaction pathways are occurring.
Caption: Common side reactions originating from the epoxide product.
Troubleshooting Strategies:
-
Control pH: The ring-opening of epoxides to form diols can be catalyzed by both acid and base. Maintaining a neutral or slightly basic pH can minimize this side reaction. Buffering the reaction mixture is highly recommended.
-
Minimize Water Content: While aqueous hydrogen peroxide is often used, excess water can promote diol formation. If possible, use a more concentrated solution of hydrogen peroxide or consider a biphasic system to control the water concentration in the organic phase.
-
Scavenge Lewis Acids: If you suspect rearrangement is occurring due to trace Lewis acid impurities, consider adding a non-nucleophilic Lewis base to the reaction mixture.
Troubleshooting Guide: Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a powerful transformation for the synthesis of esters and lactones from ketones. The high electrophilicity of this compound can make it an effective catalyst for this reaction, particularly when used with hydrogen peroxide.[10][11]
Q5: My Baeyer-Villiger oxidation is not proceeding with the expected regioselectivity. How can I control which group migrates?
Regioselectivity in the Baeyer-Villiger oxidation is primarily determined by the migratory aptitude of the substituents on the ketone.[10] The general order of migration is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.
Key Considerations for Regioselectivity:
-
Substrate Structure: The inherent electronic and steric properties of your substrate are the dominant factors. If you are not observing the desired regioselectivity, it may be necessary to redesign your synthetic route to use a substrate with a more biased migratory aptitude.
-
Catalyst Choice: While this compound is a powerful oxidant, other catalytic systems, including enzymatic approaches (Baeyer-Villiger monooxygenases), can offer different or enhanced regioselectivity.[12]
Experimental Protocols
Protocol 1: General Procedure for Catalytic Epoxidation of an Alkene
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 mmol) and a suitable solvent (e.g., acetonitrile, 5 mL).
-
Catalyst Addition: Add this compound (0.05-0.20 mmol, 5-20 mol%).
-
pH Adjustment (Optional but Recommended): If buffering is desired, add a biphasic buffer system or a solid base like potassium carbonate (K₂CO₃).
-
Oxidant Addition: Cool the mixture to the desired temperature (e.g., 0 °C) and add hydrogen peroxide (30% aqueous solution, 1.2 mmol) dropwise over 10-15 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, quench any remaining peroxide by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. orgchemres.org [orgchemres.org]
- 2. hammer.purdue.edu [hammer.purdue.edu]
- 3. chemistry-chemists.com [chemistry-chemists.com]
- 4. researchgate.net [researchgate.net]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Bis(perfluorisopropyl) ketone | C7F14O | CID 69941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Troubleshooting [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. Shi Epoxidation [organic-chemistry.org]
- 10. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 11. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Technical Support Center: Navigating Byproducts in Bis(perfluoroisopropyl)ketone Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bis(perfluoroisopropyl)ketone. This highly reactive fluorinated ketone is a valuable building block in organic synthesis, but its reactivity can also lead to the formation of unexpected byproducts. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you navigate these challenges, ensuring the success of your experiments.
Troubleshooting Guide: Identifying and Mitigating Byproduct Formation
This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.
Issue 1: Incomplete reaction and presence of a stable, unexpected intermediate in reactions with primary amines.
Symptoms:
-
NMR analysis of the crude reaction mixture shows the presence of a species with a carbinolamine-like structure (a carbon bonded to a hydroxyl group, an amino group, and two perfluoroisopropyl groups).
-
The reaction does not proceed to the expected imine product even with extended reaction times or excess amine.
Potential Cause: The high electrophilicity of the carbonyl carbon in this compound, due to the strong electron-withdrawing nature of the two perfluoroisopropyl groups, leads to the formation of a remarkably stable hemiaminal intermediate upon reaction with a primary amine.[1][2] Unlike in typical ketone-amine reactions, the elimination of water to form the imine is significantly slower.[1][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for stable hemiaminal formation.
Detailed Solutions:
-
Acid Catalysis: Introduce a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (TsOH), to protonate the hydroxyl group of the hemiaminal, converting it into a better leaving group (water).[1][3]
-
Water Removal: Employ a Dean-Stark apparatus during the reaction to azeotropically remove the water as it is formed, driving the equilibrium towards the imine product.
-
Dehydrating Agents: Add a stoichiometric amount of a dehydrating agent, like anhydrous magnesium sulfate or molecular sieves, to the reaction mixture to sequester water.
Issue 2: Formation of a hemiketal byproduct in reactions with alcohols.
Symptoms:
-
GC-MS analysis of the reaction mixture reveals a compound with a molecular weight corresponding to the addition of one molecule of the alcohol to the this compound.
-
¹H NMR shows a characteristic singlet for the hydroxyl proton of the hemiketal.
Potential Cause: Similar to the reaction with amines, the high electrophilicity of the carbonyl group in this compound facilitates the nucleophilic attack of alcohols, leading to the formation of a stable hemiketal.[4][5][6] This is especially prevalent when a limited amount of alcohol is used or when the reaction is not driven to completion.
Troubleshooting and Mitigation:
| Factor | Recommendation | Scientific Rationale |
| Alcohol Stoichiometry | Use a significant excess of the alcohol. | This shifts the equilibrium towards the formation of the full acetal (ketal), minimizing the presence of the hemiketal intermediate.[4] |
| Acid Catalyst | Employ a strong acid catalyst (e.g., sulfuric acid, TsOH). | The catalyst protonates the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and accelerating the reaction.[4][6] |
| Water Removal | Utilize a Dean-Stark trap or a drying agent. | Removal of water is crucial to prevent the reverse reaction (hydrolysis of the acetal/ketal) and to drive the reaction to completion.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the expected byproducts when using this compound in a Wittig reaction?
A1: The primary byproduct of a Wittig reaction is triphenylphosphine oxide. However, with a highly electrophilic ketone like this compound, side reactions with the ylide can occur. If the ylide is not completely salt-free, the presence of lithium salts can lead to the formation of betaine intermediates that may undergo side reactions.[7][8] Additionally, enolate formation of the ketone is a possibility if a particularly strong base is used to generate the ylide, potentially leading to aldol-type condensation byproducts, although this is less likely with a fully fluorinated ketone.
Q2: How does the stability of this compound under strongly acidic or basic conditions affect byproduct formation?
A2: this compound is reactive with both strong acids and bases.[9]
-
Strong Bases: In the presence of strong bases, enolate formation can occur, although it is less favorable than with non-fluorinated ketones. More likely, strong nucleophilic bases (e.g., hydroxides) will add to the carbonyl group.
-
Strong Acids: Strong acids can catalyze self-condensation reactions or reactions with solvent molecules. It is crucial to use non-nucleophilic acids and anhydrous conditions if acidic catalysis is required.
Q3: Are there any specific safety precautions to consider regarding potential byproducts?
A3: Yes. Reactions with amines can produce imines, which may be volatile and should be handled in a well-ventilated fume hood.[10][11] Given that this compound itself is harmful if swallowed or inhaled and causes skin and eye irritation, it should be assumed that its derivatives and byproducts may have similar or enhanced toxicity.[9] Always consult the Safety Data Sheet (SDS) for the starting materials and handle all reaction mixtures and products with appropriate personal protective equipment (PPE).
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-imine
This protocol is designed to minimize the formation of the stable hemiaminal intermediate.
Materials:
-
This compound
-
Benzylamine
-
Toluene, anhydrous
-
p-Toluenesulfonic acid monohydrate
-
Dean-Stark apparatus
-
Round-bottom flask and condenser
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq).
-
Dissolve the ketone in anhydrous toluene (approx. 0.5 M solution).
-
Add benzylamine (1.1 eq) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude imine.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Byproduct Identification and Analysis
GC-MS Analysis: Gas chromatography-mass spectrometry is a powerful tool for identifying volatile byproducts.[12][13] When analyzing reaction mixtures of this compound, look for characteristic fragmentation patterns of the perfluoroisopropyl group. Derivatization of polar byproducts, such as hemiaminals or hemiketals, with a silylating agent may be necessary to improve their volatility and chromatographic behavior.
NMR Spectroscopy:
-
¹H NMR: Can be used to identify the formation of hemiaminals (presence of an -OH proton) and imines (disappearance of the amine N-H protons and shifts in the signals of the R-group attached to the nitrogen).
-
¹⁹F NMR: This is particularly useful for fluorinated compounds. The presence of multiple fluorine-containing species in the reaction mixture will be evident from the appearance of new signals.
-
¹³C NMR: The disappearance of the carbonyl signal of the starting ketone and the appearance of new signals for the hemiaminal/imine carbon can confirm the reaction progress and byproduct formation.
Reaction Pathway Diagram
Caption: General reaction pathways of this compound with primary amines and alcohols.
References
- 1. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Bis(perfluorisopropyl) ketone | C7F14O | CID 69941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. SYNTHESIS OF TRIFLUOROMETHYL-IMINES BY SOLID ACID/SUPERACID CATALYZED MICROWAVE ASSISTED APPROACH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanochemical Synthesis of Fluorinated Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound [mdpi.com]
Technical Support Center: Troubleshooting Failed Reactions with Perfluorinated Ketones
Welcome to the technical support center for reactions involving perfluorinated ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and challenges often encountered when working with these powerful but sometimes temperamental reagents. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and solve reaction failures effectively.
Section 1: Troubleshooting Guide - When Your Reaction Doesn't Work
This section addresses specific, common problems encountered during reactions with perfluorinated ketones. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Q1: My reaction is sluggish or shows no conversion of the starting material. What are the likely causes and how can I fix it?
A1: Low or no reactivity in perfluoroalkyl ketone reactions often points to issues with the activation of the ketone or the stability of the reagents. Here’s a breakdown of potential culprits and their solutions:
-
Insufficient Electrophilicity of the Ketone: Perfluorinated ketones are generally highly electrophilic due to the strong electron-withdrawing nature of the perfluoroalkyl groups. However, certain substrates or reaction conditions might require enhanced activation.
-
Solution: Consider the use of a Lewis acid catalyst to coordinate to the carbonyl oxygen, further increasing its electrophilicity. The choice of Lewis acid is critical and should be tailored to the specific reaction.
-
-
Steric Hindrance: The bulky nature of some perfluoroalkyl groups can sterically hinder the approach of the nucleophile.[1][2]
-
Solution: If you suspect steric hindrance, you might need to switch to a less bulky nucleophile or a smaller activating group. Modifying the reaction temperature can also sometimes overcome steric barriers, although this may lead to side reactions.
-
-
Reagent Decomposition or Instability: Some reagents used in conjunction with perfluorinated ketones, such as certain organometallic reagents, can be unstable under the reaction conditions.
-
Solution: Ensure your reagents are fresh and of high purity. For sensitive reagents, consider techniques like slow addition via syringe pump to maintain a low steady-state concentration and minimize decomposition. It is also crucial to handle and store reagents under the recommended conditions, typically an inert atmosphere and low temperature.[3][4]
-
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates.
-
Solution: Aprotic solvents are generally preferred for many reactions involving perfluorinated ketones. Ensure the solvent is anhydrous, as water can react with both the ketone (forming hydrates) and many common reagents.[2]
-
A logical workflow for troubleshooting low reactivity is presented below:
Caption: Troubleshooting workflow for low reactivity.
Q2: I'm observing the formation of multiple unexpected byproducts. How can I identify and suppress them?
A2: The formation of byproducts is a common challenge, often stemming from the high reactivity of perfluorinated ketones and potential side reactions. Here are some of the usual suspects:
-
Aldol-Type Reactions: Perfluorinated ketones can undergo self-condensation or react with other enolizable ketones in the reaction mixture, leading to aldol-type byproducts.[5][6] This is particularly prevalent when using strong bases or highly nucleophilic reagents.
-
Solution: Carefully control the stoichiometry of your reagents. Using a non-nucleophilic base or running the reaction at a lower temperature can help suppress this side reaction. The choice of phosphorus reagent in certain reactions can also be modulated to prevent these side reactions.[6]
-
-
Hydrate Formation: The electrophilic carbonyl carbon of a perfluorinated ketone is susceptible to attack by water, forming a stable hydrate.[1][2] This not only consumes your starting material but can also complicate purification.
-
Solution: Rigorously dry all solvents and reagents. Perform reactions under an inert atmosphere (e.g., argon or nitrogen) to exclude atmospheric moisture.
-
-
Over-defluorination or β-Fluoride Elimination: In some reactions, particularly those involving strong bases or nucleophiles, you might observe the loss of more than one fluorine atom or elimination of fluoride to form an alkene.[5][7]
-
Solution: This is a delicate balancing act. Milder reaction conditions (lower temperature, less reactive base/nucleophile) are often necessary. In some cases, using a protecting group strategy, such as O-silyl protection of an enolate intermediate, can prevent β-fluoride elimination.[7]
-
-
Keto-Enol Tautomerism Issues: The stability of the keto versus the enol tautomer can influence reactivity and lead to unexpected products, especially in fluorination reactions.[1][2]
-
Solution: The pH of the reaction medium can influence the keto-enol equilibrium. Buffering the reaction mixture may help to control the tautomeric form and improve selectivity.
-
Below is a table summarizing these common byproducts and their mitigation strategies:
| Byproduct | Probable Cause | Recommended Solution(s) |
| Aldol Adducts | Strong base/nucleophile, excess enolizable ketone | Use a non-nucleophilic base, lower reaction temperature, control stoichiometry.[5][6] |
| Hydrates | Presence of water | Use anhydrous solvents and reagents, run under an inert atmosphere.[1][2] |
| Over-defluorinated Products | Harsh reaction conditions, strong nucleophiles | Employ milder conditions, less reactive reagents. |
| β-Fluoride Elimination Products | Strong bases, unstable enolate intermediates | Use milder bases, consider O-silyl protection of enolates.[7] |
| Isomeric Products | Uncontrolled keto-enol tautomerism | Buffer the reaction mixture to control pH.[1][2] |
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about working with perfluorinated ketones.
Q3: What are the best practices for handling and storing perfluorinated ketones?
A3: Safety and proper handling are paramount. Perfluorinated ketones should be handled in a well-ventilated area, preferably a fume hood.[3][4] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (butyl rubber is often a good choice), and a lab coat.[8][9]
For storage, keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[3] Store them separately from incompatible materials.[3] Opened containers should be carefully resealed and kept upright to prevent leakage.[3]
Q4: How can I effectively monitor the progress of my reaction?
A4: Due to the presence of fluorine, ¹⁹F NMR spectroscopy is an invaluable tool for monitoring reactions involving perfluorinated ketones.[5][6] It allows for the direct observation of the disappearance of the starting material and the appearance of fluorinated products and intermediates. This technique can provide quantitative information about the reaction progress and help identify unexpected fluorine-containing byproducts.[10][11]
Other standard techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed, depending on the volatility and polarity of the compounds of interest.[12]
Q5: What are the key safety considerations when working with perfluorinated ketones?
A5: In addition to the handling and storage precautions mentioned above, be aware that heating perfluorinated ketones can lead to decomposition, potentially producing hazardous fumes like hydrogen fluoride.[13] Therefore, avoid excessive heating. In case of a fire, do not use a solid water stream, as it may scatter the material.[3]
Always consult the Safety Data Sheet (SDS) for the specific perfluorinated ketone you are using for detailed safety information.[8] In case of accidental release, absorb the spill with an inert material like sand or vermiculite and dispose of it as hazardous waste according to local regulations.[3][9]
Section 3: Experimental Protocol Example
This section provides a detailed, step-by-step protocol for a representative reaction.
Protocol: Trifluoromethylation of an Aldehyde using a Perfluorinated Ketone Precursor (Illustrative)
This protocol is a generalized example and may require optimization for specific substrates.
Objective: To synthesize a trifluoromethylated alcohol from an aldehyde using a reagent derived from a perfluorinated ketone.
Materials:
-
Perfluoro(2-methyl-3-pentanone)
-
Aldehyde
-
Activating Reagent (e.g., a phosphine)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of argon or nitrogen.
-
Ensure all solvents and reagents are anhydrous.
-
-
Reaction Setup:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an argon atmosphere, add the perfluoro(2-methyl-3-pentanone) (1.2 equivalents) dissolved in anhydrous toluene (20 mL).
-
Cool the solution to 0 °C using an ice bath.
-
-
Reagent Addition:
-
In a separate flask, dissolve the activating reagent (1.2 equivalents) in anhydrous toluene (10 mL).
-
Slowly add the activating reagent solution to the cooled solution of the perfluorinated ketone via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
-
Substrate Addition:
-
Dissolve the aldehyde (1.0 equivalent) in anhydrous toluene (10 mL).
-
Add the aldehyde solution dropwise to the reaction mixture at 0 °C over 15 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by ¹⁹F NMR or TLC.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (20 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
-
A visual representation of this experimental workflow is provided below:
Caption: Experimental workflow for trifluoromethylation.
References
- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 2. scispace.com [scispace.com]
- 3. firefox.es [firefox.es]
- 4. synquestlabs.com [synquestlabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scholar.gist.ac.kr [scholar.gist.ac.kr]
- 7. Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indofinechemical.com [indofinechemical.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 12. mdpi.com [mdpi.com]
- 13. agas.com [agas.com]
Technical Support Center: Purification of Bis(perfluoroisopropyl)ketone
Welcome to the technical support center for the purification of Bis(perfluoroisopropyl)ketone (CAS 813-44-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this compound. Our goal is to equip you with the necessary knowledge to achieve high purity for your experimental needs, ensuring the reliability and reproducibility of your results.
I. Understanding the Compound: Properties and Impurities
This compound, also known as 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one, is a highly fluorinated organic compound. Its unique properties, stemming from the strong carbon-fluorine bonds, make it a valuable building block in various applications. However, these same properties can present challenges during purification.
Key Physical Properties:
| Property | Value |
| Molecular Formula | C₇F₁₄O |
| Molecular Weight | 366.05 g/mol |
| Boiling Point | 71-72 °C |
| Density | 1.661 g/cm³ |
| Appearance | Colorless liquid |
Common Impurities and Their Origins:
The primary synthesis route for this compound involves the catalyzed reaction of hexafluoropropylene and heptafluoroisobutyryl fluoride[1]. Understanding this synthesis is crucial for anticipating potential impurities.
| Impurity | Boiling Point (°C) | Origin |
| Hexafluoropropylene | -29.4[2][3] | Unreacted starting material |
| Heptafluoroisobutyryl fluoride | ~1-2 | Unreacted starting material |
| Hexafluoropropylene Oligomers (Dimers, Trimers) | Variable | Side-reaction products |
| Hydrolysis Products (e.g., Perfluorinated Carboxylic Acids) | Variable | Reaction with residual moisture |
II. Purification Strategies: A Multi-Step Approach
A combination of techniques is often necessary to achieve high purity. The recommended workflow involves an initial chemical wash followed by fractional distillation.
Workflow for Purification of this compound
Caption: A multi-step workflow for the purification of this compound.
III. Detailed Protocols
A. Chemical Treatment: Sulfuric Acid Wash
Rationale: Concentrated sulfuric acid can react with and remove certain organic impurities, potentially including some oligomers and hydrolysis byproducts. This step is particularly useful for removing basic impurities and compounds that can be easily sulfonated or dehydrated. The use of sulfuric acid for the purification of fluorinated compounds is a known technique to remove certain byproducts[4][5].
Protocol:
-
In a fume hood, add the crude this compound to a separatory funnel.
-
Slowly add an equal volume of cold, concentrated sulfuric acid (98%). Caution: This process is exothermic.
-
Gently swirl the mixture for 10-15 minutes. Do not shake vigorously to avoid emulsion formation.
-
Allow the layers to separate. The denser this compound will be the bottom layer.
-
Carefully drain the bottom layer containing the ketone into a clean flask.
-
Wash the ketone with an equal volume of deionized water to remove residual acid. Repeat the water wash until the aqueous layer is neutral to pH paper.
-
Separate the ketone layer.
B. Fractional Distillation
Rationale: Fractional distillation separates components of a liquid mixture based on their different boiling points. Given the significant difference in boiling points between this compound (71-72 °C) and its likely low-boiling impurities like hexafluoropropylene (-29.4 °C), this is a highly effective purification step.
Protocol:
-
Apparatus Setup:
-
Use a fractional distillation apparatus with a packed column (e.g., Vigreux or packed with Raschig rings or metal sponge) to increase the separation efficiency.
-
Ensure all glassware is clean and dry. Borosilicate glass is generally resistant to this compound[6][7][8].
-
Use PTFE sleeves or ground glass joints compatible with fluorinated compounds.
-
-
Procedure:
-
Add the dried this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Slowly heat the flask.
-
Discard the initial fraction that comes over at a lower temperature, as this will contain the more volatile impurities.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (71-72 °C).
-
Stop the distillation before the flask runs dry to prevent the concentration of potentially unstable residues.
-
IV. Purity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. It is a standard method for the analysis of per- and polyfluoroalkyl substances (PFAS)[9][10][11].
Suggested GC-MS Parameters:
| Parameter | Setting |
| Column | Low-polarity column (e.g., 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp: 40 °C (hold for 2 min), ramp to 250 °C at 10 °C/min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Impact (EI) |
| Mass Range | m/z 50-500 |
V. Troubleshooting Guide & FAQs
Q1: My GC-MS analysis shows multiple peaks even after distillation. What could be the issue?
A1:
-
Inefficient Distillation: Your fractional distillation setup may not have enough theoretical plates to separate compounds with close boiling points. Consider using a longer packed column or a spinning band distillation apparatus for higher efficiency.
-
Azeotrope Formation: Some impurities may form an azeotrope with this compound, meaning they cannot be separated by simple distillation. In such cases, azeotropic distillation with a different solvent or an alternative purification method like preparative gas chromatography might be necessary.
-
Thermal Decomposition: Although perfluorinated compounds are generally thermally stable, prolonged heating at high temperatures can cause decomposition. Ensure you are not overheating the distillation pot and consider vacuum distillation to lower the boiling point if necessary.
Q2: I'm observing a persistent emulsion during the water wash. How can I break it?
A2: Emulsions with fluorinated compounds can be stubborn.
-
Patience: Allow the mixture to stand for an extended period.
-
Brine Wash: Add a saturated sodium chloride solution to increase the ionic strength of the aqueous phase, which can help break the emulsion.
-
Gentle Agitation: Avoid vigorous shaking during extraction. Instead, gently invert the separatory funnel multiple times.
Q3: What materials should I use for handling and storing this compound?
A3:
-
Recommended: Borosilicate glass and Polytetrafluoroethylene (PTFE) are highly resistant to a wide range of chemicals, including fluorinated compounds[2][6][7][8][12].
-
Avoid: Certain plastics and elastomers may swell or degrade upon contact with perfluorinated ketones. It is always advisable to check a chemical compatibility chart or perform a small-scale compatibility test.
Q4: Are there any specific safety precautions I should take during distillation?
A4: Yes, safety is paramount.
-
Ventilation: Always work in a well-ventilated fume hood[13][14].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Heating: Use a heating mantle with a stirrer to ensure even heating and prevent bumping. Never distill to dryness.
-
Pressure: Ensure the distillation apparatus is not a closed system to avoid pressure buildup.
-
Potential for HF: Although stable, at very high temperatures or in the presence of certain reagents, perfluorinated compounds can decompose to form hazardous substances like hydrogen fluoride (HF)[15][16][17][18]. Be aware of this potential hazard and have appropriate safety measures in place.
VI. References
-
PFAS and Distillation: Remove Forever Chemicals Safely. (2025, May 28). Retrieved from --INVALID-LINK--
-
Hexafluoropropylene. In Grokipedia. Retrieved from --INVALID-LINK--
-
Hexafluoropropylene Oxide (HFPO). The Chemours Company. Retrieved from --INVALID-LINK--
-
Process for the removal of fluoride from sulphuric acid. (1994). Google Patents. Retrieved from --INVALID-LINK--
-
Hoh, E., & Hites, R. A. (2005). Recent developments in methods for analysis of perfluorinated persistent pollutants. NIH. Retrieved from --INVALID-LINK--
-
BIS(HEPTAFLUOROISOPROPYL)KETONE synthesis. ChemicalBook. Retrieved from --INVALID-LINK--
-
Hexafluoropropylene, oxidized, oligomers, reduced, fluorinated. (2025, August 25). Chemsrc. Retrieved from --INVALID-LINK--
-
Distillations. Environmental Health & Safety, University of Washington. Retrieved from --INVALID-LINK--
-
Safety Precautions. Iberian Coppers Lda. Retrieved from --INVALID-LINK--
-
New Study Uses MSPE with GC–MS to Analyze PFCAs in Water. (2025, January 20). Chromatography Online. Retrieved from --INVALID-LINK--
-
Hexafluoropropylene ( HFP ). Chenguang Research Institute. Retrieved from --INVALID-LINK--
-
Fluoride removal from sulphuric acid. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. (n.d.). Aidic. Retrieved from --INVALID-LINK--
-
Mass spectral studies of perfluorooctane sulfonate derivatives separated by high-resolution gas chromatography. (2007). ResearchGate. Retrieved from --INVALID-LINK--
-
Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification. (2024, December 24). Innovatech Labs. Retrieved from --INVALID-LINK--
-
Fluoride Removal. (2001, December 19). Sulphuric Acid on the Web. Retrieved from --INVALID-LINK--
-
Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. (2022, November 26). Chemical Science. Retrieved from --INVALID-LINK--
-
How Do You Troubleshoot Common Distillation Column Issues? (2025, November 10). Chemistry For Everyone. Retrieved from --INVALID-LINK--
-
Extraction and Analysis of Per- and Polyfluoroalkyl Substances (PFAS) from Meals Ready- to-Eat (MRE) Films Using GC-MS and LC-MS. (2023, May 2). DTIC. Retrieved from --INVALID-LINK--
-
Distillation Issues and Troubleshooting. (n.d.). Scribd. Retrieved from --INVALID-LINK--
-
T13-001 BT50 and BT30 chemical resistance chart at 20ºC. Keison Products. Retrieved from --INVALID-LINK--
-
Materials Compatibility. (n.d.). Retrieved from --INVALID-LINK--
-
Information: What chemicals can I use with PYREX borosilicate glassware? (2018, November 23). LabDirect. Retrieved from --INVALID-LINK--
-
O-Ring Chemical Compatibility. Ace Glass, Inc. Retrieved from --INVALID-LINK--
-
BOROSILICATE GLASS. De Dietrich Process Systems. Retrieved from --INVALID-LINK--
-
Study of the Sulphuric Acid Decomposition of Fluorine-Containing Wastes of the Aluminium Production for the Purpose of the Isola. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Distillation Safety Tips. (2017, November 10). PrimeStills. Retrieved from --INVALID-LINK--
-
7 Safety Tips for Distilling at Home. (2015, May 13). Whiskey Still Pro Shop. Retrieved from --INVALID-LINK--
-
Troubleshooting a Distillation Column - Problem and Solution. (2025, January 28). ResearchGate. Retrieved from --INVALID-LINK--
-
Hydrogen fluoride. In Wikipedia. Retrieved from --INVALID-LINK--
-
Fractional Distillation Column - Working & Maintenance Procedure. (2025, May 8). YouTube. Retrieved from --INVALID-LINK--
-
Hydrofluoric acid. In Wikipedia. Retrieved from --INVALID-LINK--
-
heptadecafluorooctanesulphonyl fluoride. In NIST WebBook. Retrieved from --INVALID-LINK--
-
HYDROGEN FLUORIDE. CAMEO Chemicals. Retrieved from --INVALID-LINK--
-
Hydrofluoric Acid. PubChem. Retrieved from --INVALID-LINK--
References
- 1. CAS#:161075-00-9 | Hexafluoropropene, oxidized, oligomers, reduced, fluorinated | Chemsrc [chemsrc.com]
- 2. grokipedia.com [grokipedia.com]
- 3. chenguang-chemi.com [chenguang-chemi.com]
- 4. US5324499A - Fluoride removal from sulphuric acid - Google Patents [patents.google.com]
- 5. CA2031229C - Fluoride removal from sulphuric acid - Google Patents [patents.google.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. labdirect.com.au [labdirect.com.au]
- 8. BOROSILICATE GLASS | De Dietrich [dedietrich.com]
- 9. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification | Innovatech Labs [innovatechlabs.com]
- 12. keison.co.uk [keison.co.uk]
- 13. copper-alembic.com [copper-alembic.com]
- 14. whiskeystillpro.com [whiskeystillpro.com]
- 15. Hydrogen fluoride - Wikipedia [en.wikipedia.org]
- 16. Hydrofluoric acid - Wikipedia [en.wikipedia.org]
- 17. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 18. Hydrofluoric Acid | HF | CID 14917 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Bis(perfluoroisopropyl)ketone
Welcome to the technical support center for the purification of Bis(perfluoroisopropyl)ketone. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile fluorinated ketone in their work. We understand that the purity of your starting materials is paramount to the success and reproducibility of your experiments. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this compound.
Understanding the Purity Challenges
This compound is a highly reactive compound, and its synthesis can lead to a variety of impurities.[1] The most common synthetic route involves the reaction of hexafluoropropylene with heptafluoroisobutyryl fluoride.[1] Impurities can arise from unreacted starting materials, byproducts of side reactions, and degradation products. This guide will walk you through the identification and removal of these impurities to ensure you are working with a high-purity product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Based on the common synthesis route, the primary impurities are typically:
-
Unreacted Starting Materials: Hexafluoropropylene and heptafluoroisobutyryl fluoride.
-
Hexafluoropropylene Oligomers: Dimers and trimers of hexafluoropropylene can form as byproducts.[2]
-
Acidic Impurities: Hydrolysis of heptafluoroisobutyryl fluoride or the final product can lead to the formation of heptafluoroisobutyric acid and other acidic fluoride species.[3][4]
-
Solvent Residues: Depending on the specific synthetic procedure, residual solvents like acetonitrile may be present.[1]
Here is a summary of potential impurities and their properties:
| Impurity | Chemical Formula | Boiling Point (°C) | Reason for Presence |
| Hexafluoropropylene | C3F6 | -29.4 | Unreacted starting material |
| Heptafluoroisobutyryl fluoride | C4F8O | 6-7 | Unreacted starting material |
| Hexafluoropropylene Dimer | C6F12 | ~49 | Byproduct of synthesis[2] |
| Heptafluoroisobutyric acid | C4HF7O2 | 120-121 | Hydrolysis of starting material or product |
Q2: I'm observing unexpected side reactions in my experiment. Could impurities in my this compound be the cause?
A2: Absolutely. The reactivity of ketones can be influenced by the presence of impurities.[5] For instance:
-
Acidic Impurities: Can catalyze unwanted side reactions or degradation of sensitive substrates.
-
Unsaturated Impurities (e.g., Hexafluoropropylene Dimers): May react with nucleophiles or participate in radical reactions, leading to a complex mixture of byproducts.[2]
To mitigate this, we recommend a thorough purification of your ketone before use.
Q3: How can I assess the purity of my this compound?
A3: The most effective method for purity assessment is Gas Chromatography-Mass Spectrometry (GC-MS) .[6][7][8][9][10] This technique allows for the separation of volatile compounds and their identification based on their mass-to-charge ratio.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dilute a small aliquot of your this compound in a suitable volatile solvent (e.g., perfluorohexane or a high-purity grade of acetone). A typical dilution would be 1:1000.
-
GC Column Selection: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is generally suitable for separating fluorinated compounds.
-
GC Oven Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/minute to 200°C.
-
Hold: Maintain 200°C for 5 minutes.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 500.
-
-
Data Analysis: Compare the resulting chromatogram and mass spectra to a reference standard of pure this compound and known impurities.
Purification Protocols
Depending on the nature of the impurities, a combination of the following methods may be necessary.
Fractional Distillation: For Removing Volatile Impurities
Fractional distillation is a powerful technique for separating compounds with close boiling points.[11][12][13][14][15] It is particularly effective for removing unreacted starting materials and hexafluoropropylene oligomers.
Experimental Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column or a column packed with structured packing material. Ensure all glassware is dry to prevent hydrolysis.
-
Heating: Gently heat the crude this compound in a round-bottom flask with a heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the initial fraction, which will be enriched in lower-boiling impurities like hexafluoropropylene and heptafluoroisobutyryl fluoride.
-
Main Fraction: Collect the fraction that distills at the boiling point of this compound (~49-50°C at atmospheric pressure). Monitor the temperature at the still head closely; a stable temperature indicates the collection of a pure fraction.
-
After-run: As the distillation proceeds, the temperature may rise, indicating the presence of higher-boiling impurities. Stop the distillation at this point.
-
-
Purity Check: Analyze the collected main fraction by GC-MS to confirm its purity.
Workflow for Fractional Distillation
References
- 1. BIS(HEPTAFLUOROISOPROPYL)KETONE synthesis - chemicalbook [chemicalbook.com]
- 2. US6774270B1 - Method of removing hexafluoropropylene dimers - Google Patents [patents.google.com]
- 3. americanfluoridationsociety.org [americanfluoridationsociety.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. GC-MS Analysis and Preliminary Antimicrobial Activity of Albizia adianthifolia (Schumach) and Pterocarpus angolensis (DC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical characterization and phylogenetic analysis of Nostoc species using Gas Chromatography-Mass Spectroscopy (GC-MS) analysis - Nova Hedwigia — Schweizerbart science publishers [schweizerbart.de]
- 8. Isotope labeling pattern study of central carbon metabolites using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. americanfluoridationsociety.org [americanfluoridationsociety.org]
- 13. Fractional distillation of acid contaminants from sevoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
Improving yield in Bis(perfluoroisopropyl)ketone synthesis.
Answering the urgent need for robust and high-yield synthetic methodologies in fluorochemical research, this Technical Support Center provides researchers, scientists, and drug development professionals with a centralized resource for the synthesis of Bis(perfluoroisopropyl)ketone. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering field-proven insights to overcome common experimental hurdles.
This guide is structured to provide direct, actionable solutions to specific problems encountered during synthesis, moving beyond simple procedural lists to explain the fundamental causality behind each experimental choice.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound, also known as perfluoroheptanone, is a highly fluorinated ketone used in specialized applications. Due to its unique properties, it serves as a niche solvent and a building block in the synthesis of more complex fluorinated molecules.[1] It is also classified as a PFAS (per- and polyfluoroalkyl substance).[2]
Q2: What is a reliable, high-yield synthetic route for this compound?
A highly effective method involves the reaction of hexafluoropropylene with heptafluoroisobutyryl fluoride in an autoclave.[3] This process, catalyzed by ferric fluoride in the presence of a phase-transfer catalyst like 18-crown-6 ether in acetonitrile, has been reported to achieve yields as high as 96.1%.[3]
Q3: What are the main safety concerns when handling the reagents for this synthesis?
The synthesis involves pressurized, volatile, and potentially hazardous materials. Hexafluoropropylene is a gas that requires careful handling.[4] The reaction is typically run in an autoclave at elevated temperature and pressure (e.g., 90°C), which requires appropriate engineering controls and personal protective equipment (PPE).[3] Ketones, in general, can react exothermically with acids and bases and are incompatible with reducing agents, peroxides, and aldehydes.[1][2][5]
Q4: Can hexafluoroacetone (HFA) be used as a precursor?
While structurally related, the direct synthesis from hexafluoropropylene and heptafluoroisobutyryl fluoride is a more direct route to the target molecule. Hexafluoroacetone (HFA) is a different, though important, fluorinated ketone. It is often synthesized by the Lewis acid-catalyzed rearrangement of hexafluoropropylene oxide (HFPO).[6][7] Confusing the synthesis of HFA with that of this compound is a common pitfall.
Troubleshooting Guide for Low-Yield Synthesis
This section addresses specific experimental failures in a problem-cause-solution format, focusing on the synthesis route involving hexafluoropropylene and a perfluoroacyl fluoride.
Problem 1: Reaction Yield is Significantly Below 90%
Potential Cause A: Catalyst Inactivity
The catalyst system, often a combination of a metal fluoride like iron(III) trifluoride and a phase-transfer catalyst such as 18-crown-6 ether, is highly sensitive to moisture.[3][8] Water can hydrolyze the metal catalyst and deactivate the fluoride anions crucial for the reaction mechanism.
Recommended Solution:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous grade solvents (e.g., acetonitrile) and handle catalysts in a glovebox or glove bag.
-
Catalyst Quality: Use freshly opened catalysts. If catalyst deactivation is suspected, consider purchasing a new batch or purifying the existing stock according to established procedures.
Potential Cause B: Suboptimal Reaction Temperature
Fluorochemical reactions are often highly temperature-dependent. The reported optimal temperature for this synthesis is 90°C.[3]
-
Deviation below 90°C: May lead to a sluggish or incomplete reaction.
-
Deviation above 90°C: Can promote side reactions, such as polymerization or decomposition of reactants and products.
Recommended Solution:
-
Precise Temperature Control: Use a calibrated temperature controller connected to a heating mantle or an oil bath. For larger-scale reactions, a jacketed reactor is recommended.
-
Temperature Optimization Study: If yield issues persist, perform small-scale experiments varying the temperature in 5°C increments (e.g., 85°C, 90°C, 95°C) to find the empirical optimum for your specific setup.
Potential Cause C: Inefficient Mass Transfer
This is a gas-liquid phase reaction, requiring efficient mixing to facilitate the interaction between gaseous hexafluoropropylene and the liquid phase containing the catalyst and acyl fluoride.
Recommended Solution:
-
Vigorous Stirring: Ensure the autoclave's stirring mechanism is functioning optimally. Use a high-speed mechanical stirrer.
-
Baffled Flask/Reactor: In a laboratory setting, using a baffled flask can significantly improve mixing and gas dispersion.
Problem 2: Product is Contaminated with Byproducts
Potential Cause A: Isomerization of Hexafluoropropylene
Under catalytic conditions, especially with fluoride ions, hexafluoropropylene dimers can isomerize to thermodynamically more stable, but less reactive, internal olefins.[8][9][10] This depletes the desired reactant and introduces impurities.
Recommended Solution:
-
Control Catalyst Loading: Use the minimum effective amount of catalyst. Excess catalyst can promote side reactions.
-
Reaction Time: Do not extend the reaction time unnecessarily. Monitor the reaction progress (e.g., by sampling the headspace via GC if possible) and stop it once the consumption of starting material plateaus.
Potential Cause B: Oligomerization of Reactants
Hexafluoropropylene and its oxide (a common impurity) can undergo fluoride-catalyzed oligomerization, leading to high-molecular-weight byproducts that complicate purification.[7][11]
Recommended Solution:
-
High-Purity Monomers: Use hexafluoropropylene with minimal impurities, especially hexafluoropropylene oxide.
-
Solvent Choice: The choice of solvent can influence reaction pathways. Aprotic polar solvents like acetonitrile are generally effective.[3]
Problem 3: Difficult Product Isolation and Purification
Potential Cause: Inefficient Phase Separation or Distillation
After the reaction, the product is typically in a lower organic layer, separate from the acetonitrile/catalyst upper layer.[3] However, incomplete separation or similar boiling points of product and impurities can lead to low isolated yield. The boiling point of this compound is 72°C.[1]
Recommended Solution:
-
Cooling for Separation: Cool the reaction mixture thoroughly (e.g., to 15°C) to ensure complete phase separation.[3]
-
Fractional Distillation: Given the product's volatility, purification by fractional distillation is often necessary. Use a vacuum-jacketed Vigreux or packed column to efficiently separate the product from any remaining solvent or close-boiling impurities.
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for diagnosing and resolving low-yield issues.
Caption: Troubleshooting workflow for this compound synthesis.
Experimental Protocols & Data
Table 1: Key Reaction Parameters and Their Influence on Yield
| Parameter | Recommended Condition | Rationale & Impact on Yield |
| Catalyst | Iron(III) trifluoride | Facilitates the key C-C bond formation. Must be anhydrous to prevent deactivation and ensure high catalytic turnover. |
| Co-Catalyst | 18-crown-6 ether | Acts as a phase-transfer catalyst, enhancing the solubility and reactivity of the fluoride species in the organic medium.[8] |
| Solvent | Anhydrous Acetonitrile | Aprotic polar solvent that helps dissolve the catalyst system and reagents without interfering with the reaction.[3] |
| Temperature | 90°C | Optimal temperature to balance reaction rate against thermal decomposition and side reactions.[3] |
| Pressure | Autogenic (from reagents) | The reaction is run in a sealed autoclave; pressure will build as the gaseous reactant is consumed. |
| Stirring | >500 RPM | Essential for ensuring efficient gas-liquid mass transfer, which is critical for achieving a high reaction rate and complete conversion. |
Protocol: Lab-Scale Synthesis of this compound
Disclaimer: This protocol is intended for trained professionals in a properly equipped laboratory. All operations involving pressurized equipment must be performed behind a blast shield.
Materials:
-
100 mL stainless steel autoclave with mechanical stirrer, pressure gauge, and gas inlet/outlet valves.
-
Iron(III) trifluoride (FeF₃), anhydrous
-
18-crown-6 ether
-
Acetonitrile, anhydrous grade
-
Heptafluoroisobutyryl fluoride
-
Hexafluoropropylene gas cylinder with regulator
-
Standard glassware for workup
Procedure:
-
Reactor Preparation: Oven-dry all parts of the autoclave and cool under a stream of dry nitrogen.
-
Charging the Reactor: In a glovebox or under a positive pressure of inert gas, charge the autoclave with iron(III) trifluoride (0.05 mol eq.) and 18-crown-6 ether (0.01 mol eq.).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile (e.g., 50 mL). Seal the reactor, remove it from the glovebox, and add heptafluoroisobutyryl fluoride (1.0 mol eq.) via syringe.
-
Pressurization: Attach the autoclave to the hexafluoropropylene gas cylinder. Purge the headspace with low-pressure nitrogen three times. Introduce hexafluoropropylene (1.0 mol eq.) into the sealed reactor. The amount added can be determined by the change in cylinder weight or by monitoring the pressure increase in the reactor.
-
Reaction: Place the autoclave in a heating mantle on a stirrer hotplate. Begin vigorous stirring. Heat the reactor to an internal temperature of 90°C and maintain for 10 hours.[3] Monitor the pressure; a drop in pressure indicates consumption of the gaseous reactant.
-
Workup: After 10 hours, turn off the heat and allow the reactor to cool to room temperature, then further cool to 15°C in an ice bath.[3] Carefully vent any remaining pressure.
-
Isolation: Open the autoclave and transfer the contents to a separatory funnel. The mixture should separate into two layers. The lower, colorless layer is the crude product.[3]
-
Purification: Separate the lower layer and purify by fractional distillation (boiling point: 72°C) to obtain pure this compound.[1] Characterize the product by GC-MS and ¹⁹F NMR.
References
- 1. BIS(HEPTAFLUOROISOPROPYL)KETONE | 813-44-5 [chemicalbook.com]
- 2. Bis(perfluorisopropyl) ketone | C7F14O | CID 69941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BIS(HEPTAFLUOROISOPROPYL)KETONE synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. echemi.com [echemi.com]
- 6. Hexafluoroacetone - Wikipedia [en.wikipedia.org]
- 7. Hexafluoropropylene oxide - Wikipedia [en.wikipedia.org]
- 8. Studies on Hexafluoropropene Dimer Isomerization [scirp.org]
- 9. Studies on Hexafluoropropene Dimer Isomerization - Open Access Library [oalib.com]
- 10. Studies on Hexafluoropropene Dimer Isomerization - Open Access Library Journal - SCIRP [scirp.org]
- 11. researchgate.net [researchgate.net]
Preventing decomposition of Bis(perfluoroisopropyl)ketone during reactions
Technical Support Center: Bis(perfluoroisopropyl)ketone
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide in-depth, practical advice to help you anticipate and prevent decomposition during its use in chemical reactions. As a highly reactive ketone, its stability is paramount for successful and reproducible experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of this compound.
Q1: What is the primary cause of decomposition for this compound?
A: The primary cause of decomposition is its high reactivity towards nucleophiles, especially bases.[1][2] The electron-withdrawing nature of the two heptafluoroisopropyl groups makes the carbonyl carbon extremely electrophilic and susceptible to attack. This can initiate a cascade of reactions, most notably a haloform-type cleavage.
Q2: My reaction mixture containing this compound turned yellow and my yields are low. What's happening?
A: A yellow discoloration, often accompanied by low yields of the desired product, is a strong indicator of decomposition. This is frequently caused by the presence of basic impurities or reagents in your reaction. The ketone is undergoing a base-mediated decomposition, likely a haloform-type reaction, which consumes your starting material and generates byproducts.[3][4]
Q3: What are the ideal storage conditions to ensure the long-term stability of this compound?
A: To ensure long-term stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[2][5] It is crucial to store it away from incompatible materials such as strong acids, bases, reducing agents, and oxidizers to prevent accidental decomposition.[1][2]
Q4: Can I use acidic conditions with this compound?
A: While generally more stable under acidic conditions than basic ones, caution is still advised. Strong acids can catalyze certain reactions, such as aldol-type condensations if an enolizable species is present.[6][7] Lewis acids, in particular, can coordinate to the carbonyl oxygen, further activating it towards nucleophilic attack.[6] Always conduct a small-scale test reaction to assess compatibility with your specific acidic conditions.
Section 2: Troubleshooting Guide - Diagnosing and Solving Decomposition
This section provides a problem-oriented approach to troubleshoot issues that arise during your experiments.
| Observed Problem | Probable Cause | Recommended Solution & Explanation |
| Low or no yield of the desired product; starting material consumed. | Base-Induced Decomposition: The most common failure mode. Many common reagents (e.g., amines, metal carbonates) or even basic impurities in solvents can trigger rapid decomposition.[1][2] | 1. Rigorously Purify Reagents: Ensure all starting materials, solvents, and inert gases are free from basic or nucleophilic impurities. 2. Use Non-Nucleophilic Bases: If a base is essential, opt for a sterically hindered, non-nucleophilic base (e.g., proton sponge, DBU in specific cases, or hindered trialkylamines). 3. Lower Reaction Temperature: Reducing the temperature can significantly slow the rate of decomposition relative to the desired reaction. |
| Formation of Fluoroform (CHF₃) detected by NMR or Mass Spec. | Haloform-Type Reaction Cleavage: This is a definitive sign of decomposition. A nucleophile (like hydroxide, OH⁻) attacks the carbonyl carbon, leading to cleavage and the formation of a perfluorinated carboxylate and the fluoroform anion, which then abstracts a proton.[3][8] | 1. Eliminate Nucleophilic Water/Hydroxide: Use rigorously dried solvents and reagents. Reactions should be run under a dry, inert atmosphere (N₂ or Ar). 2. Buffer the Reaction: If proton sources are unavoidable, consider a weakly acidic buffer to neutralize any incidental base formation. 3. Re-evaluate Reagent Choice: If using reagents like NaOH or KOH, switch to a non-hydroxide base source if possible. |
| Reaction is exothermic and produces gas upon adding a reagent. | Incompatible Reagent Interaction: this compound reacts exothermically and can liberate flammable gases (like H₂) when mixed with many acids, bases, or reducing agents (e.g., hydrides, alkali metals).[1][2] | 1. Slow, Controlled Addition: Add reagents dropwise at a low temperature (e.g., 0 °C or below) with efficient stirring to dissipate heat. 2. Check Reagent Compatibility: Consult safety data sheets before mixing. Avoid direct contact with strong reducing agents, peroxides, and certain acids like nitric acid.[1] |
| Complex mixture of unidentified fluorinated byproducts. | Multiple Decomposition Pathways: This can occur under harsh conditions (e.g., high heat) or in the presence of complex reagent mixtures where both nucleophilic attack and other side reactions are possible. | 1. Simplify the System: Reduce the number of components in the reaction if possible. 2. Stepwise Addition: Introduce reagents sequentially rather than all at once to avoid undesirable cross-reactivity. 3. Analytical Monitoring: Use in-situ monitoring (e.g., reaction calorimetry, IR) or frequent small-scale sampling (TLC, LC-MS, ¹⁹F NMR) to identify the point of decomposition. |
Section 3: Mechanism Deep Dive - The Haloform-Type Decomposition Pathway
Understanding the mechanism of decomposition is critical for designing robust experimental protocols. The primary pathway is analogous to the classic haloform reaction.[8][9]
The extreme electron-withdrawing effect of the fourteen fluorine atoms makes the carbonyl carbon highly electrophilic.
-
Nucleophilic Attack: A nucleophile (Nu⁻), commonly a hydroxide ion (OH⁻), attacks the carbonyl carbon.[9]
-
Tetrahedral Intermediate Formation: This forms an unstable tetrahedral intermediate.
-
Cleavage: The intermediate collapses. Instead of the nucleophile being ejected, the carbon-carbon bond cleaves, ejecting a highly stabilized heptafluoroisopropyl carbanion (⁻C(CF₃)₂CF₃). This is a good leaving group due to the inductive effect of the fluorine atoms.[10]
-
Protonation: The carbanion is a strong base and will abstract a proton from the solvent or any available acid to form fluoroform (CHF₃) and the corresponding perfluorinated carboxylate salt.[8]
Section 4: Preventative Protocols & Best Practices
Proactive measures are the best defense against decomposition. Follow this workflow to set up your reactions for success.
Protocol 1: Rigorous Reagent and Solvent Preparation
-
Solvent Purification:
-
Use anhydrous grade aprotic solvents (e.g., Dichloromethane, THF, Toluene, Diethyl Ether).
-
If not using a sealed new bottle, dry solvents using an appropriate method (e.g., passing through an activated alumina column or distillation from a drying agent like CaH₂ or Na/benzophenone).
-
Rationale: Water is a nucleophile and a source of hydroxide ions in the presence of a base, directly initiating decomposition.
-
-
Reagent Purification:
-
Ensure all reagents, especially amines or other nucleophiles, are pure and dry. Distill liquid reagents if necessary.
-
Remove any trace basic impurities from starting materials. For solid reagents, consider recrystallization.
-
Rationale: Even catalytic amounts of strong nucleophiles or bases can lead to significant decomposition over the course of a reaction.
-
-
Inert Atmosphere:
-
Assemble all glassware and dry thoroughly in an oven ( >100 °C) before use.
-
Cool glassware under a stream of dry nitrogen or argon.
-
Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.
-
Rationale: Prevents atmospheric moisture from entering the reaction.
-
Experimental Workflow Diagram
References
- 1. Bis(perfluorisopropyl) ketone | C7F14O | CID 69941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Haloform Reaction (Chapter 57) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Haloform Reaction [organic-chemistry.org]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Haloform reaction - Wikipedia [en.wikipedia.org]
- 9. Haloform Reaction | Definition, Mechanism & Examples - Lesson | Study.com [study.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Managing the Reactivity of Bis(perfluoroisopropyl)ketone
Welcome to the technical support center for bis(perfluoroisopropyl)ketone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the handling and reactivity of this highly versatile fluorinated building block. Our aim is to combine established scientific principles with practical, field-proven insights to ensure the success and safety of your experiments.
Introduction to this compound
This compound, also known as 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one, is a highly electrophilic ketone.[1] The presence of fourteen fluorine atoms significantly withdraws electron density from the carbonyl carbon, making it exceptionally susceptible to nucleophilic attack.[2][3] This heightened reactivity is the key to its utility in synthesizing complex fluorinated molecules, particularly derivatives of hexafluoroisopropanol (HFIP), which are of great interest in medicinal chemistry.[4][5] However, this reactivity also necessitates careful management in the laboratory.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇F₁₄O | [1][6] |
| Molecular Weight | 366.05 g/mol | [1][6] |
| Appearance | Colorless to yellow liquid | [1] |
| Boiling Point | 71-72 °C | [6] |
| Density | 1.66 g/mL | [6] |
| CAS Number | 813-44-5 | [7] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so much more reactive than a non-fluorinated ketone like acetone?
A1: The exceptional reactivity of this compound stems from the strong inductive effect of the numerous fluorine atoms. Fluorine is the most electronegative element, and its presence throughout the isopropyl groups pulls electron density away from the central carbonyl carbon. This creates a highly electron-deficient (electrophilic) center, making it a prime target for attack by electron-rich nucleophiles.[2][3] In contrast, the alkyl groups in acetone are electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon.
Q2: What are the primary hazards associated with this compound?
A2: this compound is harmful if swallowed or inhaled, and it can cause skin and serious eye irritation.[1] It is also reactive with a range of common laboratory chemicals. Specifically, it can react exothermically with acids and bases, potentially liberating heat and flammable gases.[1][7] It is incompatible with reducing agents (like hydrides), alkali metals, isocyanates, aldehydes, cyanides, peroxides, and anhydrides.[1][7]
Q3: How should I properly store this compound?
A3: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Refrigeration is often recommended for long-term storage to minimize any potential degradation.
Q4: Can I use common solvents with this compound?
A4: Yes, aprotic solvents like acetonitrile, tetrahydrofuran (THF), and diethyl ether are generally suitable for reactions involving this compound. However, it is crucial to ensure these solvents are anhydrous, as the ketone can react with water, especially under acidic or basic conditions. Protic solvents like alcohols can act as nucleophiles and should be avoided unless they are intended reactants.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield in a nucleophilic addition reaction. | 1. Inactive Nucleophile: The chosen nucleophile may not be strong enough to react efficiently. 2. Steric Hindrance: The nucleophile or substrate may be too bulky, preventing approach to the carbonyl carbon. 3. Presence of Water: Trace amounts of water can consume the nucleophile or react with the ketone. | 1. Activate the Nucleophile: If using a weak nucleophile, consider converting it to a more reactive form (e.g., deprotonating an alcohol to an alkoxide). 2. Adjust Reaction Conditions: Increase the reaction temperature or use a less sterically hindered nucleophile if possible. 3. Ensure Anhydrous Conditions: Use freshly dried solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of multiple unexpected byproducts. | 1. Side Reactions: The nucleophile may be reacting with other functional groups on your substrate. 2. Degradation of Reactants or Products: The reaction conditions (e.g., high temperature, presence of acid/base) may be too harsh. 3. Reaction with Solvent: The solvent may be participating in the reaction. | 1. Use Protecting Groups: Temporarily protect other reactive functional groups on your substrate.[8] 2. Milder Conditions: Attempt the reaction at a lower temperature or with a less reactive catalyst. 3. Choose an Inert Solvent: Select a solvent that is known to be unreactive under your chosen reaction conditions. |
| Reaction is proceeding very slowly. | 1. Insufficient Activation of the Ketone: While highly reactive, some nucleophiles may still require catalysis. 2. Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature. | 1. Acid Catalysis: For neutral nucleophiles, adding a catalytic amount of a non-nucleophilic acid can protonate the carbonyl oxygen, further increasing the electrophilicity of the carbon.[2] 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for any byproduct formation. |
Experimental Protocol: Synthesis of a Hexafluoroisopropanol Derivative via Grignard Reaction
This protocol details the nucleophilic addition of a Grignard reagent to this compound to form a tertiary alcohol, a common scaffold in drug discovery.
Causality and Self-Validation
The success of this reaction hinges on the potent nucleophilicity of the Grignard reagent and the high electrophilicity of the fluorinated ketone.[9][10] The protocol is designed to be self-validating by including in-process checks, such as monitoring the consumption of starting materials via Thin Layer Chromatography (TLC) and confirming product formation through spectroscopic analysis.
Workflow Diagram
Caption: Workflow for Grignard addition to this compound.
Step-by-Step Methodology
-
Preparation of Reaction Apparatus:
-
Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet.
-
Thoroughly dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of inert gas.
-
-
Reaction Setup:
-
Charge the reaction flask with the Grignard reagent (e.g., 1.1 equivalents of Phenylmagnesium bromide in THF).
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
-
Nucleophilic Addition:
-
Cool the flask containing the Grignard reagent to 0°C using an ice bath.
-
Slowly add the solution of this compound dropwise from the dropping funnel to the stirred Grignard reagent over 30-60 minutes. Maintain the internal temperature below 5°C.
-
Rationale: A slow, controlled addition at low temperature is crucial to manage the exothermic nature of the reaction and prevent side reactions.
-
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC, observing the disappearance of the ketone starting material.
-
-
Quenching:
-
Cool the reaction mixture back to 0°C.
-
Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction and any unreacted Grignard reagent.
-
Rationale: Saturated ammonium chloride is a mild acid source that protonates the resulting alkoxide to form the desired alcohol without causing degradation of the acid-sensitive product.
-
-
-
Workup and Extraction:
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification and Analysis:
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the final product by NMR, IR, and mass spectrometry to confirm its structure and purity.
-
Reaction Mechanism Diagram
Caption: Mechanism of Grignard nucleophilic addition to a ketone.
References
- 1. Bis(perfluorisopropyl) ketone | C7F14O | CID 69941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. "Synthesis of Derivatives of Hexafluoroisopropanol" by Meshal Alghamdi [egrove.olemiss.edu]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. BIS(HEPTAFLUOROISOPROPYL)KETONE | 813-44-5 [chemicalbook.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Challenges of Working with Highly Fluorinated Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I've seen firsthand how the unique properties of highly fluorinated compounds can present significant hurdles in the lab. The very characteristics that make these molecules invaluable in pharmaceuticals and materials science—such as enhanced metabolic stability, unique binding interactions, and altered lipophilicity—are also the source of challenges in their synthesis, purification, and analysis.
This guide is structured to provide direct, actionable answers to common problems. We will move from synthesis and reactivity to purification and analysis, concluding with critical safety protocols. My goal is not just to provide steps but to explain the underlying chemical principles, empowering you to troubleshoot effectively and innovate confidently.
Section 1: Synthesis & Reactivity Troubleshooting
The introduction of fluorine can dramatically alter the reactivity of a molecule. Many fluorinating agents are highly reactive and require specialized handling.[1] This section addresses common stumbling blocks in fluorination reactions.
Q1: My deoxyfluorination reaction using DAST (or Deoxo-Fluor) is giving a low yield and multiple side products. What's going wrong?
Answer: This is a classic issue often rooted in reagent stability, reaction temperature, or substrate sensitivity. Deoxyfluorination is a powerful tool but can be sensitive.
Causality & Troubleshooting Steps:
-
Reagent Quality is Paramount:
-
The Problem: Reagents like DAST and Deoxo-Fluor are notoriously moisture-sensitive and can degrade over time, losing their efficacy.[2] Thermal instability is also a concern; DAST, in particular, can decompose, sometimes explosively, at elevated temperatures.[1][3]
-
The Solution: Always use a fresh bottle of the reagent or one that has been properly stored under an inert atmosphere. If you suspect degradation, it's often more cost-effective to start with fresh reagent than to troubleshoot a failing reaction.
-
-
Temperature Control is Critical:
-
The Problem: Many side reactions, especially E2 elimination to form alkenes, are favored at higher temperatures.[2] Conversely, some sterically hindered alcohols require heating to react at a reasonable rate.[2]
-
The Solution: Start the reaction at a low temperature (e.g., -78 °C) and add the fluorinating agent slowly. After the addition is complete, allow the reaction to warm gradually to room temperature. Monitor the reaction by TLC or LC-MS to find the optimal temperature that promotes fluorination without significant decomposition or elimination.[4]
-
-
Solvent Choice Matters:
-
The Problem: The solvent must be anhydrous and compatible with the highly reactive fluorinating agent. Common choices include dichloromethane (DCM), chloroform, or toluene.[2] Some electrophilic reagents can react exothermically with solvents like DMF or DMSO.[5]
-
The Solution: Ensure your solvent is rigorously dried. For sensitive substrates, consider less-coordinating solvents that won't promote side reactions.
-
Workflow: Troubleshooting Low-Yield Deoxyfluorination Here is a logical workflow to diagnose the issue systematically.
Caption: A decision tree for troubleshooting low-yield deoxyfluorination reactions.
Q2: I'm attempting an SNAr fluorination with KF, but the reaction is stalled. How can I improve it?
Answer: The key to a successful SNAr fluorination is maximizing the nucleophilicity of the fluoride ion, which is notoriously difficult due to its high charge density and strong solvation.
Causality & Troubleshooting Steps:
-
Fluoride Source Activation:
-
The Problem: Potassium fluoride (KF) is hygroscopic, and trace amounts of water will hydrate the fluoride ion, crippling its nucleophilicity. The lattice energy of the KF crystal also needs to be overcome.
-
The Solution: Use spray-dried KF or dry it rigorously by heating under a high vacuum before use. The addition of a phase-transfer catalyst (e.g., 18-crown-6, tetrabutylammonium bromide) is crucial. These catalysts complex the potassium ion, liberating a "naked," highly reactive fluoride anion.
-
-
Solvent is Everything:
-
The Problem: Protic solvents (like alcohols or water) will hydrogen-bond with the fluoride ion, reducing its reactivity.
-
The Solution: Use a high-boiling, polar aprotic solvent such as DMF, DMSO, or sulfolane. These solvents effectively solvate the cation but not the fluoride anion, enhancing its nucleophilicity.[5]
-
-
Elevated Temperatures:
-
The Problem: SNAr reactions with fluoride often have a high activation energy.
-
The Solution: These reactions frequently require heating, often to temperatures above 100 °C, to proceed at a practical rate.[5]
-
Section 2: Purification & Separation Hurdles
Highly fluorinated compounds often exhibit unique solubility profiles, being both hydrophobic and lipophobic. This can make standard purification techniques like silica gel chromatography challenging.
Q3: My highly fluorinated compound is insoluble in common organic solvents. How can I purify it?
Answer: This is a common challenge that stems from the unique nature of the C-F bond. When a molecule has a high fluorine content, it may not readily dissolve in hydrocarbon-based (lipophilic) or polar (hydrophilic) solvents. This necessitates specialized techniques.
The "Fluorous Phase" Concept:
The solution lies in exploiting "fluorous-fluorous" interactions. Highly fluorinated molecules prefer to associate with other fluorinated molecules. This principle gives rise to the "fluorous phase," which is a liquid phase distinct from both aqueous and common organic phases.[6]
Primary Solution: Fluorous Solid-Phase Extraction (F-SPE)
F-SPE is a powerful technique for purifying compounds that have a "fluorous tag"—a perfluoroalkyl chain (e.g., -C8F17).[7][8]
Protocol: General Fluorous Solid-Phase Extraction (F-SPE)
-
Cartridge Selection: Choose a fluorous silica gel cartridge. The mass of the fluorous silica should be about 10-20 times the mass of your crude sample.[7]
-
Conditioning: Condition the cartridge by washing it with a "fluorophilic" solvent (e.g., methanol or THF), followed by a "fluorophobic" wash solvent (e.g., 80:20 MeOH/H₂O).[6][9]
-
Sample Loading: Dissolve your crude reaction mixture in a minimal amount of the loading solvent (often the fluorophobic wash solvent) and load it onto the cartridge.[8]
-
Fluorophobic Wash: Elute the cartridge with the fluorophobic solvent (e.g., 80:20 MeOH/H₂O). Non-fluorous compounds (unreacted starting materials, organic byproducts) will wash through while your fluorous-tagged compound is retained.[8][9]
-
Fluorophilic Elution: Switch to a fluorophilic solvent (e.g., pure methanol or THF) to elute your desired, purified fluorous compound.[7][9]
Caption: A simplified workflow for purification using Fluorous Solid-Phase Extraction (F-SPE).
Solubility Data for a Model Perfluoroalkyl Substance (PFOS)
The solubility of fluorinated compounds varies greatly with the solvent. Polar solvents tend to be more effective, but the specific structure of the compound is key.
| Solvent | Dielectric Constant | PFOS Solubility (g/L) | Reference |
| Methanol | 32.7 | 37.1 | [10] |
| Acetonitrile | 37.5 | 12.0 | [10] |
| Ethanol | 24.5 | ~7.0 | [10] |
| Acetone | 20.7 | Varies | [10] |
| n-Octanol | 10.3 | 0.11 | [10] |
Note: Data is for PFOS and serves as a representative example. Solubility for other fluorinated compounds will vary.
Section 3: Analytical & Characterization Issues
The presence of fluorine (19F), a spin I=1/2 nucleus with 100% natural abundance, makes 19F NMR a uniquely powerful characterization tool.[11][12] However, it also introduces complexities.
Q4: My 19F NMR spectrum is very complex with wide multiplets. How do I interpret it?
Answer: The complexity arises from two main factors: a wide chemical shift range and large coupling constants, often over multiple bonds.
Causality & Interpretation Strategy:
-
Wide Chemical Shift Range:
-
The Principle: The chemical shift of a 19F nucleus is extremely sensitive to its electronic environment. This leads to a very wide spectral window (~800 ppm), which is a major advantage as it minimizes signal overlap, even in complex molecules.[12][13]
-
The Strategy: Use the chemical shift to get an initial idea of the fluorine's environment. For example, CF₃ groups typically appear around -50 to -70 ppm, while a CH₂F group is found further upfield around -200 to -220 ppm (relative to CFCl₃).[12]
-
-
Large J-Couplings:
-
The Principle: 19F nuclei couple strongly not only to adjacent nuclei (2J, 3J) but also through four or even five bonds (4J, 5J).[12] Both homonuclear (F-F) and heteronuclear (F-H) couplings are common and typically much larger than H-H couplings.[12][13] Geminal F-F couplings can be 250-300 Hz.[12]
-
The Strategy:
-
Start with 1H-decoupled 19F NMR: This experiment simplifies the spectrum by removing all F-H couplings, leaving only the F-F couplings. This helps to identify which fluorine atoms are coupled to each other.
-
Analyze 2D Spectra: For complex molecules, 2D NMR experiments are invaluable. A 19F-1H HETCOR (or HMQC/HSQC) spectrum will show correlations between fluorine and proton nuclei, helping you assign which protons are coupled to which fluorines.[14][15] A 19F-13C HMBC can reveal long-range correlations.[14]
-
Consult Tables: Use reference tables of typical 19F-19F and 19F-1H coupling constants to help assign the observed splitting patterns.[16]
-
-
Q5: I'm analyzing my fluorinated compound by LC-MS, but the sensitivity is poor and I suspect decomposition. What should I check?
Answer: While mass spectrometry is a workhorse, highly fluorinated compounds can behave differently from their hydrocarbon analogs in the source and analyzer.
Causality & Troubleshooting Steps:
-
Ionization Efficiency:
-
The Problem: The high electronegativity of fluorine can suppress protonation in positive-ion ESI, leading to poor signal intensity. Some fluorinated compounds may not ionize well under standard conditions.[17][18]
-
The Solution:
-
Switch to Negative Ion Mode: Many fluorinated compounds, especially those with acidic groups, ionize much more effectively in negative ion mode.
-
Try Different Ionization Sources: If ESI fails, consider Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), which may be more suitable for less polar fluorinated molecules.
-
-
-
In-Source Fragmentation:
-
The Problem: The C-F bond is strong, but other bonds in the molecule might be weakened. In some cases, fragmentation can occur in the MS source, especially at higher voltages, leading to a loss of the molecular ion.
-
The Solution: Optimize the source parameters. Systematically reduce the fragmentor/capillary voltages to minimize in-source fragmentation and maximize the intensity of the molecular ion peak.
-
-
Chromatography Issues:
-
The Problem: Poor peak shape on a standard C18 column can be an issue due to the lipophobic nature of highly fluorinated compounds. This leads to broad peaks and low sensitivity.
-
The Solution: Consider using a specialized column with a fluorous stationary phase for better peak shape and retention. Alternatively, adjust your mobile phase. Using methanol instead of acetonitrile can sometimes improve peak shape for certain PFAS compounds.[10]
-
Section 4: Safety & Handling Protocols
Many fluorinating agents are highly reactive, toxic, and corrosive.[1][19] Safe handling is not just recommended; it is mandatory.
Q6: What are the absolute essential safety precautions when working with reagents like DAST and Selectfluor?
Answer: Both reagents present significant but different hazards. A thorough understanding of their specific risks is the foundation of safe practice.[20]
General Precautions for All Fluorinating Agents:
-
Engineered Controls: All work must be performed in a properly functioning chemical fume hood.[20] For particularly hazardous or moisture-sensitive reagents, a glove box is recommended.[20]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are the minimum requirement. A face shield worn over goggles is required when there is a significant risk of splashing.[20]
-
Hand Protection: Use gloves specifically rated for the chemicals and solvents you are using. Double-gloving is recommended.[20]
-
Body Protection: A flame-resistant lab coat is essential.[20]
-
Specific Hazards & Handling Procedures:
| Reagent | Key Hazards | Handling & Quenching Protocol |
| DAST | Violent Decomposition: Can decompose explosively if heated above ~90°C.[3] HF Generation: Reacts violently with water to produce highly toxic and corrosive Hydrogen Fluoride (HF).[21][22] Corrosive: Causes severe burns upon contact.[21] | Handling: Store in a cool, dry place under an inert atmosphere. Use plastic or Teflon-lined equipment where possible, as HF etches glass.[22] Quenching: Cool the reaction mixture to 0 °C. Slowly and carefully add the mixture to a stirred, cooled solution of saturated sodium bicarbonate. CAUTION: This is exothermic and releases gas.[20] |
| Selectfluor | Strong Oxidizer: Can react exothermically or violently with reducing agents or combustible materials.[5] Toxic: Harmful if swallowed or inhaled.[23] Irritant: Causes skin and eye irritation.[23] | Handling: Store away from combustible materials. Avoid creating dust.[23] Quenching: Can typically be quenched by adding it to an aqueous solution of a mild reducing agent like sodium bisulfite, followed by neutralization. |
In Case of Exposure:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. For any reagent that can generate HF (like DAST), apply 2.5% calcium gluconate gel to the affected area after flushing. Seek immediate medical attention. [20][24]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [20][24]
Q7: How should I dispose of fluorinated chemical waste?
Answer: Disposal of fluorinated waste, particularly persistent compounds like Per- and Polyfluoroalkyl Substances (PFAS), is a significant environmental challenge and is subject to strict regulations.[25][26]
-
Segregate Waste Streams: Never mix fluorinated waste with other organic or halogenated waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.[20]
-
Labeling: Clearly label all waste containers with the full chemical names and associated hazards.
-
High-Temperature Incineration: For many organic fluorinated compounds, the preferred disposal method is high-temperature incineration (typically >1000 °C) at a specialized hazardous waste facility.[26][27] The high stability of the C-F bond requires extreme temperatures to ensure complete destruction and prevent the formation of smaller, still-problematic fluorinated byproducts.[26][27]
-
Landfill (Hazardous Waste): In some cases, waste may be sent to a designated hazardous waste landfill, which has extensive controls to prevent environmental contamination.[25]
-
Consult Your EHS Office: Always consult your institution's EHS department for specific disposal protocols. They will have the most current information on local, state, and federal regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. silicycle.com [silicycle.com]
- 7. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. 19Flourine NMR [chem.ch.huji.ac.il]
- 14. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. 19 f chemical shifts and coupling constants | DOCX [slideshare.net]
- 17. Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment - ProQuest [proquest.com]
- 18. researchgate.net [researchgate.net]
- 19. chimia.ch [chimia.ch]
- 20. benchchem.com [benchchem.com]
- 21. fishersci.com [fishersci.com]
- 22. Simpler fluorine chemistry [soci.org]
- 23. molcore.com [molcore.com]
- 24. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 25. mcfenvironmental.com [mcfenvironmental.com]
- 26. epa.gov [epa.gov]
- 27. eurofinsus.com [eurofinsus.com]
Validation & Comparative
A Senior Application Scientist's Guide to 19F NMR Analysis of Reactions Involving Bis(perfluoroisopropyl)ketone
For researchers, medicinal chemists, and professionals in drug development, the precise monitoring of chemical transformations is paramount. The introduction of fluorine atoms into molecular scaffolds can dramatically alter their physicochemical and biological properties, making the analytical techniques to track these modifications essential. Among these, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool due to its high sensitivity and the vast chemical shift dispersion of the ¹⁹F nucleus.[1]
This guide provides an in-depth technical comparison of the use of ¹⁹F NMR for analyzing reactions involving Bis(perfluoroisopropyl)ketone, a highly electrophilic and versatile reagent. We will explore the causality behind experimental choices, present comparative data with alternative reagents, and provide actionable protocols to empower your research.
The Unique Power of ¹⁹F NMR in Fluorine Chemistry
The ¹⁹F nucleus is an ideal probe for NMR spectroscopy for several key reasons:
-
100% Natural Abundance: Unlike ¹³C, the ¹⁹F isotope is the only naturally occurring isotope of fluorine, eliminating the need for expensive isotopic labeling.
-
High Gyromagnetic Ratio: This results in a high resonance frequency and sensitivity, approaching that of ¹H NMR.
-
Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of over 400 ppm, significantly reducing signal overlap and allowing for the clear resolution of structurally similar fluorinated species.[2]
-
Sensitivity to the Local Environment: The ¹⁹F chemical shift is exquisitely sensitive to changes in the electronic environment, providing detailed information about molecular structure, conformation, and intermolecular interactions.[3]
These properties make ¹⁹F NMR an indispensable technique for real-time reaction monitoring, allowing for the elucidation of reaction mechanisms, determination of kinetic parameters, and accurate quantification of reactants, intermediates, and products.[4][5]
This compound: A Highly Electrophilic Reagent
This compound, also known as perfluoroisopropyl ketone, is a non-flammable liquid with the chemical formula ((CF₃)₂CF)₂C=O. The electron-withdrawing nature of the two perfluoroisopropyl groups renders the carbonyl carbon exceptionally electrophilic, making it highly reactive towards a wide range of nucleophiles. This reactivity is the basis for its utility in various chemical transformations.
One of the key applications of this compound is its reaction with water to form a stable hydrate, 1,1,1,3,3,3-hexafluoro-2,2-propanediol. This hydrate itself can act as a precursor for various reactions. The high stability of the gem-diol is attributed to the strong electron-withdrawing effects of the perfluoroisopropyl groups.
¹⁹F NMR Analysis of Reactions with this compound
Monitoring the reactions of this compound using ¹⁹F NMR provides a clear window into the transformation process. The distinct signals of the fluorine nuclei in the starting material, intermediates, and products allow for unambiguous tracking of the reaction progress.
Hypothetical ¹⁹F NMR Spectra
Upon reaction with a nucleophile at the carbonyl carbon, the hybridization of the central carbon changes from sp² to sp³, leading to a significant change in the electronic environment of the perfluoroisopropyl groups. This will, in turn, cause a substantial shift in the ¹⁹F NMR signals, providing a clear indication of product formation.
Comparison with Alternative Reagents
While this compound is a potent electrophile, other reagents can be employed for similar transformations, particularly for the synthesis of gem-difluoromethylene compounds from ketones. A prominent alternative is Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).
| Feature | This compound | Deoxo-Fluor® |
| Reagent Type | Highly electrophilic ketone | Deoxofluorinating agent |
| Reaction | Nucleophilic addition to the carbonyl | Conversion of C=O to CF₂ |
| Mechanism | Formation of a tetrahedral intermediate | Complex mechanism involving SF₃ intermediates |
| Substrate Scope | Reacts with a wide range of nucleophiles | Primarily used for deoxofluorination of aldehydes and ketones |
| Byproducts | Typically forms stable adducts | Can generate HF and other corrosive byproducts |
| Thermal Stability | Generally stable | More thermally stable than DAST (Diethylaminosulfur trifluoride)[6][7] |
Experimental Data Comparison (Hypothetical)
To illustrate the utility of ¹⁹F NMR in comparing these reagents, consider the conversion of a generic ketone (R₂C=O) to a gem-difluoro compound (R₂CF₂).
| Parameter | Reaction with Deoxo-Fluor® |
| Starting Ketone ¹⁹F NMR Signal | (No fluorine present) |
| Product (R₂CF₂) ¹⁹F NMR Signal | Characteristic singlet or multiplet for the CF₂ group |
| Reaction Monitoring by ¹⁹F NMR | Appearance of the product CF₂ signal and disappearance of Deoxo-Fluor® signals |
| Quantitative Analysis | Integration of the product signal against an internal standard |
The choice between this compound and an alternative like Deoxo-Fluor® will depend on the specific synthetic goal. If the aim is to form a stable adduct or a gem-diol, this compound is the reagent of choice. For the direct conversion of a carbonyl to a gem-difluoro group, Deoxo-Fluor® is a more direct and commonly used reagent.[8][9]
Experimental Protocols
General Protocol for ¹⁹F NMR Reaction Monitoring
A well-defined protocol is crucial for obtaining reliable and reproducible data from ¹⁹F NMR reaction monitoring.
Workflow for ¹⁹F NMR Reaction Monitoring
References
- 1. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. colorado.edu [colorado.edu]
- 3. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. magritek.com [magritek.com]
- 6. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
- 7. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 8. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
GC-MS analysis of Bis(perfluoroisopropyl)ketone reaction products
An In-Depth Technical Guide to the GC-MS Analysis of Bis(perfluoroisopropyl)ketone and its Reaction Products
Authored by a Senior Application Scientist
For researchers, chemists, and professionals in drug development, the analysis of highly fluorinated compounds presents unique challenges. This compound, also known as bis(heptafluoroisopropyl)ketone, is a structurally distinct molecule whose reactivity and analytical behavior are governed by its dense fluorination.[1][2][3] This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of this ketone and its potential reaction products, grounded in established principles and field-proven insights. We will explore not just the "how" but the critical "why" behind experimental choices, compare GC-MS to viable alternatives, and provide self-validating protocols to ensure data integrity.
Understanding the Analyte: this compound
This compound (C₇F₁₄O) is a liquid at room temperature with a boiling point of approximately 71-72°C.[1] Its chemical structure, featuring a central carbonyl group flanked by two bulky, electron-withdrawing heptafluoroisopropyl groups, dictates its physical properties and chemical reactivity.
Key Properties and Handling Considerations:
-
Appearance: Colorless liquid[1]
-
Reactivity: The molecule is reactive with strong acids and bases. Ketones, in general, can react with reducing agents to produce flammable hydrogen gas and heat.[1][2][3] It is incompatible with isocyanates, aldehydes, peroxides, and anhydrides.[1][2]
-
Safety: This compound is harmful if swallowed or inhaled and causes skin and eye irritation.[2][5] Handling should be performed in a well-ventilated area using appropriate personal protective equipment (PPE), including chemical-resistant gloves and full-face respirators.[2][5]
The analysis of this ketone is often not in isolation but in the context of a reaction mixture. Due to the strong electron-withdrawing nature of the perfluoroalkyl groups, the carbonyl carbon is highly electrophilic, making it a target for nucleophilic attack. A common hypothetical reaction could be its reduction to form 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-ol. Understanding the products of such reactions is critical for process optimization and quality control.
The Premier Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds like this compound and many of its derivatives, GC-MS is the analytical method of choice. It offers robust separation and definitive identification. However, the analysis of highly fluorinated substances requires special consideration.
Causality Behind Methodological Choices:
The primary challenge in the mass spectrometry of perfluorinated compounds is that standard Electron Ionization (EI) often leads to extensive fragmentation, with a molecular ion that is either weak or entirely absent.[6] This makes confident identification of unknown reaction products difficult. Therefore, a multi-faceted approach employing both hard and soft ionization techniques is scientifically rigorous.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to provide confident identification of the parent ketone and potential reaction products, such as its corresponding alcohol.
1. Sample Preparation:
-
Objective: To prepare the sample in a suitable solvent at a concentration appropriate for GC-MS analysis without causing degradation.
-
Procedure:
-
Create a stock solution of the reaction mixture by diluting it 1:100 in a high-purity solvent like ethyl acetate or hexane.
-
For quantitative analysis, add an appropriate internal standard (e.g., a fluorinated compound not expected in the sample).
-
For products containing active hydrogens (e.g., alcohols): Derivatization is often necessary to improve thermal stability and chromatographic peak shape. A silylation agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is highly effective.[7][8]
-
To 100 µL of the diluted sample, add 100 µL of BSTFA.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before analysis.
-
-
2. GC-MS Instrumentation and Parameters:
-
Rationale: The parameters are chosen to ensure efficient volatilization, optimal separation on the column, and sensitive detection by the mass spectrometer. A semi-polar column like a DB-624 is often a good starting point for separating various fluorinated compounds.[9]
| Parameter | Setting | Justification |
| Injector | Split/Splitless, 250°C | Ensures rapid volatilization of analytes. A split injection (e.g., 50:1) prevents column overloading for concentrated samples. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., 5% Phenyl Methylpolysiloxane) | A standard non-polar column provides good separation for volatile compounds based on boiling point. |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Inert carrier gas providing optimal chromatographic efficiency. |
| Oven Program | 40°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 min | This temperature program separates volatile components at the beginning and elutes higher-boiling products effectively. |
| MS Ion Source | Electron Ionization (EI) & Chemical Ionization (CI) | Two separate injections are required. EI provides fragmentation for library matching, while CI provides molecular weight information.[6][10] |
| EI Energy | 70 eV | Standard energy for reproducible fragmentation and library searching. |
| CI Reagent Gas | Methane or Isobutane | Provides soft ionization to generate a prominent pseudo-molecular ion ([M+H]⁺). |
| Source Temp. | 230°C (EI), 200°C (CI) | Standard temperatures to balance ionization efficiency and prevent thermal degradation. |
| Mass Range | 50 - 500 m/z | Captures the expected mass range of the parent ketone, its fragments, and potential products. |
Visualizing the Workflow
The following diagram outlines the logical flow of the analytical process, from sample receipt to final data interpretation.
Caption: Logical workflow for GC-MS analysis.
Interpreting the Data
The combination of EI and CI data provides a self-validating system for identification.
-
EI Analysis: The fragmentation pattern of this compound is expected to show characteristic losses of perfluoroalkyl fragments. Common ions for per- and polyfluoroalkyl substances (PFAS) include m/z 69 (CF₃⁺), 119 (C₂F₅⁺), and 169 (C₃F₇⁺).[11] The pattern serves as a fingerprint for identification against spectral libraries.
-
CI Analysis: This analysis should yield a strong signal for the pseudo-molecular ion. For the parent ketone (MW=366), this would be an ion at m/z 367 ([M+H]⁺). For its reduced alcohol product (MW=368), it would be m/z 369. This definitively confirms the molecular weight of the compound, overcoming the primary weakness of EI.
Hypothetical Data Summary:
| Compound | Retention Time (min) | Ionization Mode | Key Ions (m/z) | Interpretation |
| This compound | 8.5 | EI | 347, 297, 169, 69 | Fragmentation pattern consistent with parent structure. [M-F]⁺, loss of CF₃, etc. |
| This compound | 8.5 | CI | 367 | Confirms Molecular Weight of 366 g/mol . |
| Reduced Alcohol Product | 9.2 | EI | 349, 299, 169, 69 | Fragmentation pattern suggests an alcohol structure. |
| Reduced Alcohol Product | 9.2 | CI | 369 | Confirms Molecular Weight of 368 g/mol . |
Comparison with Alternative Analytical Methods
While GC-MS is a powerful tool, other techniques offer complementary information or may be better suited for specific analytical goals.
| Technique | Primary Application | Advantages | Disadvantages |
| GC-MS | Separation and identification of volatile and semi-volatile reaction components. | Excellent sensitivity and specificity; vast spectral libraries (for EI); robust and widely available. | May require derivatization for polar products; molecular ion can be absent in EI mode.[6] |
| LC-MS | Analysis of non-volatile, polar, or thermally labile reaction products. | Handles a wide range of polarities without derivatization; soft ionization is standard. | Not suitable for highly volatile analytes like the parent ketone; matrix effects can be more pronounced.[9][10] |
| ¹⁹F NMR | Structural elucidation of novel, purified fluorinated compounds. | Provides unambiguous structural information about the fluorine environment; non-destructive.[12][13] | Not a separation technique (requires pure sample); significantly lower sensitivity than MS; not suitable for trace analysis. |
| GCxGC-TOFMS | Analysis of highly complex reaction mixtures with many isomers or byproducts. | Vastly superior separating power compared to 1D GC; provides structured chromatograms.[14] | More complex instrumentation and data analysis; may not be necessary for simple reaction mixtures. |
Decision Logic Diagram
This diagram helps in choosing the most appropriate analytical technique based on the primary research question.
Caption: Decision tree for analytical method selection.
Conclusion
The successful analysis of this compound and its reaction products hinges on a methodically sound approach. GC-MS stands out as the primary tool due to its ability to separate and identify volatile fluorinated compounds with high sensitivity. The key to trustworthy results lies in a dual-analysis approach, using Electron Ionization for its rich, library-searchable fragmentation data and Chemical Ionization to confidently establish the molecular weight of each component. By complementing this core technique with alternatives like LC-MS for polar products or ¹⁹F NMR for structural elucidation of novel compounds, researchers can build a complete and accurate profile of their chemical reactions. This integrated analytical strategy ensures that experimental choices are not just procedural but are driven by scientific logic, leading to robust and defensible data.
References
- 1. echemi.com [echemi.com]
- 2. Bis(perfluorisopropyl) ketone | C7F14O | CID 69941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BIS(HEPTAFLUOROISOPROPYL)KETONE | 813-44-5 [chemicalbook.com]
- 4. BIS(HEPTAFLUOROISOPROPYL)KETONE synthesis - chemicalbook [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 7. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 13. scispace.com [scispace.com]
- 14. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Characterization of Compounds Synthesized from Bis(perfluoroisopropyl)ketone
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties imparted by fluorine—enhanced metabolic stability, increased binding affinity, and altered lipophilicity—are highly sought after. Bis(perfluoroisopropyl)ketone, also known as hexafluoroacetone, serves as a critical gateway to a diverse array of valuable fluorinated building blocks. This guide provides an in-depth technical comparison of the synthesis and characterization of key compound classes derived from this versatile precursor, offering field-proven insights and experimental data to inform your research and development endeavors.
Introduction: The Central Role of this compound
This compound ((CF₃)₂CFC(O)CF(CF₃)₂) is a highly reactive, non-enolizable ketone. Its potent electrophilicity, driven by the strong electron-withdrawing nature of the two trifluoromethyl groups, makes it a powerful building block for accessing a variety of fluorinated molecules. The primary and most significant derivative of this compound is 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), formed through its reduction. HFIP is not only a crucial intermediate for further synthesis but also a uniquely effective solvent for a wide range of chemical transformations due to its strong hydrogen-bonding capability, high ionizing power, and low nucleophilicity.[1][2]
This guide will explore the synthesis and characterization of three major classes of compounds derived from this compound and its primary derivative, HFIP:
-
Fluorinated Ethers: With a focus on the anesthetic sevoflurane.
-
Fluorinated Esters: Including benzoates and methacrylates.
-
Fluorinated Heterocycles: A brief exploration of their synthesis.
A comparative analysis of the primary characterization techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), will also be presented.
Synthesis and Characterization of Fluorinated Ethers: The Case of Sevoflurane
Sevoflurane, a widely used inhalation anesthetic, is a prime example of a commercially significant ether derived from HFIP. Its synthesis provides an excellent case study for comparing different synthetic strategies and their outcomes.
Synthetic Pathways to Sevoflurane
Several synthetic routes to sevoflurane have been developed, each with its own set of advantages and challenges. The choice of method often depends on factors such as desired yield, purity, scalability, and the handling of hazardous reagents.
This common and efficient method involves two main steps:
-
Chloromethylation of HFIP: HFIP is reacted with a source of formaldehyde (e.g., trioxane) and a chlorinating agent in the presence of a Lewis acid catalyst to form 1,1,1,3,3,3-hexafluoroisopropyl chloromethyl ether (sevochlorane).
-
Fluorination of Sevochlorane: The intermediate sevochlorane is then fluorinated to replace the chlorine atom with fluorine, yielding sevoflurane.
Step 1: Synthesis of 1,1,1,3,3,3-Hexafluoroisopropyl Chloromethyl Ether (Sevochlorane) [2]
-
Reactants: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), 1,3,5-trioxane, Aluminum trichloride (AlCl₃).
-
Procedure:
-
In a reaction vessel, combine AlCl₃ and HFIP at 0 °C with stirring.
-
Add 1,3,5-trioxane portion-wise to the slurry.
-
Allow the reaction to proceed for 2 hours at 0 °C, then warm to 25 °C for 4 hours.
-
Quench the reaction by carefully adding cooled water, followed by 6 N HCl.
-
Separate the organic layer, wash with water, and dry over MgSO₄ to yield sevochlorane.
-
Causality of Experimental Choices:
-
Lewis Acid Catalyst (AlCl₃): The use of a strong Lewis acid is crucial to activate the trioxane and facilitate the chloromethylation of the weakly nucleophilic HFIP.
-
Temperature Control: The initial low temperature (0 °C) helps to control the exothermic reaction between the reactants. The subsequent warming to room temperature ensures the completion of the reaction. The reaction time was optimized from 24 hours to 4 hours in some studies to improve efficiency.[2]
Step 2: Synthesis of Sevoflurane [2]
-
Reactants: Sevochlorane, Potassium fluoride (KF), Polyethylene glycol (PEG-400).
-
Procedure:
-
Combine sevochlorane and KF in PEG-400.
-
Heat the mixture to 95 °C for 1.5 hours.
-
Add water to the reaction mixture.
-
Separate the lower organic phase containing sevoflurane.
-
Dry the product over MgSO₄ and distill to obtain pure sevoflurane.
-
Causality of Experimental Choices:
-
Fluorinating Agent (KF): Potassium fluoride is a common and effective source of fluoride ions for nucleophilic substitution.
-
Solvent (PEG-400): PEG-400 acts as a phase-transfer catalyst and a high-boiling solvent, facilitating the reaction between the solid KF and the liquid sevochlorane.
-
Work-up: The addition of water allows for the separation of the organic sevoflurane from the water-soluble inorganic salts and PEG-400.
Comparative Analysis of Sevoflurane Synthesis Methods
| Method | Key Reagents | Typical Yield | Typical Purity | Advantages | Disadvantages | Reference |
| Two-Step (Chloromethylation/Fluorination) | HFIP, trioxane, AlCl₃, KF, PEG-400 | 65-70% | >99.9% | Efficient, safe, and amenable to scale-up. | Involves an intermediate isolation step. | [2][3] |
| One-Pot Synthesis | HFIP, paraformaldehyde, HF, fuming H₂SO₄ | ~55% | High | Single reaction vessel. | Uses highly corrosive and toxic HF and fuming sulfuric acid. | [4] |
| Methyl Methanesulfonate Method | HFIP, methyl methanesulfonate, K₂CO₃, DMSO | ~79% | >99.9% | Milder conditions. | Requires distillation from a high-boiling solvent. | [4] |
Characterization of Sevoflurane
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H, ¹³C, and ¹⁹F NMR are indispensable for the structural elucidation of sevoflurane and its precursors.
-
¹H NMR: The proton spectrum of sevoflurane shows a doublet for the two protons of the fluoromethoxy group, coupled to the fluorine atom, and a septet for the single proton of the hexafluoroisopropyl group, coupled to the six fluorine atoms.[2]
-
¹⁹F NMR: The fluorine spectrum is particularly informative. It displays two distinct signals: a doublet of doublets for the six equivalent fluorine atoms of the CF₃ groups and a septet of triplets for the single fluorine atom of the fluoromethoxy group.[2] The large chemical shift dispersion in ¹⁹F NMR allows for clear resolution of signals from different fluorine environments.
Mass Spectrometry (MS):
Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of sevoflurane, confirming its structure. The fragmentation of fluorinated ethers often involves the loss of HF, C₂H₄O, and other small fluorinated fragments.[1]
Synthesis and Characterization of Fluorinated Esters
The reaction of HFIP with carboxylic acids or their derivatives provides access to a range of hexafluoroisopropyl esters. These esters are valuable as activated esters in synthesis and as monomers for specialty polymers.
Synthesis of Hexafluoroisopropyl Esters
Experimental Protocol: Oxidative Esterification of Aldehydes [5]
This method provides a metal-free route to hexafluoroisopropyl esters directly from aldehydes.
-
Reactants: Aldehyde, 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), Sodium persulfate (Na₂S₂O₈), Nitroxide catalyst (e.g., TEMPO).
-
Procedure:
-
Combine the aldehyde, HFIP, sodium persulfate, and a catalytic amount of nitroxide in a suitable solvent.
-
Stir the reaction mixture at room temperature until the aldehyde is consumed (monitored by TLC or GC).
-
Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate) and extracting the ester into an organic solvent.
-
Purify the ester by column chromatography.
-
Causality of Experimental Choices:
-
Oxidizing System: The combination of sodium persulfate and a nitroxide catalyst generates an oxoammonium ion, which is the active oxidant that converts the aldehyde to an acyl radical intermediate, leading to the ester.
-
Metal-Free Conditions: This approach avoids the use of heavy metal catalysts, which can be advantageous in terms of cost, toxicity, and ease of product purification.
Hexafluoroisopropyl Methacrylate (HFIPMA) and its Polymers
HFIPMA is a key monomer for the production of fluorinated polymers with unique properties such as low surface energy, hydrophobicity, and high thermal stability.[6][7]
Synthesis of HFIPMA:
HFIPMA is typically synthesized by the esterification of methacrylic acid or the transesterification of methyl methacrylate with HFIP.
Characterization of Poly(HFIPMA):
The properties of polymers derived from HFIPMA can be tailored by controlling the polymerization conditions. These polymers are characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination, Differential Scanning Calorimetry (DSC) for thermal analysis, and contact angle measurements to assess surface properties.[8]
| Property | Poly(HFIPMA) | Significance |
| Surface Energy | Low | Provides excellent water and oil repellency.[8] |
| Thermal Stability | High (Td > 220 °C) | Suitable for applications requiring high-temperature resistance.[8] |
| Glass Transition Temperature (Tg) | ~103.8 °C | Indicates the temperature at which the polymer transitions from a rigid to a more flexible state.[8] |
Synthesis of Fluorinated Heterocycles
The incorporation of the hexafluoroisopropyl group into heterocyclic scaffolds is an area of growing interest in medicinal chemistry. The unique electronic properties of this group can significantly influence the biological activity of the resulting compounds.
Synthesis of 1,4-Benzodiazepines and Quinazolinones: [9]
A metal-free synthesis of these N-heterocycles has been developed using hexafluoroisopropyl 2-aminobenzoates as starting materials. These reactions proceed at room temperature with good functional group tolerance and excellent yields.
Comparative Guide to Characterization Techniques: ¹⁹F NMR vs. Mass Spectrometry
The characterization of fluorinated compounds presents unique challenges and opportunities. ¹⁹F NMR and Mass Spectrometry are the two most powerful tools for this purpose, each providing complementary information.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is an exceptionally sensitive and informative technique for analyzing fluorinated compounds.
Strengths:
-
High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus has a high gyromagnetic ratio and is 100% naturally abundant, making it easy to detect.[10]
-
Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a very wide range (over 800 ppm), which minimizes signal overlap and allows for the clear identification of different fluorine environments within a molecule.[10]
-
Quantitative Analysis: ¹⁹F NMR can be used for the quantitative analysis of fluorinated compounds in complex mixtures, often without the need for separation. One study found that targeted LC-MS/MS detected only a median of 11.4% of the total organofluorine detected by ¹⁹F-NMR in environmental samples, highlighting the inclusive nature of ¹⁹F NMR.[11]
-
Structural Information from Coupling Constants: ¹⁹F-¹⁹F and ¹⁹F-¹H coupling constants provide valuable information about the connectivity of atoms in a molecule.
Limitations:
-
Complex Spectra: The large coupling constants and the presence of through-space couplings can sometimes lead to complex and difficult-to-interpret spectra.
-
Requires Reference Standards: Accurate chemical shift referencing is important for unambiguous compound identification.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
Strengths:
-
High Sensitivity: MS can detect very small amounts of material.
-
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can provide highly accurate molecular weights, allowing for the determination of elemental compositions.
-
Structural Elucidation through Fragmentation: The fragmentation pattern of a molecule in the mass spectrometer provides a "fingerprint" that can be used for structural identification. The fragmentation of fluorinated compounds often involves characteristic losses of HF and other fluorinated fragments.[1][12]
Limitations:
-
Isomer Differentiation: MS often cannot distinguish between isomers that have the same mass.
-
Fragmentation Complexity: The fragmentation of complex molecules can be difficult to interpret without prior knowledge of the compound's structure.
-
Quantification Challenges: Quantitative analysis with MS can be more complex than with NMR and often requires the use of isotopically labeled internal standards.
A Synergistic Approach
The most effective characterization of compounds synthesized from this compound relies on the synergistic use of both ¹⁹F NMR and Mass Spectrometry. NMR provides detailed information about the molecular structure and quantitative composition, while MS confirms the molecular weight and provides complementary structural information through fragmentation analysis.
Visualization of Workflows and Pathways
To further clarify the processes discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key synthetic and analytical workflows.
Caption: Synthetic pathway for the two-step synthesis of sevoflurane.
Caption: Integrated analytical workflow for compound characterization.
Conclusion
This compound and its primary derivative, hexafluoroisopropanol, are indispensable precursors for the synthesis of a wide range of valuable fluorinated compounds. This guide has provided a comparative overview of the synthesis and characterization of key derivatives, including ethers and esters, with a focus on the practical aspects of experimental design and data interpretation. The judicious application of powerful analytical techniques, particularly the complementary use of ¹⁹F NMR and mass spectrometry, is paramount for the unambiguous characterization of these important molecules. By understanding the nuances of their synthesis and characterization, researchers can more effectively leverage the unique properties of these fluorinated building blocks to advance the fields of drug discovery, materials science, and beyond.
References
- 1. Amidinate Salt of Hexafluoroacetone Hydrate for the Preparation of Fluorinated Compounds by the Release of Trifluoroacetate [organic-chemistry.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of hexafluoroisopropyl esters by oxidative esterification of aldehydes using sodium persulfate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 12. 1,1,1,3,3,3-Hexafluoroisopropyl acrylate(2160-89-6) 1H NMR spectrum [chemicalbook.com]
Monitoring Bis(perfluoroisopropyl)ketone reactions by spectroscopy
An In-Depth Guide to Monitoring Bis(perfluoroisopropyl)ketone Reactions by Spectroscopy
For researchers, chemists, and drug development professionals working with highly fluorinated compounds, real-time reaction monitoring is not a luxury—it is a necessity for ensuring safety, optimizing yield, and understanding complex reaction kinetics. This compound, a molecule with unique reactivity due to the strong electron-withdrawing nature of its heptafluoroisopropyl groups, presents specific analytical challenges. This guide provides an in-depth comparison of spectroscopic techniques for monitoring its reactions, grounded in experimental evidence and practical insights.
The Challenge: Why Monitoring Perfluorinated Ketones is Unique
The reactivity of this compound is dominated by its highly electrophilic carbonyl carbon. Reactions often involve nucleophilic attack at this site. Unlike their non-fluorinated counterparts, the powerful inductive effects of the perfluoroalkyl groups significantly alter the spectroscopic properties of the molecule and its derivatives. This necessitates a tailored approach to reaction monitoring, where traditional methods may fall short. The key is to select a technique that can unambiguously distinguish between the reactant, intermediates, and final products in a complex reaction matrix.
Comparative Analysis of Spectroscopic Techniques
The choice of spectroscopic tool is a critical experimental decision. The primary methods for real-time or quasi-real-time monitoring of this compound reactions are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. UV-Vis spectroscopy and Mass Spectrometry also play important, albeit different, roles.
| Technique | Principle | Pros | Cons | Best For |
| ¹⁹F NMR Spectroscopy | Measures the resonance of the ¹⁹F nucleus, which is highly sensitive to its chemical environment. | - High specificity and structural detail.[1][2] - Direct, quantitative measure of reactant consumption and product formation.[3] - Can identify unexpected intermediates and byproducts. | - Lower sensitivity compared to other methods. - Requires specialized NMR equipment (often high-field). - In-situ monitoring requires specific probes or flow-through cells. | Quantitative kinetic analysis, mechanistic studies, and complex reaction mixture analysis. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation, corresponding to molecular vibrations of functional groups. | - Excellent for real-time, in-situ monitoring with ATR probes.[4][5] - Fast acquisition times. - Relatively inexpensive and widely available. | - Provides functional group information, not detailed structure. - Overlapping peaks can complicate analysis in complex mixtures. - Less sensitive to subtle structural changes not affecting the monitored functional group. | Real-time qualitative or semi-quantitative monitoring of reaction progress and endpoint determination. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet or visible light, corresponding to electronic transitions. | - High sensitivity. - Simple and inexpensive instrumentation. - Well-suited for dilute solutions. | - Low specificity; many compounds may absorb in the same region. - The n→π* transition of the carbonyl is often weak.[6] - Susceptible to interference from solvents and impurities. | High-throughput screening or situations where the chromophore changes significantly and uniquely during the reaction. |
| Mass Spectrometry (LC-MS/GC-MS) | Separates components of a mixture and measures their mass-to-charge ratio. | - Unambiguous identification of products and byproducts by molecular weight.[4] - Extremely high sensitivity (femtomole levels).[7] | - Not a true real-time, in-situ technique; requires sampling and quenching. - Can be destructive. - Complex instrumentation and data analysis. | Definitive product confirmation, purity assessment, and analysis of quenched reaction aliquots. |
In-Depth Analysis & Methodologies
¹⁹F NMR Spectroscopy: The Gold Standard for Fluorinated Compounds
Causality of Method Choice: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it an excellent NMR-active nucleus. Its chemical shift is exquisitely sensitive to the local electronic environment. In reactions involving this compound, any change to the carbonyl center causes significant and predictable shifts in the ¹⁹F signals of the adjacent CF(CF₃)₂ groups, providing a clear and quantitative window into the reaction's progress.[8][9]
Experimental Workflow: In-situ ¹⁹F NMR Monitoring
Caption: Workflow for real-time ¹⁹F NMR reaction monitoring.
Protocol: Monitoring Nucleophilic Addition to this compound
-
Preparation:
-
In a nitrogen-purged glovebox, prepare a stock solution of this compound (e.g., 0.1 M) in a suitable deuterated solvent (e.g., CD₃CN).
-
Add a known concentration of an inert fluorinated internal standard (e.g., benzotrifluoride, δ ≈ -63.7 ppm) to the solution.[3] This is critical for accurate quantification.
-
Transfer 0.5 mL of this solution to a clean, dry NMR tube sealed with a septum.
-
-
Spectrometer Setup:
-
Place the NMR tube in the spectrometer. Lock and shim the instrument on the deuterium signal of the solvent.
-
Tune the ¹⁹F probe. Acquire a single, high-quality spectrum of the starting material. This serves as your t=0 reference.
-
-
Reaction Initiation and Monitoring:
-
Using a gas-tight syringe, rapidly inject the nucleophile (e.g., an equimolar amount of an amine or alcohol) into the NMR tube.
-
Immediately begin acquiring ¹⁹F NMR spectra at set time intervals (e.g., every 1-5 minutes) using an automated acquisition routine.[10]
-
-
Data Analysis:
-
Process the collected spectra (Fourier transform, phase correction, baseline correction).
-
For each time point, integrate the peak corresponding to the starting ketone and the new peak(s) corresponding to the product(s).
-
Calculate the concentration of each species relative to the internal standard.
-
Plot concentration versus time to determine the reaction rate, order, and endpoint.
-
FTIR Spectroscopy: The Workhorse for Real-Time Tracking
Causality of Method Choice: The carbonyl (C=O) group possesses a strong, sharp absorption band in the infrared spectrum, typically between 1660-1770 cm⁻¹.[11] For this compound, the intense electron-withdrawing effect of the fluorine atoms shifts this C=O stretch to a higher frequency (typically >1780 cm⁻¹). When the ketone reacts (e.g., forming a hemiacetal or an amide), the carbonyl bond order changes or disappears entirely, leading to a dramatic and easily observable change in the IR spectrum.[4] An Attenuated Total Reflectance (ATR) probe is ideal for this, as it can be inserted directly into the reaction vessel for continuous, real-time monitoring.[12]
Experimental Workflow: In-situ ATR-FTIR Monitoring
Caption: Workflow for real-time ATR-FTIR reaction monitoring.
Protocol: Tracking Reaction Conversion with ATR-FTIR
-
Setup and Background:
-
Assemble the reaction apparatus (e.g., a jacketed glass reactor) and insert the ATR-FTIR probe, ensuring the sensor is fully submerged.
-
Add the solvent and this compound to the reactor and begin stirring.
-
Allow the system to equilibrate to the desired reaction temperature.
-
Collect a background spectrum. This is a crucial step to subtract the absorbance of the solvent and starting material from subsequent measurements.
-
-
Reaction Monitoring:
-
Initiate the reaction by adding the second reactant.
-
Immediately start the time-resolved data collection software, acquiring a full spectrum every 30-60 seconds.
-
Focus on the carbonyl region (~1700-1900 cm⁻¹). Watch for the decrease in the intensity of the this compound C=O peak.[13]
-
Simultaneously, monitor for the appearance of new peaks characteristic of the product (e.g., a broad O-H stretch around 3300 cm⁻¹ for an alcohol adduct or an amide C=O stretch around 1650 cm⁻¹).
-
-
Data Analysis:
-
Use the spectrometer software to create a trend plot of the peak height or area for both the reactant and product signals as a function of time.
-
The reaction is complete when the starting material peak disappears and the product peak intensity plateaus.
-
Conclusion and Recommendations
For quantitative kinetic and mechanistic studies of this compound reactions, ¹⁹F NMR spectroscopy is the superior method . Its ability to provide detailed structural information and precise quantification of all fluorine-containing species is unparalleled.[1][3]
For routine reaction monitoring, process optimization, and endpoint determination , in-situ ATR-FTIR spectroscopy offers an ideal balance of speed, convenience, and informative data .[5][14] It provides immediate qualitative feedback on the reaction's progress, allowing for rapid decision-making.
UV-Vis spectroscopy and Mass Spectrometry should be considered as complementary techniques. UV-Vis can be valuable in specific, high-throughput applications, while LC/GC-MS is essential for the final, definitive confirmation of product identity and purity after the reaction is complete.[4][7]
Ultimately, the most effective monitoring strategy often involves a multi-faceted approach: using ATR-FTIR for real-time control and then analyzing aliquots by ¹⁹F NMR and LC-MS to gain a comprehensive understanding of the reaction. This ensures both efficiency in the lab and the highest degree of scientific rigor.
References
- 1. pleiades.online [pleiades.online]
- 2. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Towards biochemical reaction monitoring using FT-IR synchrotron radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Perfluoroalkyl ketones: novel derivatization products for the sensitive determination of fatty acids by gas chromatography/mass spectrometry in electron impact and negative chemical ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholar.gist.ac.kr [scholar.gist.ac.kr]
- 9. Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Tale of Two Ketones: A Comparative Guide to Bis(perfluoroisopropyl)ketone and Hexafluoroacetone for the Discerning Scientist
In the realm of fluorinated compounds, both bis(perfluoroisopropyl)ketone (BPIK) and hexafluoroacetone (HFA) are distinguished by their exceptional properties, rendering them invaluable in specialized applications. This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals, moving beyond a simple cataloging of features to explore the fundamental chemical principles that govern their utility. By understanding the causal relationships between their structures and reactivities, a more informed selection can be made for specific synthetic and materials science challenges.
At a Glance: Structural and Physical Divergence
While both BPIK and HFA are perfluorinated ketones, their physical manifestations at standard temperature and pressure are strikingly different, a direct consequence of their molecular architecture. HFA, with its compact trifluoromethyl groups, is a gas, whereas the bulkier perfluoroisopropyl groups of BPIK render it a liquid.[1] This fundamental difference has profound implications for handling, storage, and reaction setup.
| Property | Hexafluoroacetone (HFA) | This compound (BPIK) |
| CAS Number | 684-16-2[1] | 813-44-5[2] |
| Molecular Formula | C₃F₆O[1] | C₇F₁₄O[2] |
| Molecular Weight | 166.02 g/mol [1] | 366.05 g/mol [2] |
| Boiling Point | -28 °C[3] | 72 °C[4] |
| Physical State at STP | Gas[1] | Liquid[2] |
| Key Structural Feature | Planar carbonyl with minimal steric hindrance | Sterically encumbered carbonyl |
The Heart of the Matter: A Dichotomy in Reactivity
The electron-withdrawing nature of the fluoroalkyl substituents in both molecules dramatically enhances the electrophilicity of the carbonyl carbon, making them highly susceptible to nucleophilic attack. However, the degree of this reactivity is significantly modulated by steric factors.
The Unencumbered Electrophilicity of Hexafluoroacetone
HFA's planar trifluoromethyl groups offer little steric hindrance to an approaching nucleophile. This, combined with the intense electron-withdrawing effect of the six fluorine atoms, makes HFA an exceptionally reactive electrophile. A classic example of this is its vigorous reaction with water to form a stable gem-diol, hexafluoroacetone hydrate.[3][5] The equilibrium for this hydration lies far to the right, a testament to the electrophilicity of the carbonyl carbon.[3]
Steric Shielding in this compound
In contrast, the bulky perfluoroisopropyl groups in BPIK create a sterically congested environment around the carbonyl carbon. While still highly electrophilic due to the fourteen fluorine atoms, this steric shield moderates its reactivity towards nucleophiles. This reduced reactivity can be a significant advantage, allowing for more controlled reactions and preventing unwanted side reactions.
Comparative Experimental Protocol: Assessing Relative Reactivity via Hemiacetal Formation
To empirically substantiate the difference in reactivity, a comparative study of hemiacetal formation with methanol can be performed, monitored by ¹⁹F NMR spectroscopy. The choice of this reaction is based on the well-established principle of nucleophilic addition to ketones, providing a direct measure of the carbonyl carbon's susceptibility to attack.
Objective: To determine the relative rates of reaction of HFA and BPIK with methanol.
Materials:
-
Hexafluoroacetone (gas) or Hexafluoroacetone trihydrate
-
This compound
-
Anhydrous methanol
-
Anhydrous dichloromethane (or other suitable NMR solvent)
-
High-pressure NMR tubes (for HFA gas) or standard NMR tubes
-
NMR spectrometer with ¹⁹F capabilities
Methodology:
-
Preparation of Reactant Solutions:
-
In a glovebox or under an inert atmosphere, prepare a 0.1 M solution of this compound in anhydrous dichloromethane in a standard NMR tube.
-
For hexafluoroacetone, either condense a known amount of the gas into a high-pressure NMR tube containing anhydrous dichloromethane to achieve a 0.1 M concentration or prepare a 0.1 M solution of hexafluoroacetone trihydrate. Note that the hydrate will exist in equilibrium with the ketone.
-
Prepare a 0.2 M solution of anhydrous methanol in anhydrous dichloromethane.
-
-
Reaction Initiation and Monitoring:
-
Acquire a baseline ¹⁹F NMR spectrum of the ketone solutions.
-
At time zero, inject an equimolar amount of the methanol solution into each NMR tube, ensuring rapid mixing.
-
Immediately begin acquiring ¹⁹F NMR spectra at regular time intervals. The ¹⁹F NMR is chosen for its high sensitivity and the large chemical shift dispersion of organofluorine compounds, which allows for clear differentiation between the ketone and the hemiacetal.
-
-
Data Analysis:
-
Integrate the signals corresponding to the fluorine atoms of the starting ketone and the newly formed hemiacetal in each spectrum.
-
Plot the concentration of the starting ketone as a function of time for both reactions. The rate of disappearance of the starting material is indicative of the reaction rate.
-
Expected Outcome: Due to its lower steric hindrance, hexafluoroacetone is expected to react with methanol at a significantly faster rate than this compound. This will be visualized by a more rapid decrease in the integration of the HFA ¹⁹F NMR signal compared to that of BPIK.
Diagram: Experimental Workflow for Comparative Reactivity
Caption: Workflow for comparing the reaction rates of HFA and BPIK.
Applications: A Matter of Strategic Selection
The distinct reactivity profiles of HFA and BPIK dictate their suitability for different applications. The choice between them is a strategic one, based on the desired outcome and reaction conditions.
Hexafluoroacetone: The Agile Building Block
HFA's high reactivity makes it an excellent building block for the synthesis of complex fluorinated molecules, including pharmaceuticals and agrochemicals. Its ability to readily form stable adducts is exploited in the construction of heterocyclic rings. Furthermore, its gaseous nature and high volatility are advantageous in the production of specialty polymers, such as poly(ether ketones), where it can be easily handled in gas-phase reactions and removed after polymerization.[6]
This compound: The Controlled and Stable Workhorse
The moderated reactivity and liquid state of BPIK make it a more versatile solvent and a more controllable reactant. Its high thermal stability and wide liquid range have led to its investigation as a fire extinguishing agent and as a heat transfer fluid. In synthesis, its steric bulk can be leveraged to achieve higher selectivity in reactions where multiple reactive sites are present. Furthermore, its lower tendency to form stable hydrates compared to HFA allows for its use in reactions that are sensitive to water.
Diagram: Reactivity-Application Relationship
Caption: The relationship between properties and applications for HFA and BPIK.
Safety and Handling: A Non-Negotiable Priority
Both HFA and BPIK are hazardous materials and require stringent safety protocols.
-
Hexafluoroacetone: As a toxic and corrosive gas, HFA poses a significant inhalation hazard.[1][7] All manipulations should be conducted in a well-ventilated fume hood or a glovebox, and appropriate personal protective equipment, including respiratory protection, must be used.
-
This compound: While its liquid state reduces the risk of inhalation compared to HFA, BPIK is still harmful if swallowed or inhaled and causes skin and eye irritation.[8] Standard laboratory safety practices, including the use of gloves and safety glasses, are mandatory.
Conclusion: Informed Decision-Making for Optimal Outcomes
The selection of this compound versus hexafluoroacetone is a critical decision that hinges on a thorough understanding of their fundamental chemical differences. HFA, the smaller, more reactive gas, is the reagent of choice for rapid reactions and as a building block in polymer and heterocyclic chemistry. BPIK, the larger, sterically hindered liquid, offers greater control, stability, and ease of handling, making it a valuable specialty solvent and a more selective reagent. By appreciating the interplay of electronic and steric effects, researchers can harness the unique attributes of each of these powerful fluorinated ketones to achieve their synthetic and material science objectives with precision and efficacy.
References
- 1. Hexafluoroacetone | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Hexafluoroacetone - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hexafluoroacetone [chemeurope.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. HEXAFLUOROACETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Bis(perfluorisopropyl) ketone | C7F14O | CID 69941 - PubChem [pubchem.ncbi.nlm.nih.gov]
Bis(perfluoroisopropyl)ketone: A Comparative Analysis Against Other Perfluorinated Solvents
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The selection of a solvent is a critical decision in chemical synthesis, analysis, and formulation, capable of dictating reaction kinetics, yield, and purity. While traditional organic solvents are workhorses of the laboratory, the unique challenges of modern chemistry—such as catalyst recovery, reaction in biphasic systems, and the need for extreme inertness—have spurred interest in specialized solvent classes. Among these, perfluorinated solvents (PFS) stand out for their distinct properties. This guide provides a detailed comparison of Bis(perfluoroisopropyl)ketone (BPIK), a functionalized fluorinated solvent, with other common perfluorinated alternatives like perfluorohexane and perfluorotripropylamine. We will dissect their physicochemical properties, performance in practical applications, and safety profiles, supported by experimental frameworks to empower researchers in making informed solvent choices.
The Landscape of Perfluorinated Solvents: Beyond Inertness
Perfluorinated compounds (PFCs) are organic compounds where all hydrogen atoms on the carbon chain have been replaced by fluorine. This substitution imparts remarkable characteristics:
-
Exceptional Chemical and Thermal Stability: The strength of the C-F bond makes these solvents resistant to harsh chemical reagents and high temperatures.
-
Immiscibility: They are often immiscible with both aqueous solutions and many common organic solvents, forming a distinct "fluorous" phase.[1] This property is the cornerstone of fluorous biphasic synthesis, an elegant method for separating catalysts from reaction products.[2]
-
Low Surface Tension: This allows them to wet surfaces effectively, a property leveraged in specialized cleaning and coating applications.[3]
However, their utility is balanced by significant drawbacks. Their poor solvency for most non-fluorinated organic compounds limits their general use.[2] Furthermore, many per- and polyfluoroalkyl substances (PFAS) are classified as "forever chemicals" due to their extreme environmental persistence, raising significant health and regulatory concerns.[2][4]
A Closer Look: this compound (C7F14O)
This compound, also known as perfluoro-2,4-dimethyl-3-pentanone, distinguishes itself from simple perfluoroalkanes and amines by the presence of a central ketone group. This functionalization introduces a degree of polarity and reactivity not found in its more inert counterparts.
Synthesis and Structure
BPIK is synthesized via the reaction of hexafluoropropylene and heptafluoroisobutyryl fluoride in the presence of a catalyst like ferric fluoride.[5] The resulting molecule, with the formula C7F14O, features two bulky perfluoroisopropyl groups flanking a carbonyl moiety.
Reactivity Profile
Unlike inert perfluoroalkanes, the ketone group in BPIK is a site of chemical reactivity. It is susceptible to reaction with strong acids, bases, and reducing agents, which can liberate heat and flammable gases (e.g., H2).[6][7][8] It is incompatible with isocyanates, aldehydes, cyanides, and peroxides.[7] This reactivity, while a limitation in some contexts, can be exploited in specific synthetic applications where the ketone functionality is desired.
Comparative Analysis: BPIK vs. Alternative Perfluorinated Solvents
To understand the practical implications of BPIK's unique structure, we compare it against two representative perfluorinated solvents: Perfluorohexane (a simple alkane) and Perfluorotripropylamine (a tertiary amine, often referred to as Perfluamine).
Physicochemical Properties
The fundamental physical properties of a solvent dictate its behavior in the lab, from its boiling point for reflux reactions to its density for phase separations.
| Property | This compound | Perfluorohexane | Perfluorotripropylamine |
| CAS Number | 813-44-5[9] | 355-42-0 | 338-83-0 |
| Molecular Formula | C7F14O[10] | C6F14 | C9F21N |
| Molecular Weight | 366.05 g/mol [6] | 338.04 g/mol | 521.07 g/mol |
| Boiling Point | 71-72 °C[7] | 56 °C | 129-131 °C |
| Density | 1.661 g/mL[7] | 1.68 g/mL | 1.82 g/mL |
| Appearance | Colorless Liquid[7] | Colorless Liquid | Colorless Liquid |
Causality Insight: BPIK's boiling point is intermediate between perfluorohexane and perfluorotripropylamine, making it suitable for reactions requiring moderate temperatures. Its density, like all PFS, is significantly higher than water, ensuring a distinct lower phase in biphasic systems.
Solvency and Application Potential
The primary differentiator for BPIK is its ketone group. While still a poor solvent for many hydrocarbons, this functionality can enhance solubility for more polar or functionalized solutes compared to perfluoroalkanes. Hansen Solubility Parameters (HSP) provide a theoretical basis for this; the polar (δP) and hydrogen bonding (δH) parameters for ketones are non-zero, unlike for perfluoroalkanes which are almost exclusively defined by their dispersion (δD) forces.[2]
This modified solvency profile makes BPIK a candidate for applications where traditional PFS fail, such as:
-
Reaction Medium for Specific Reactions: Acting as a medium for reactions involving moderately polar substrates that require a fluorous phase for catalyst separation.
-
Specialty Cleaning: Removing halogenated lubricants or oils where the ketone's polarity can aid in solubilization.[11]
Safety, Handling, and Environmental Profile
The presence of the ketone group also impacts BPIK's safety profile. It is classified as a hazardous substance with warnings for being harmful if swallowed or inhaled, and causing skin and eye irritation.[6][12]
| Hazard Statement | This compound |
| Acute Toxicity, Oral | Warning (Harmful if swallowed)[6] |
| Acute Toxicity, Inhalation | Warning (Harmful if inhaled)[6] |
| Skin Corrosion/Irritation | Warning (Causes skin irritation)[6] |
| Serious Eye Damage/Irritation | Warning (Causes serious eye irritation)[6] |
| STOT, Single Exposure | Warning (May cause respiratory irritation)[6] |
Handling Precautions: Due to its hazard profile, handling BPIK requires stringent safety measures. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and potentially a respirator, must be worn.[6][7][13]
Environmental Considerations: As a perfluorinated compound, BPIK falls under the broad category of PFAS.[6] These substances are known for their environmental persistence. While specific bioaccumulation data for BPIK is limited, the general trend for PFCs is that bioconcentration can be significant, particularly for longer-chain compounds.[14][15] Researchers must adhere to strict disposal protocols for fluorinated waste to minimize environmental release.
Experimental Protocol: Evaluating Solvent Performance in Fluorous Biphasic Catalysis
To provide a tangible comparison, this section outlines a protocol to evaluate the performance of BPIK versus Perfluorohexane as the fluorous phase for the recovery of a fluorous-tagged catalyst in a model oxidation reaction.
Objective: To compare the efficiency of catalyst recovery and reuse when using this compound vs. Perfluorohexane in a biphasic oxidation of benzyl alcohol.
Causality of Experimental Choices:
-
Fluorous-tagged Catalyst: A catalyst with a long perfluoroalkyl "ponytail" is used. This tag imparts high solubility in the fluorous phase and near-zero solubility in the organic phase, which is the principle behind the separation.
-
Phase Separation: The reaction is run at an elevated temperature to achieve a single phase (or high mutual solubility) for good reaction kinetics. Upon cooling, the system separates into two phases, trapping the catalyst in the fluorous layer. This temperature-dependent phase behavior is a key advantage of fluorous systems.[1]
-
Solvent Choice: We compare BPIK and Perfluorohexane to determine if BPIK's ketone functionality affects catalyst partitioning, product solubility, or overall reaction efficiency.
Workflow Diagram
Caption: Workflow for Fluorous Biphasic Catalysis Experiment.
Step-by-Step Methodology
-
Catalyst Preparation: Synthesize or procure a fluorous-tagged oxidation catalyst (e.g., a palladium complex with perfluoroalkyl phosphine ligands).
-
Reaction Setup (Perform in duplicate for each solvent):
-
To a 50 mL three-neck flask equipped with a condenser and magnetic stirrer, add benzyl alcohol (1 mmol) and toluene (5 mL) as the organic phase.
-
Add the fluorous solvent to be tested (5 mL of either BPIK or Perfluorohexane).
-
Add the fluorous-tagged catalyst (0.1 mol%).
-
-
Reaction Execution:
-
Heat the reaction mixture to 70 °C with vigorous stirring. The mixture should become a single phase.
-
Introduce the oxidant (e.g., bubble O2 gas through the mixture) and monitor the reaction by TLC or micro-sampling for GC-MS analysis.
-
After 4 hours, stop the heating and allow the flask to cool to room temperature.
-
-
Separation and Analysis:
-
The mixture will separate into two distinct layers. The lower, denser layer is the fluorous phase.
-
Carefully transfer the contents to a separatory funnel and drain the lower fluorous layer into a clean flask.
-
Collect the upper organic layer. Analyze this layer by GC-MS to determine the yield of the product, benzaldehyde.
-
-
Catalyst Recycling:
-
To the recovered fluorous phase containing the catalyst, add a fresh charge of benzyl alcohol and toluene.
-
Repeat steps 3 and 4 for a second reaction cycle.
-
-
Validation and Comparison:
-
Compare the product yield from the first and second cycles for both BPIK and Perfluorohexane.
-
A successful system will show high yield and minimal drop-off in performance between cycles, indicating efficient catalyst retention in the fluorous phase. Compare the phase separation clarity and speed between the two solvents.
-
Conclusion: Selecting the Appropriate Solvent
The choice between this compound and other perfluorinated solvents is not one of direct replacement but of specialized application.
-
Choose Perfluoroalkanes (e.g., Perfluorohexane) or Perfluoroamines when:
-
Maximum chemical inertness is paramount.
-
The primary goal is to create a stable, non-coordinating fluorous phase for catalyst sequestration.
-
The potential reactivity of a ketone is undesirable.
-
-
Consider this compound when:
-
A slightly higher degree of solvency for polar or functionalized materials is needed within a fluorous system.
-
The application can tolerate or leverage the reactivity of a ketone group.
-
The moderate boiling point is advantageous for the desired reaction temperature.
-
Strict safety protocols for handling irritant and toxic chemicals are in place.
-
Ultimately, BPIK expands the toolkit of the modern researcher. While its functional group introduces reactivity and safety considerations absent in simpler PFS, it also opens the door to new possibilities in biphasic synthesis and specialty applications where the unique properties of a fluorinated ketone can be strategically employed.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chm.pops.int [chm.pops.int]
- 4. Properties of perfluorocarbon solvents | Petr Beier Group [beier.group.uochb.cz]
- 5. BIS(HEPTAFLUOROISOPROPYL)KETONE synthesis - chemicalbook [chemicalbook.com]
- 6. Bis(perfluorisopropyl) ketone | C7F14O | CID 69941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. BIS(HEPTAFLUOROISOPROPYL)KETONE | 813-44-5 [chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. p2infohouse.org [p2infohouse.org]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. fishersci.com [fishersci.com]
- 14. Unique physicochemical properties of perfluorinated compounds and their bioconcentration in common carp Cyprinus carpio L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Bis(perfluoroisopropyl)ketone and Non-Fluorinated Ketones
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of carbonyl compounds is paramount. The introduction of fluorine into an organic molecule can dramatically alter its physicochemical properties, a strategy frequently employed in medicinal chemistry to enhance metabolic stability and binding affinity. This guide provides an in-depth comparison of the reactivity of bis(perfluoroisopropyl)ketone—a representative highly fluorinated ketone—and its non-fluorinated analogs, such as acetone. We will explore the fundamental electronic differences, present supporting experimental data, and detail a protocol for quantifying these reactivity disparities.
The Decisive Role of Electronic Effects
The reactivity of a ketone is primarily dictated by the electrophilicity of its carbonyl carbon. In a typical non-fluorinated ketone like acetone, the alkyl groups adjacent to the carbonyl are weakly electron-donating. They push electron density toward the carbonyl carbon, slightly reducing its partial positive charge and thus its attractiveness to nucleophiles.[1]
Conversely, this compound is flanked by four trifluoromethyl (CF₃) groups. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect).[2] This effect is transmitted through the sigma bonds, pulling electron density away from the central carbonyl carbon.[3] The result is a significantly more electron-deficient and, therefore, a highly electrophilic carbonyl carbon, making it exceptionally susceptible to nucleophilic attack.[3][4]
This profound difference in electrophilicity is the cornerstone of the divergent reactivity between these two classes of ketones.
Nucleophilic Addition: A Tale of Two Ketones
The quintessential reaction of ketones is nucleophilic addition. The enhanced electrophilicity of fluorinated ketones means they react readily with a wide range of nucleophiles, often under conditions where non-fluorinated ketones are inert.[5]
Hydration: A Case Study in Equilibrium
A classic illustration of this reactivity difference is the hydration of the carbonyl group to form a gem-diol (hydrate). For most simple ketones like acetone, the equilibrium lies heavily in favor of the starting ketone. The equilibrium constant (Khyd) for the hydration of acetone is minuscule, at approximately 2 x 10⁻³.[3]
In stark contrast, highly fluorinated ketones, such as the closely related hexafluoroacetone, are so electrophilic that they readily react with atmospheric moisture.[6][7] The equilibrium for hexafluoroacetone hydration overwhelmingly favors the hydrate, with a Khyd value of 2.2 x 10⁴—a staggering seven orders of magnitude greater than that of acetone.[8] This means that in the presence of water, hexafluoroacetone exists almost entirely as its gem-diol form.[9][10] For the gas-phase hydration of hexafluoroacetone at 76°C, the forward rate constant (k_f) is 0.13 M⁻¹s⁻¹ while the reverse rate constant (k_r) is 6.2 x 10⁻⁴ s⁻¹, yielding a calculated equilibrium constant (K_c) of approximately 210 M⁻¹.[11][12]
The mechanism for this enhanced reactivity involves the stabilization of the tetrahedral intermediate (the hydrate) by the electron-withdrawing fluorine atoms.
Caption: Equilibrium of hydrate formation for non-fluorinated vs. perfluorinated ketones.
Comparative Data Summary
The fundamental differences in reactivity are summarized below.
| Property | This compound | Non-Fluorinated Ketone (e.g., Acetone) | Rationale |
| Carbonyl Carbon Electrophilicity | Very High | Low to Moderate | Strong -I effect of perfluoroalkyl groups vs. weak +I effect of alkyl groups.[1][3] |
| Susceptibility to Nucleophilic Attack | Very High | Low to Moderate | Directly proportional to carbonyl carbon electrophilicity. |
| Hydrate Formation (Khyd) | Very Large (>> 1) | Very Small (~10⁻³) | The highly electron-deficient carbonyl readily accepts the water nucleophile.[3][8] |
| Enolate Formation | Not Possible | Readily Possible | Lacks α-hydrogens required for deprotonation. |
Experimental Protocol: Comparative Hydration Analysis by ¹⁹F NMR Spectroscopy
This protocol provides a direct method to observe and quantify the difference in hydration equilibrium between a perfluorinated and a non-fluorinated ketone. ¹⁹F NMR is an ideal analytical tool for this purpose due to its high sensitivity and the direct correlation of the fluorine signal to its chemical environment.
Objective: To determine the equilibrium position of hydration for this compound in an aqueous solvent system.
Materials:
-
This compound
-
Acetone (as a negative control)
-
NMR Tubes
-
Deuterated Acetonitrile (CD₃CN)
-
Deionized Water (H₂O)
-
NMR Spectrometer with ¹⁹F capability
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in CD₃CN (e.g., 100 mM).
-
In an NMR tube, combine 500 µL of the stock solution with 50 µL of deionized water. The CD₃CN ensures solubility, while the water drives the hydration equilibrium.
-
Gently mix the solution to ensure homogeneity.
-
-
NMR Acquisition:
-
Acquire a ¹⁹F NMR spectrum of the sample.
-
Typical acquisition parameters: 400 MHz spectrometer, 16 scans, relaxation delay of 2 seconds.
-
The spectrum is expected to show two distinct sets of signals: one for the ketone form and another for the hydrate (gem-diol) form. The chemical shifts will be different due to the change in the electronic environment around the fluorine atoms upon hydration.
-
-
Data Analysis:
-
Integrate the area under the peaks corresponding to the ketone and the hydrate forms.
-
Calculate the molar ratio of hydrate to ketone directly from the integration values.
-
The equilibrium constant (Khyd) can be estimated using the formula: K_hyd = [Hydrate] / ([Ketone] * [H₂O]). The concentration of water can be calculated based on the amount added.
-
-
Control Experiment:
-
Repeat the procedure using acetone instead of the fluorinated ketone. Acquire a ¹H NMR spectrum.
-
Observe that the ¹H NMR spectrum shows predominantly the signal for acetone, with a negligible or undetectable signal for the corresponding hydrate, confirming the low Khyd.
-
Caption: Experimental workflow for comparative hydration analysis using ¹⁹F NMR.
Implications for Research and Development
The heightened reactivity of perfluorinated ketones is not merely a chemical curiosity; it is a powerful tool in synthesis and drug design.
-
Synthetic Building Blocks: Their electrophilicity makes them excellent partners in reactions like aldol additions, Wittig reactions, and the synthesis of complex fluorinated molecules.[13]
-
Enzyme Inhibition: In drug development, the trifluoromethyl ketone moiety is a well-known bioisostere for carboxylic acids and amides. It can act as a reversible covalent inhibitor by forming a stable hemiacetal or hemiketal with serine, cysteine, or threonine residues in an enzyme's active site.[14] The stability of this adduct is a direct consequence of the electronic properties discussed.
-
Materials Science: The unique properties of perfluorinated ketones are leveraged in the synthesis of specialty polymers and as additives for electrolytes in lithium-ion batteries.[13]
Conclusion
The substitution of hydrogen with fluorine atoms fundamentally transforms the reactivity of a ketone. This compound, driven by the intense inductive electron-withdrawal of its perfluoroalkyl groups, exhibits a highly electrophilic carbonyl carbon. This leads to a dramatic increase in its susceptibility to nucleophilic addition, most notably observed in its near-complete hydration in aqueous media. In contrast, non-fluorinated ketones, with their electron-donating alkyl groups, are significantly less reactive. A thorough understanding of these electronic principles is essential for professionals who aim to harness the unique chemical properties of fluorinated compounds in synthesis, medicine, and materials science.
References
- 1. quora.com [quora.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. homework.study.com [homework.study.com]
- 4. youtube.com [youtube.com]
- 5. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 7. scispace.com [scispace.com]
- 8. Solved 1. The equilibrium constant (Khyde) for the hydration | Chegg.com [chegg.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. Consider the gas-phase hydration of hexafluoroacetone, \left(\mathrm{CF}{.. [askfilo.com]
- 12. gauthmath.com [gauthmath.com]
- 13. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Utility of Bis(perfluoroisopropyl)ketone: An Examination of Its Intrinsic Limitations
An In-depth Technical Guide for Researchers
This guide provides a critical evaluation of bis(perfluoroisopropyl)ketone, also known as perfluoro-2,4-dimethyl-3-pentanone, as a reagent in synthetic chemistry. Rather than serving as a promotional overview, this document offers a detailed, evidence-based analysis of the compound's significant limitations, comparing its theoretical potential with its practical performance against established alternative reagents. The insights herein are intended to guide researchers, chemists, and drug development professionals in making informed decisions for reaction design and reagent selection.
Introduction: The Allure and Challenge of Perfluorinated Ketones
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and materials chemistry, often imparting desirable properties such as enhanced metabolic stability, lipophilicity, and binding affinity.[1][2] this compound, with its dense fluorine content and central carbonyl functionality, presents a structurally intriguing molecule.
Its chemical formula is C₇F₁₄O, and its structure features a carbonyl group flanked by two sterically demanding and powerfully electron-withdrawing heptafluoroisopropyl groups.[3][4][5] Based on first principles of organic chemistry, the extreme electron-withdrawing nature of the perfluoroalkyl groups should render the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. However, this same property is the primary source of its profound limitations as a synthetic reagent.
Part 1: The Core Limitation — Carbonyl Group Inertness
The primary obstacle to employing this compound in common carbonyl chemistry is the exceptional stability of its hydrate, a gem-diol.
Mechanism of Deactivation: The powerful inductive effect of the fourteen fluorine atoms makes the carbonyl carbon extremely electron-deficient. While this enhances its reactivity towards nucleophiles, it makes it exceptionally reactive towards ubiquitous nucleophiles like water. The resulting hydrate is stabilized by the same electron-withdrawing groups, shifting the equilibrium far to the side of the inactive gem-diol. This effectively masks the carbonyl group, rendering it unreactive for most synthetic purposes.
Caption: Simplified workflow for converting a ketone to a gem-difluoride.
Comparison of Alternative Deoxyfluorination Reagents: Researchers have access to several reagents that are far more effective and versatile than attempting to modify or use this compound.
| Reagent | Key Advantages | Key Limitations |
| DAST (Diethylaminosulfur trifluoride) | Commercially available, broad substrate scope including aldehydes and ketones. [2][6] | Thermally unstable, can decompose violently. [6][7]Reactions often produce elimination byproducts, complicating purification. [2] |
| Deoxo-Fluor | More thermally stable than DAST. [8]Effective for converting ketones to gem-difluorides. [8][9] | More expensive than DAST. Can still lead to side reactions. |
| PyFluor | Inexpensive, thermally stable solid that can be handled on the benchtop. [6][7]Highly selective, minimizing elimination byproducts. [2][6] | Newer reagent, so its full substrate scope is still being explored compared to DAST. |
This compound is fundamentally unsuited for this class of reactions, where the goal is to introduce fluorine, as it lacks the necessary reactivity profile to act as a fluorine source.
Scenario B: Electrophilic Fluorination
For introducing a single fluorine atom adjacent to a carbonyl group (α-fluorination), the modern approach involves generating an enol or enolate and trapping it with an electrophilic fluorine source ("F+").
Alternative Reagents: Reagents designed for this purpose are highly effective and offer excellent control.
-
Selectfluor® (F-TEDA-BF₄): A stable, non-volatile, and relatively safe solid. [10]It has a broad substrate scope for fluorinating ketones, esters, and aromatic rings under mild conditions. [10][11]* NFSI (N-Fluorobenzenesulfonimide): A highly selective and stable N-F reagent, widely used for the fluorination of nucleophilic sites, including enolates. [11][12] Attempting to use this compound as a building block in a reaction that is later fluorinated would be inefficient. The direct, one-step electrophilic fluorination of a non-fluorinated precursor is the superior and logical synthetic route.
Part 3: Practical and Safety Limitations
Beyond its chemical inertness, several practical factors limit the utility of this compound.
| Limitation Type | Specific Limitation | Consequence for Use as a Reagent |
| Cost & Synthesis | Prepared from hexafluoropropylene and heptafluoroisobutyryl fluoride in an autoclave. [13] | Complex, multi-step synthesis leads to high cost and limited availability from vendors, making it unsuitable for large-scale or exploratory work. |
| Safety & Handling | Harmful if swallowed or inhaled; causes skin and eye irritation. [3][14]Requires handling in a well-ventilated area with appropriate personal protective equipment (PPE). [15][14] | Presents significant handling challenges and health risks, requiring stringent safety protocols. |
| Regulatory Status | Classified as a per- and polyfluoroalkyl substance (PFAS). [3] | PFAS are under intense environmental and regulatory scrutiny due to their persistence ("forever chemicals"). This may restrict its use and create disposal challenges. |
Conclusion: A Reagent of Limited Practicality
This compound, while structurally interesting, is severely hampered as a synthetic reagent by a combination of factors:
-
Chemical Inertness: Its primary limitation is the deactivation of its carbonyl group through the formation of a highly stable hydrate (gem-diol), driven by the strong inductive effects of its perfluoroalkyl substituents.
-
Steric Hindrance: The bulky flanking groups prevent effective interaction with most nucleophiles.
-
Lack of Versatility: It cannot function as a deoxyfluorinating or electrophilic fluorinating agent, for which far superior, specialized alternatives exist.
-
Practical Barriers: High cost, complex synthesis, significant handling hazards, and its classification as a PFAS make it an impractical choice for routine laboratory use.
For chemists and drug development professionals, this compound should be regarded as a highly specialized chemical with properties that make it unsuitable for the vast majority of synthetic applications involving carbonyl chemistry. The focus for efficient and reliable synthesis should remain on the well-established and continuously improving families of deoxyfluorinating and electrophilic fluorinating reagents.
References
- 1. brynmawr.edu [brynmawr.edu]
- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 3. Bis(perfluorisopropyl) ketone | C7F14O | CID 69941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 8. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 9. Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 13. BIS(HEPTAFLUOROISOPROPYL)KETONE synthesis - chemicalbook [chemicalbook.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. echemi.com [echemi.com]
A Comparative Guide to the Efficacy of Bis(perfluoroisopropyl)ketone in Key Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone for tailoring physicochemical and biological properties. Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and unique binding affinities, making them invaluable in the development of pharmaceuticals, agrochemicals, and advanced materials. At the heart of many fluorination strategies lies the use of highly activated fluorinated building blocks. This guide provides an in-depth technical comparison of bis(perfluoroisopropyl)ketone, a highly fluorinated ketone, against its non-fluorinated counterparts in several fundamental reaction types. By examining its performance in nucleophilic additions, Wittig reactions, Aldol-type condensations, and Baeyer-Villiger oxidations, we aim to provide researchers with a clear understanding of its unique reactivity and synthetic utility.
The Enhanced Electrophilicity of this compound: A Double-Edged Sword
This compound, also known as perfluorodiisopropyl ketone, possesses a carbonyl group flanked by two heptafluoroisopropyl substituents. The immense electron-withdrawing effect of the fourteen fluorine atoms renders the carbonyl carbon exceptionally electrophilic. This heightened reactivity is the primary driver of its distinct behavior in comparison to non-fluorinated ketones like acetone or cyclohexanone. However, this same property can also lead to unexpected side reactions or necessitate modified reaction conditions.
Comparative Analysis in Key Reaction Types
This guide will now delve into a comparative analysis of this compound's efficacy in three pivotal classes of organic reactions.
Nucleophilic Addition Reactions: A Tale of Accelerated Reactivity
Nucleophilic addition to the carbonyl group is a fundamental transformation in organic chemistry.[1] The rate and equilibrium of this reaction are heavily influenced by the electrophilicity of the carbonyl carbon and steric hindrance around it.
Comparison with Acetone:
In contrast to acetone, where nucleophilic attack can be sluggish and often requires activation, this compound readily undergoes addition with a wide range of nucleophiles. The strong inductive effect of the perfluoroisopropyl groups significantly lowers the energy of the LUMO of the carbonyl group, making it a much more potent electrophile.[2]
Experimental Insights:
Table 1: Conceptual Comparison of Nucleophilic Addition Reactivity
| Feature | This compound | Acetone | Rationale |
| Electrophilicity of Carbonyl Carbon | Very High | Moderate | Strong inductive effect of 14 fluorine atoms.[3] |
| Reactivity with Nucleophiles | High | Moderate | Lower activation energy for nucleophilic attack. |
| Equilibrium of Addition | Favors addition product | Often favors starting materials | Stabilization of the tetrahedral intermediate. |
| Steric Hindrance | Higher | Lower | Bulky perfluoroisopropyl groups. |
Experimental Protocol: Synthesis of Hexafluoroisopropanol
A key application demonstrating the high electrophilicity of perfluorinated ketones is the synthesis of hexafluoroisopropanol (HFIP), a widely used solvent in organic synthesis.[4] While not a direct reaction of this compound, the hydrogenation of the closely related hexafluoroacetone is illustrative.
Methodology:
-
An impure mixture of hexafluoroacetone and hexafluoropropylene is subjected to reducing conditions.[5]
-
The hexafluoroacetone is hydrogenated to form 1,1,1,3,3,3-hexafluoroisopropanol.[5]
-
The resulting hexafluoroisopropanol can be easily separated from the unreacted hexafluoropropylene impurity.[5]
This process highlights the susceptibility of the perfluorinated carbonyl group to reduction, a form of nucleophilic addition of hydride.
Logical Relationship of Electrophilicity
Caption: The influence of fluorine atoms on reactivity.
The Wittig Reaction: Overcoming Steric Hindrance
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[6] The reaction involves the addition of a phosphorus ylide to the carbonyl group, followed by the elimination of triphenylphosphine oxide.
Comparison with Acetone:
While acetone readily undergoes the Wittig reaction, the steric bulk of the two perfluoroisopropyl groups in this compound might be expected to hinder the approach of the ylide. However, the extreme electrophilicity of the carbonyl carbon can often compensate for this steric hindrance. For sterically hindered ketones, the Wittig reaction can be slow and give poor yields, especially with stabilized ylides.[6]
Hypothetical Experimental Data:
Direct comparative studies on the Wittig reaction of this compound versus acetone are not readily found in the literature. However, we can extrapolate from the general principles of reactivity.
Table 2: Predicted Comparison of Wittig Reaction Performance
| Feature | This compound | Acetone | Rationale |
| Rate of Ylide Addition | Potentially Slower | Faster | Increased steric hindrance from perfluoroisopropyl groups. |
| Overall Yield | Moderate to Good | Good to Excellent | High electrophilicity may overcome steric hindrance. |
| Side Reactions | Potential for enolization | Minimal | Highly acidic alpha-protons are absent. |
Experimental Protocol: General Wittig Olefination
The following is a general procedure for a Wittig reaction that can be adapted for different ketones.
Methodology:
-
Ylide Generation: A phosphonium salt is suspended in a dry, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere. A strong base (e.g., n-butyllithium, sodium hydride) is added to generate the phosphorus ylide.
-
Reaction with Ketone: The ketone (e.g., this compound or acetone) is dissolved in a dry, aprotic solvent and added to the ylide solution, typically at a low temperature (e.g., -78 °C to 0 °C).
-
Workup: The reaction is quenched with a proton source (e.g., water, saturated ammonium chloride solution). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The desired alkene is then purified by chromatography.
Wittig Reaction Workflow
References
- 1. 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. EP0042408B1 - Methods of synthesizing hexafluoroisopropanol from impure mixtures and synthesis of a fluoromethyl ether therefrom - Google Patents [patents.google.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Final Cascade: A Definitive Guide to the Safe Disposal of Bis(perfluoroisopropyl)ketone
For the vanguard of research and development, the meticulous handling of specialized chemical reagents is not merely a matter of regulatory compliance, but the very bedrock of scientific integrity and operational excellence. This guide provides a comprehensive, scientifically-grounded framework for the proper disposal of bis(perfluoroisopropyl)ketone (C₇F₁₄O), a member of the per- and polyfluoroalkyl substances (PFAS) family. By elucidating the chemical principles that underpin these procedures, we empower researchers to manage this compound's lifecycle with confidence, ensuring the safety of personnel and the preservation of our environment.
This compound is a highly fluorinated organic compound, and its disposal requires a nuanced understanding of its chemical stability, reactivity, and the evolving regulatory landscape for PFAS substances. The extreme strength of the carbon-fluorine bond in PFAS compounds makes them resistant to conventional degradation methods, necessitating specialized disposal protocols.[1] This guide is structured to provide immediate, actionable safety information, a detailed step-by-step disposal plan, and the scientific rationale that informs these recommendations.
Core Safety Directives: Immediate Handling and Spill Response
Prior to initiating any disposal protocol, a thorough understanding of the immediate hazards associated with this compound is essential. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE), is mandatory.
Essential Personal Protective Equipment (PPE) and Handling Guidelines:
-
Gloves: Wear chemical-resistant gloves (e.g., butyl rubber) to prevent skin contact.[2]
-
Eye/Face Protection: Use chemical safety goggles and a face shield to protect against splashes.[3]
-
Ventilation: All handling of this compound, particularly outside of a sealed container, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[4]
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]
Emergency Spill Response Protocol
In the event of a small spill, the following steps should be taken immediately:
-
Isolate the Area: Restrict access to the spill area.
-
Absorb the Spill: Use absorbent paper or an inert absorbent material (such as vermiculite or sand) to pick up all liquid spill material.[5]
-
Decontaminate Surfaces: Wash all contaminated surfaces with alcohol, followed by a thorough washing with a strong soap and water solution.[5]
-
Package Waste: All contaminated clothing and absorbent materials must be sealed in a vapor-tight plastic bag for eventual disposal as hazardous waste.[5]
-
Seek Verification: Do not re-enter the contaminated area until a designated safety officer has verified that it has been properly cleaned.[5]
Quantitative Data and Hazard Profile
A clear understanding of the physicochemical properties and hazard classifications of this compound is fundamental to its safe management.
| Property | Value | Source |
| Molecular Formula | C₇F₁₄O | [6] |
| Molecular Weight | 366.05 g/mol | [6] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 71-72 °C | [4] |
| Density | 1.661 g/cm³ | [4] |
| Flash Point | 72-73 °C | [4] |
| UN Number | 2810 | [4] |
GHS Hazard Statements: [5]
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
Step-by-Step Disposal Protocol: A Systematic Approach
The disposal of this compound must be approached with the understanding that it is a persistent PFAS compound. The following protocol is based on its specific reactivity and the current guidance for PFAS waste management from the U.S. Environmental Protection Agency (EPA).
Waste Identification and Segregation
-
Solid Waste: Collect any solid materials contaminated with this compound, such as absorbent pads, pipette tips, and contaminated PPE, into a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, including unused neat material and solutions, into a separate, sealed, and clearly labeled hazardous waste container.
-
Chemical Incompatibility: Crucially, do not mix this compound waste with other incompatible waste streams. It is reactive with many acids and bases, which can liberate heat and flammable gases (e.g., H₂). It is also incompatible with reducing agents, isocyanates, aldehydes, cyanides, peroxides, and anhydrides.[5]
Container Selection and Labeling
-
Container Type: Use only chemically compatible and properly sealed containers for waste collection. High-density polyethylene (HDPE) or other fluoropolymer-lined containers are recommended.
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name, "this compound," and any solvents present. The appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark) must be prominently displayed.
On-Site Storage of Waste
-
Location: Store waste containers in a designated, secure, and well-ventilated secondary containment area.
-
Conditions: The storage area should be away from heat, flames, and incompatible materials.[4] Ensure containers are tightly sealed to prevent any vapor leakage.
Final Disposal: Adherence to PFAS Guidelines
Due to its classification as a PFAS, the final disposal of this compound must be handled by a licensed hazardous waste disposal contractor. The current EPA interim guidance on PFAS disposal outlines several technologies, though it acknowledges the ongoing research and uncertainties associated with each.
-
High-Temperature Incineration (Thermal Destruction): This is often the preferred method for the complete destruction of PFAS compounds. The process must be conducted at temperatures sufficient to break the robust C-F bonds. Research on the thermal decomposition of a similar C6 fluorinated ketone indicates that hazardous byproducts such as hydrogen fluoride (HF) are produced, necessitating specialized off-gas scrubbing capabilities in the incineration facility.[7]
-
Hazardous Waste Landfills (RCRA Subtitle C): If incineration is not feasible, disposal in a permitted hazardous waste landfill is an option. These landfills have liner and leachate collection systems designed to minimize environmental release.
-
Underground Injection: In some cases, deep-well injection into geologically stable formations may be used.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure that the chosen disposal contractor is qualified and permitted to handle PFAS waste in accordance with all local, state, and federal regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: A logical workflow for the safe handling and disposal of this compound.
By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe and responsible management of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wisconsin.edu [wisconsin.edu]
- 3. emerson.com [emerson.com]
- 4. benchchem.com [benchchem.com]
- 5. Bis(perfluorisopropyl) ketone | C7F14O | CID 69941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Bis(perfluoroisopropyl)ketone
As researchers and drug development professionals, we frequently handle highly reactive and biologically active compounds. Among these, fluorinated ketones like Bis(perfluoroisopropyl)ketone (CAS 813-44-5) demand our utmost respect and a rigorous approach to safety.[1] This guide moves beyond mere compliance, offering a deep, experience-based framework for selecting and using Personal Protective Equipment (PPE). Our goal is to create a self-validating system of safety that protects you, your colleagues, and your research.
Part 1: Hazard Assessment & Risk Mitigation
Understanding the "why" behind PPE selection is the foundation of laboratory safety. This compound is not a benign solvent; it is a reactive chemical with a distinct hazard profile.
Toxicological Profile: According to aggregated GHS data, this compound is classified as:
The primary routes of exposure are inhalation, skin contact, and eye contact. Its volatility (Boiling Point: 72°C) means that inhalation of vapors is a significant risk, even at room temperature.[1][3][4]
Physicochemical Hazards: While not reactive with air or water, this ketone is incompatible with a range of common laboratory reagents.[2][3] It reacts with many acids and bases, potentially liberating heat and flammable gases.[2][3][4] Crucially, it is incompatible with reducing agents (hydrides, alkali metals), isocyanates, aldehydes, peroxides, and anhydrides.[2][3][4] These incompatibilities must inform not only your reaction design but also your decontamination and waste disposal procedures.
This knowledge dictates that our primary goal is to prevent any direct contact with the liquid or its vapor. This is achieved through a multi-barrier approach, where PPE is the final, critical line of defense after engineering controls like fume hoods.
Part 2: Core PPE Requirements: A Multi-Barrier Approach
The selection of PPE is not a one-size-fits-all checklist. It must be tailored to the scale and specifics of the operation. The following recommendations are based on a hierarchy of risk.
Respiratory Protection
Due to the compound's volatility and inhalation toxicity, respiratory protection is mandatory when handling this compound outside of a certified chemical fume hood or glovebox. For any operation with the potential for aerosolization or spills, a respirator is essential.
-
Minimum Requirement: A NIOSH-approved half-face respirator with organic vapor cartridges.[2]
-
Recommended for Spills or Large Quantities (>100g): A NIOSH-approved full-face chemical cartridge respirator with organic vapor cartridges provides a higher protection factor and shields the face.[2]
Eye and Face Protection
Given that this chemical causes serious eye irritation, robust eye protection is non-negotiable.[2][3][5]
-
Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes, compliant with OSHA 29 CFR 1910.133 or EN166 standards.[6]
-
Required for Transfers/Reactions: When handling quantities greater than 50 mL or during any procedure with a risk of splashing (e.g., transfers, workups), a full-face shield must be worn in addition to chemical safety goggles.
Hand Protection (Gloves)
This is the most critical point of failure in PPE protocols for fluorinated compounds. Standard laboratory gloves (e.g., thin nitrile) are inadequate. The highly fluorinated nature of this compound allows it to permeate many common glove materials rapidly.
The choice of glove material must be based on permeation and degradation data. Butyl rubber is specifically recommended for its resistance to ketones and other challenging organic compounds.[7]
| Glove Material | Breakthrough Time (Qualitative) | Recommended Use Case | Rationale |
| Standard Nitrile (≤5 mil) | Very Poor / Immediate | NOT RECOMMENDED | Offers insufficient protection against fluorinated ketones; rapid permeation and degradation.[7][8] |
| Neoprene | Poor to Fair | Short-duration tasks with small quantities (<1 mL) | Offers slightly better resistance than nitrile but is not suitable for prolonged use or immersion.[7][9] |
| Butyl Rubber | Excellent | Primary recommendation for all handling procedures. | Provides excellent resistance to a wide range of ketones, esters, and corrosive materials.[7] |
| Viton™ | Excellent | Alternative to Butyl; excellent for chlorinated/aromatic solvents. | High-performance but can be less flexible. A good choice if handling mixtures.[7][9] |
| Laminate (e.g., SilverShield®) | Excellent | Handling large quantities, spill response, high-risk operations. | Offers the broadest chemical resistance but can be cumbersome, affecting dexterity. Often used as an outer glove. |
Operational Imperative: Always double-glove. An inner nitrile glove can provide a warning layer and make doffing contaminated outer gloves safer. However, the outer glove must be a properly selected chemical-resistant glove like Butyl. Inspect gloves for any signs of degradation before and during use.
Body Protection
-
Standard Use: A flame-resistant laboratory coat should be worn, fully buttoned, with sleeves rolled down.
-
Procedures with Splash Potential: For transfers of >100 mL or when working with reactions under pressure, a chemical-resistant apron worn over the lab coat is required.
Part 3: Operational Protocols & PPE Integration
Properly selected PPE is only effective when integrated into a safe workflow.
Step-by-Step Handling Procedure (Small Scale, <50g):
-
Preparation: Don all required PPE before entering the designated work area (fume hood). This includes a lab coat, safety goggles, and double gloves (e.g., inner nitrile, outer butyl).
-
Staging: Place absorbent, plastic-backed pads on the fume hood surface to contain minor drips.
-
Transfer: Use a syringe or cannula for liquid transfers to minimize vapor release. If pouring, do so slowly and close to the receiving vessel's opening.
-
Reaction: Keep the reaction vessel closed and under adequate ventilation at all times.
-
Post-Handling: Before leaving the fume hood, remove the outer, contaminated gloves using a technique that avoids touching the outer surface with your bare hand or inner glove. Dispose of them in the designated halogenated waste container.
-
Exiting: Remove remaining PPE only after leaving the immediate work area. Wash hands thoroughly with soap and water.[10]
PPE Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task risk assessment.
Part 4: Decontamination and Disposal
Contaminated materials must be handled with the same care as the parent compound.
Decontamination:
-
Glassware: Rinse glassware with a minimal amount of an appropriate organic solvent (e.g., acetone, ensuring compatibility with other reagents used) inside a fume hood. The rinsate must be collected as hazardous waste. Follow with a standard wash using soap and water.[2]
-
Surfaces: For small spills within a fume hood, use an absorbent paper to soak up the liquid.[2] Wipe the area with a cloth dampened with alcohol, followed by soap and water. All cleaning materials are considered hazardous waste.
Disposal: All materials that have come into contact with this compound must be disposed of as hazardous waste. Never dispose of this chemical or its contaminated materials down the drain.
-
Liquid Waste: Collect in a clearly labeled, sealed container designated for "Halogenated Organic Waste."
-
Solid Waste: Contaminated gloves, absorbent pads, and other solid materials should be sealed in a vapor-tight plastic bag and placed in the designated solid hazardous waste container.[2]
Waste Disposal Workflow
Caption: Decision tree for proper waste stream segregation.
By rigorously applying these principles, you build a culture of safety that extends beyond personal protection to encompass the entire experimental lifecycle. Trust in your procedure comes from understanding the rationale behind each step.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Bis(perfluorisopropyl) ketone | C7F14O | CID 69941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. BIS(HEPTAFLUOROISOPROPYL)KETONE | 813-44-5 [chemicalbook.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. safety.duke.edu [safety.duke.edu]
- 9. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 10. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
